molecular formula C32H36N4O2 B1665948 Amauromine CAS No. 88360-87-6

Amauromine

Cat. No.: B1665948
CAS No.: 88360-87-6
M. Wt: 508.7 g/mol
InChI Key: VKEAHNPKYMHYJJ-CBYNOBLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amauromine is a pyrroloindole.
This compound has been reported in Amauroascus with data available.
isolated from Amauroascus sp. 6237;  MF: C32-H36-N4-O2

Properties

IUPAC Name

(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEAHNPKYMHYJJ-CBYNOBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098576
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88360-87-6
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88360-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amauromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amauromine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amauromine's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine, a diketopiperazine alkaloid originally isolated from the fungus Amauroascus sp., has emerged as a molecule of significant interest in pharmacology due to its diverse biological activities. Initially identified as a vasodilator, subsequent research has revealed its role as a potent and selective antagonist of the cannabinoid receptor 1 (CB1) and an antagonist of the G protein-coupled receptor 18 (GPR18). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, presenting key quantitative data, detailing probable signaling pathways, and outlining relevant experimental protocols to facilitate further research and drug development efforts.

Core Mechanism of Action: Receptor Antagonism

This compound's primary mechanism of action is characterized by its antagonistic activity at two key G protein-coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and the G protein-coupled receptor 18 (GPR18).

Cannabinoid Receptor 1 (CB1) Antagonism

This compound acts as a potent antagonist at the human cannabinoid CB1 receptor. This interaction is characterized by a strong and selective binding affinity. As a CB1 antagonist, this compound blocks the receptor, preventing its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists. Many CB1 antagonists, including the well-studied rimonabant, function as inverse agonists, stabilizing the inactive state of the receptor and thereby reducing basal receptor activity.

G Protein-Coupled Receptor 18 (GPR18) Antagonism

In addition to its effects on the CB1 receptor, this compound also demonstrates antagonistic activity at the orphan receptor GPR18.[1] GPR18 has been implicated in various physiological processes, including immune response, neuroprotection, and metabolic regulation.[2] this compound's ability to block this receptor opens up further avenues for investigating its therapeutic potential.

Quantitative Data: Receptor Binding and Activity

The following tables summarize the key quantitative data reported for this compound's interaction with its target receptors.

ParameterValueReceptorAssay TypeReference
Ki178 nMHuman Cannabinoid CB1 ReceptorRadioligand Binding Assay
Kb66.6 nMHuman Cannabinoid CB1 ReceptorcAMP Assay

Table 1: this compound Affinity and Potency at the CB1 Receptor

ParameterValueReceptorAssay TypeReference
IC503.74 µMCannabinoid-like Orphan Receptor GPR18Not Specified

Table 2: this compound Potency at the GPR18 Receptor

Signaling Pathways

As an antagonist of Gαi/o-coupled receptors like CB1 and GPR18, this compound is predicted to modulate several downstream signaling pathways. The following diagrams illustrate the likely signaling cascades affected by this compound's antagonistic activity.

CB1 Receptor Antagonism Signaling Pathway

CB1_Antagonism This compound This compound CB1R CB1 Receptor (Inactive) This compound->CB1R Antagonism G_protein Gαi/oβγ CB1R->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation MAPK MAPK Pathway (e.g., ERK) PKA->MAPK Modulation

Caption: this compound antagonism of the CB1 receptor, preventing Gαi/o-mediated inhibition of adenylyl cyclase.

GPR18 Receptor Antagonism Signaling Pathway

GPR18_Antagonism This compound This compound GPR18 GPR18 (Inactive) This compound->GPR18 Antagonism G_protein Gαi/oβγ GPR18->G_protein Prevents Activation Signaling_Pathways Downstream Signaling (e.g., cAMP, MAPK) G_protein->Signaling_Pathways

Caption: this compound antagonism of the GPR18 receptor, blocking downstream signaling pathways.

Vasodilation Mechanism

The vasodilatory effect of this compound is likely mediated through multiple pathways, a common feature of many vasodilator compounds. A probable mechanism involves the modulation of nitric oxide (NO) synthesis and calcium ion (Ca2+) channels in vascular smooth muscle cells.

Vasodilation_Mechanism cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Amauromine_E This compound eNOS eNOS Amauromine_E->eNOS Possible Stimulation NO Nitric Oxide (NO) eNOS->NO Synthesis Relaxation Vasodilation (Relaxation) NO->Relaxation Promotes Amauromine_S This compound Ca_channel Ca²⁺ Channels Amauromine_S->Ca_channel Possible Inhibition Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Blocks Contraction Muscle Contraction Ca_influx->Contraction Leads to

Caption: Postulated mechanisms for this compound-induced vasodilation.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established techniques in the field.

Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assays for CB1 receptors.

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors

  • [3H]CP55,940 (radioligand)

  • This compound (test compound)

  • WIN55,212-2 (non-radiolabeled competitor for non-specific binding)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine cell membranes, [3H]CP55,940 (at a concentration near its Kd), and either this compound, binding buffer (for total binding), or excess WIN55,212-2 (for non-specific binding).

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

GPR18 Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional antagonism of this compound at the GPR18 receptor by measuring changes in cyclic AMP (cAMP) levels.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced changes in cAMP levels mediated by GPR18.

Materials:

  • HEK293 cells stably expressing human GPR18

  • GPR18 agonist (e.g., N-arachidonoyl glycine)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and reagents

Procedure:

  • Seed HEK293-GPR18 cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Add the GPR18 agonist in the presence of forskolin to stimulate cAMP production.

  • Incubate for the time specified by the cAMP assay kit manufacturer.

  • Lyse the cells and measure intracellular cAMP levels according to the assay kit protocol.

  • Generate a dose-response curve for the agonist in the presence and absence of different concentrations of this compound.

  • Calculate the IC50 value for this compound's inhibition of the agonist response.

Vasodilation Assay (Ex Vivo Aortic Ring Assay)

This protocol outlines a classic method to assess the vasodilatory effects of this compound on isolated blood vessels.

Objective: To measure the vasodilatory effect of this compound on pre-constricted aortic rings.

Materials:

  • Rat or mouse thoracic aorta

  • Krebs-Henseleit solution

  • Phenylephrine (B352888) or KCl (vasoconstrictors)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Isolate the thoracic aorta and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine or KCl).

  • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

  • Record the changes in isometric tension.

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct a concentration-response curve and determine the EC50 for this compound-induced vasodilation.

Conclusion

This compound presents a multifaceted pharmacological profile, acting as a potent antagonist at both CB1 and GPR18 receptors, in addition to its vasodilatory properties. The quantitative data on its receptor interactions provide a solid foundation for its further development as a pharmacological tool or therapeutic lead. The proposed signaling pathways, centered around the modulation of Gαi/o-coupled receptor activity, offer a framework for investigating its cellular and physiological effects. The detailed experimental protocols provided in this guide are intended to empower researchers to further elucidate the intricate mechanisms of action of this compound and explore its full therapeutic potential. Future studies should focus on directly linking this compound's receptor antagonism to specific downstream signaling events and comprehensively characterizing its in vivo effects.

References

Amauromine: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine is a dimeric indole (B1671886) alkaloid belonging to the hexahydropyrrolo[2,3-b]indole class of natural products.[1] Originally isolated from the fungus Amauroascus sp., it has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2] Structurally, this compound is a symmetric dimer derived from L-tryptophan.[1] This technical guide provides an in-depth overview of the known pharmacological properties of this compound, focusing on quantitative data, mechanisms of action, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound

This compound has been identified as a modulator of several key signaling pathways, demonstrating a range of activities from receptor antagonism to vasodilation. Its potential as a lead compound for therapeutic development is underscored by its activity at nanomolar and low micromolar concentrations.[3] Other reported biological activities include moderate insecticidal and anticancer effects, as well as potential as a multidrug resistance (MDR) reversal agent.

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics reported for this compound's interaction with specific biological targets.

TargetActivityValueUnitsSource
Cannabinoid Receptor 1 (CB1)Antagonist (Inhibition Constant)0.178µM (Ki)
G protein-coupled receptor 18 (GPR18)Antagonist (Half-maximal Inhibitory Concentration)3.74µM (IC50)

Mechanism of Action and Signaling Pathways

This compound's primary characterized mechanisms of action involve the antagonism of G protein-coupled receptors (GPCRs), specifically the cannabinoid receptor CB1 and the orphan receptor GPR18.

Antagonism of Cannabinoid Receptor 1 (CB1)

This compound acts as a potent antagonist of the CB1 receptor, with a reported Ki value of 0.178 µM. The CB1 receptor is a key component of the endocannabinoid system, primarily expressed in the central nervous system. Its activation by endogenous cannabinoids (like anandamide) or exogenous agonists (like THC) leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels through the Gi/o protein signaling cascade. By blocking this receptor, this compound can prevent these downstream effects, suggesting its potential for therapeutic applications where CB1 receptor blockade is desired.

G_protein_signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion This compound This compound This compound->CB1 Antagonism Agonist Agonist (e.g., Anandamide) Agonist->CB1 ATP ATP ATP->AC PKA PKA Signaling cAMP->PKA

This compound antagonism of the CB1 receptor signaling pathway.
Antagonism of GPR18

This compound also demonstrates antagonistic activity at the orphan receptor GPR18, with an IC50 of 3.74 µM. GPR18 is another Gi/o-coupled receptor, and its signaling cascade is believed to be similar to that of the CB1 receptor, involving the inhibition of adenylyl cyclase. The discovery of this compound as a GPR18 antagonist makes it a valuable tool for studying the physiological roles of this receptor and a potential lead for developing more selective modulators.

Experimental Protocols

The characterization of this compound's pharmacological properties relies on established in vitro assays. Below are generalized methodologies for the key experiments cited.

Receptor Binding Assay (for Ki Determination)

Receptor binding assays are used to determine the affinity of a ligand (like this compound) for a receptor. A competitive binding assay using a radiolabeled ligand is a common approach.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., CB1).

  • Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

  • Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]CP-55,940 for CB1) is incubated with the receptor-containing membranes.

  • Incubation with Test Compound: Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare Receptor Membranes (e.g., from CB1-expressing cells) start->prep incubate Incubate Membranes with: - Radiolabeled Ligand ([L]) - Varying [this compound] prep->incubate separate Separate Bound from Free [L] (Rapid Filtration) incubate->separate quantify Quantify Bound [L]* (Scintillation Counting) separate->quantify analyze Analyze Data: - Plot % Inhibition vs. [this compound] - Determine IC50 quantify->analyze calculate Calculate Ki (Cheng-Prusoff Equation) analyze->calculate end_node End calculate->end_node

Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (for IC50 Determination)

Functional assays measure the effect of a compound on the biological response initiated by receptor activation. For GPCR antagonists, this often involves measuring changes in second messenger levels.

Methodology:

  • Cell Culture: Cells expressing the target receptor (e.g., GPR18) are cultured.

  • Agonist Stimulation: The cells are first incubated with varying concentrations of the test compound (this compound). Subsequently, they are stimulated with a known agonist for the receptor at a concentration that produces a submaximal response (e.g., EC80).

  • Second Messenger Measurement: The downstream signaling effect, such as the inhibition of cAMP production for a Gi/o-coupled receptor, is measured. This can be done using various methods, including cAMP accumulation assays (e.g., HTRF, ELISA).

  • Data Analysis: The ability of this compound to inhibit the agonist-induced response is quantified. The results are plotted as the percentage of inhibition versus the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist's effect, is then determined from the resulting dose-response curve.

functional_assay_workflow start Start culture Culture Cells Expressing Target Receptor (e.g., GPR18) start->culture pre_incubate Pre-incubate Cells with Varying [this compound] culture->pre_incubate stimulate Stimulate Cells with Agonist (at EC80) pre_incubate->stimulate measure Measure Second Messenger Levels (e.g., cAMP) stimulate->measure analyze Analyze Data: - Plot % Inhibition vs. [this compound] - Determine IC50 measure->analyze end_node End analyze->end_node

Workflow for a functional antagonist assay.

Conclusion and Future Directions

This compound is a pharmacologically active natural product with well-defined antagonistic properties at the CB1 and GPR18 receptors. Its potent activity, particularly at the CB1 receptor, establishes it as a valuable chemical scaffold for the development of novel therapeutic agents. Further research is warranted to explore its other reported activities, such as its anticancer and MDR reversal potential, and to fully elucidate the underlying molecular mechanisms. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new drug candidates.

References

Amauromine: A Technical Guide to its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amauromine, a structurally complex alkaloid, has emerged as a molecule of significant interest in pharmacology. Initially identified as a vasodilator, subsequent research has unveiled its potent and selective antagonistic activity at the cannabinoid receptor 1 (CB1) and inhibitory effects on the G protein-coupled receptor 18 (GPR18). This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of this compound, intended for researchers and professionals in drug development. The guide details its isolation, structural features, and summarizes its bioactivity through quantitative data. Furthermore, it outlines the experimental methodologies employed in its study and visualizes the key signaling pathways it modulates.

Discovery and Physicochemical Characterization

This compound was first isolated from the culture broth of the fungus Amauroascus sp. No. 6237.[1] It belongs to a class of natural products known as "reverse prenyl" hexahydropyrrolo[2,3-b]indole alkaloids.[2] The molecular formula of this compound was determined to be C₃₂H₃₆N₄O₂ through elemental analysis and high-resolution mass spectrometry.[1]

Several diastereomers of this compound have been identified from different fungal sources, including epithis compound and novothis compound. The total synthesis of this compound and its stereoisomers has been successfully achieved, providing a means for further structural and biological studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₂H₃₆N₄O₂[1]
Molecular Weight508.65 g/mol Calculated
AppearanceNot specified in available literature
SolubilityNot specified in available literature
UV λmaxNot specified in available literature
Optical RotationNot specified in available literature
Structural Elucidation Data
  • ¹H NMR: The spectrum would likely exhibit a complex pattern of signals in both the aromatic and aliphatic regions. Protons on the indole (B1671886) and pyrrolidine (B122466) rings would show characteristic chemical shifts and coupling constants. Signals corresponding to the prenyl groups would also be present.

  • ¹³C NMR: The carbon spectrum would display a large number of signals corresponding to the 32 carbon atoms in the molecule, including quaternary carbons and those in the aromatic and aliphatic regions.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, reflecting the intricate ring system and providing valuable information for structural confirmation.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its effects on the cardiovascular and endocannabinoid systems being the most prominent.

Vasodilator Activity

The initial biological activity reported for this compound was its ability to induce vasodilation.[1] This effect suggests potential applications in the treatment of cardiovascular conditions characterized by vasoconstriction.

Cannabinoid Receptor 1 (CB1) Antagonism

Subsequent research identified this compound as a potent and selective antagonist of the human cannabinoid receptor 1 (CB1). It is classified as a neutral antagonist, meaning it blocks the receptor without affecting its basal activity.

GPR18 Inhibition

This compound has also been shown to be an inhibitor of the G protein-coupled receptor 18 (GPR18), an orphan receptor that is gaining attention as a potential therapeutic target.

Table 2: Quantitative Bioactivity Data for this compound

TargetAssay TypeParameterValueCell LineSource
Cannabinoid Receptor 1 (CB1)Radioligand BindingKᵢ178 nMNot specified
Cannabinoid Receptor 1 (CB1)cAMP Functional AssayKₑ66.6 nMNot specified
G Protein-Coupled Receptor 18 (GPR18)Functional AssayIC₅₀3.74 µMNot specified

Experimental Protocols

The following sections outline the general methodologies used to study this compound. Specific details from the original publications are limited in publicly available sources.

Isolation and Purification of this compound

The general workflow for the isolation of this compound from the culture broth of Amauroascus sp. is as follows:

A Fermentation of Amauroascus sp. No. 6237 B Extraction of Culture Broth A->B C Solvent Partitioning B->C D Chromatographic Purification (e.g., Silica (B1680970) Gel, HPLC) C->D E Crystallization/Lyophilization D->E F Pure this compound E->F

Isolation Workflow for this compound.
  • Fermentation: Amauroascus sp. No. 6237 is cultured in a suitable nutrient medium to produce this compound.

  • Extraction: The culture broth is harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude secondary metabolites.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The enriched fraction is purified using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

  • Final Purification: The isolated this compound can be further purified by crystallization or lyophilization.

Vasodilator Activity Assay

The vasodilator effect of this compound is typically assessed ex vivo using isolated arterial rings.

A Isolation of Arterial Rings (e.g., Rat Aorta) B Mounting in Organ Bath A->B C Pre-contraction with Agonist (e.g., Phenylephrine) B->C D Cumulative Addition of this compound C->D E Measurement of Relaxation D->E F Data Analysis (Dose-Response Curve) E->F

Vasodilator Assay Workflow.
  • Tissue Preparation: Arterial rings (e.g., from rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride.

  • Drug Administration: Increasing concentrations of this compound are cumulatively added to the organ bath.

  • Measurement: The isometric tension of the arterial rings is continuously recorded to measure the relaxation response.

  • Data Analysis: A dose-response curve is constructed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a vasodilator.

Cannabinoid Receptor 1 (CB1) Binding Assay

The affinity of this compound for the CB1 receptor is determined using a competitive radioligand binding assay.

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared.

  • Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibitory constant (Kᵢ) of this compound, which reflects its binding affinity for the CB1 receptor.

CB1 Functional Assay (cAMP Assay)

The antagonistic activity of this compound at the CB1 receptor is assessed by measuring its effect on agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Culture: Cells expressing the human CB1 receptor are cultured.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A CB1 agonist (e.g., WIN55,212-2) is added to the cells in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (Kₑ).

GPR18 Inhibition Assay

The inhibitory effect of this compound on GPR18 can be evaluated using various functional assays, such as a β-arrestin recruitment assay.

  • Cell Line: A cell line co-expressing GPR18 and a β-arrestin-based reporter system is used.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • Agonist Stimulation: A known GPR18 agonist is added to stimulate the receptor.

  • Signal Detection: The recruitment of β-arrestin to the activated receptor is measured by detecting the reporter signal (e.g., luminescence or fluorescence).

  • Data Analysis: The concentration-dependent inhibition of the agonist-induced signal by this compound is used to determine its IC₅₀ value.

Signaling Pathways

CB1 Receptor Antagonism

As a neutral antagonist of the CB1 receptor, this compound blocks the signaling cascade initiated by endocannabinoids or synthetic agonists. The CB1 receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this receptor, this compound prevents this inhibitory effect, thereby maintaining or increasing cAMP levels in the presence of an agonist.

cluster_0 Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition Inhibition Agonist CB1 Agonist Agonist->CB1 This compound This compound This compound->CB1 Blockade Blockade ATP ATP ATP->AC

This compound's Antagonism of the CB1 Receptor Signaling Pathway.
GPR18 Inhibition

GPR18 is known to couple to Gαi/o and Gαq/11 proteins. Its activation can lead to various downstream effects, including modulation of intracellular calcium levels and activation of the MAPK/ERK pathway. As an inhibitor, this compound blocks the binding of endogenous or exogenous agonists to GPR18, thereby preventing the initiation of these downstream signaling events.

cluster_0 Cell Membrane GPR18 GPR18 G_protein Gαi/o / Gαq/11 GPR18->G_protein Activates Downstream Downstream Signaling (e.g., ↓cAMP, ↑[Ca²⁺]i, ↑MAPK/ERK) G_protein->Downstream Agonist GPR18 Agonist Agonist->GPR18 This compound This compound This compound->GPR18 Blockade Blockade

References

Amauromine: A Novel Antagonist for the Orphan G Protein-Coupled Receptor 18 (GPR18)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 18 (GPR18) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of physiological processes, including immunomodulation, intraocular pressure regulation, and cancer. The lack of potent and selective antagonists has been a major hurdle in elucidating its physiological roles and validating its therapeutic potential. This technical guide details the discovery and characterization of amauromine, a natural product isolated from the marine sponge-derived fungus Auxarthron reticulatum, as a novel GPR18 antagonist. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting GPR18.

Introduction to GPR18

G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR, meaning its endogenous ligand has not been definitively identified, though N-arachidonoyl glycine (B1666218) (NAGly) has been proposed.[1] GPR18 shares low sequence homology with the classical cannabinoid receptors, CB1 and CB2.[2] It is highly expressed in immune cells, the spleen, and the testis.[2] Emerging evidence suggests its involvement in various pathophysiological processes, making it an attractive, yet challenging, drug target.[2] The development of selective antagonists is crucial for dissecting the complex biology of GPR18.

This compound: A Natural Product GPR18 Antagonist

This compound is a diketopiperazine alkaloid that was initially identified as a cannabinoid CB1 receptor antagonist.[3] Subsequent studies revealed its antagonistic activity at GPR18, positioning it as a valuable lead compound for the development of more potent and selective GPR18 modulators.

Quantitative Data Presentation

The following table summarizes the quantitative pharmacological data for this compound and other known GPR18 antagonists, providing a comparative overview of their potency and selectivity.

CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)Selectivity ProfileReference
This compound hGPR18 β-Arrestin RecruitmentIC₅₀ = 3.74 µM CB1 (Kᵢ = 0.178 µM)
PSB-CB-5hGPR18β-Arrestin RecruitmentIC₅₀ = 0.279 µM>36-fold vs GPR55 & CB1, 14-fold vs CB2
PSB-CB-27hGPR18β-Arrestin RecruitmentIC₅₀ = 0.650 µMHighly selective vs GPR55, CB1, CB2
O-1918hGPR18Migration AssayAntagonistAlso acts on other receptors

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a GPR18 antagonist.

β-Arrestin Recruitment Assay

This assay is a common method to screen for GPCR ligands and determine their functional activity. The PathHunter® β-arrestin assay is a widely used commercial platform.

Principle: The assay is based on enzyme fragment complementation (EFC). The GPR18 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists will inhibit this agonist-induced signal.

Materials:

  • PathHunter® GPR18 β-Arrestin cell line (e.g., from Eurofins DiscoverX)

  • Cell culture medium and supplements

  • GPR18 agonist (e.g., Δ⁹-THC)

  • This compound and other test compounds

  • PathHunter® Detection Reagents

  • 384-well white, clear-bottom assay plates

  • Luminometer

Protocol:

  • Cell Plating:

    • Culture PathHunter® GPR18 cells according to the manufacturer's instructions.

    • On the day before the assay, seed the cells into 384-well plates at the recommended density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and other antagonist compounds in assay buffer.

    • Prepare the GPR18 agonist at a concentration that elicits a submaximal response (EC₈₀).

  • Antagonist Treatment:

    • Add the diluted antagonist compounds to the cell plates and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the GPR18 agonist to all wells, except for the negative control wells.

    • Incubate the plates for 90 minutes at 37°C.

  • Signal Detection:

    • Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well and incubate at room temperature for 60 minutes.

    • Read the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation, particularly for receptors coupled to Gαq/11 proteins.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Activation of Gαq/11-coupled receptors leads to the release of calcium from intracellular stores, which binds to the dye and increases its fluorescence intensity. Antagonists will block this agonist-induced fluorescence increase.

Materials:

  • HEK293 cells stably or transiently expressing GPR18

  • Cell culture medium and supplements

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • GPR18 agonist

  • This compound and other test compounds

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Protocol:

  • Cell Plating:

    • Seed GPR18-expressing cells into assay plates and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Antagonist Treatment:

    • Add the diluted antagonist compounds to the cell plates and incubate for a specified time.

  • Agonist Stimulation and Signal Reading:

    • Place the assay plate in the fluorescence plate reader.

    • Use the instrument's fluidics to add the GPR18 agonist to the wells while simultaneously recording the fluorescence signal over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Calculate the percent inhibition for each antagonist concentration and determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in many GPCR signaling pathways, including GPR18.

Principle: Activation of GPR18 can lead to the phosphorylation of ERK1/2. This can be detected by Western blotting using antibodies specific to the phosphorylated form of ERK1/2. An antagonist will inhibit this agonist-induced phosphorylation.

Materials:

  • GPR18-expressing cells

  • Cell culture medium and supplements

  • GPR18 agonist

  • This compound and other test compounds

  • Lysis buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture GPR18-expressing cells in multi-well plates.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with antagonist compounds for a defined period.

    • Stimulate the cells with the GPR18 agonist for a short duration (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the phospho-ERK antibody.

    • Re-probe the same membrane with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Determine the percent inhibition by the antagonist and calculate the IC₅₀.

Mandatory Visualizations

GPR18 Signaling Pathway

The following diagram illustrates the proposed signaling pathway of GPR18 upon agonist stimulation and the inhibitory action of an antagonist like this compound. GPR18 is known to couple to Gαi/o and Gαq/11 proteins.

GPR18_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR18 GPR18 G_alpha_i Gαi/o GPR18->G_alpha_i Activates G_alpha_q Gαq/11 GPR18->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ERK ERK1/2 G_alpha_i->ERK PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA PKA cAMP->PKA Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates PKC->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Cellular\nResponse Cellular Response pERK->Cellular\nResponse Agonist Agonist (e.g., NAGly) Agonist->GPR18 Activates This compound This compound (Antagonist) This compound->GPR18 Blocks

Caption: GPR18 signaling cascade and the inhibitory effect of this compound.

Experimental Workflow for GPR18 Antagonist Characterization

This diagram outlines a typical workflow for the identification and characterization of a novel GPR18 antagonist.

GPR18_Antagonist_Workflow cluster_screening Primary Screening cluster_characterization Functional Characterization cluster_validation In Vitro/In Vivo Validation HTS High-Throughput Screening (e.g., β-Arrestin Assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency Determination (IC₅₀ in multiple assays) Hit_ID->Potency Selectivity Selectivity Profiling (vs. CB1, CB2, GPR55, etc.) Potency->Selectivity Downstream Downstream Signaling (ERK, cAMP, etc.) Selectivity->Downstream Cell_based Cell-based Models (Migration, Proliferation) Downstream->Cell_based Animal_models Animal Models of Disease Cell_based->Animal_models Lead_Opt Lead Optimization Animal_models->Lead_Opt

Caption: Workflow for GPR18 antagonist discovery and development.

Conclusion

This compound represents a promising natural product-derived antagonist of GPR18. Its characterization provides a valuable pharmacological tool to further probe the function of this orphan receptor. The data and protocols presented in this technical guide are intended to serve as a resource for researchers in academia and industry to accelerate the discovery and development of novel GPR18-targeted therapeutics. Further optimization of the this compound scaffold could lead to the development of more potent and selective GPR18 antagonists with improved drug-like properties.

References

An In-Depth Technical Guide on the Core Vasodilatory and Biological Activities of Amauromine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amauromine, a structurally complex indole (B1671886) alkaloid, was first identified in the early 1980s as a compound with potent vasodilatory properties. While this initial discovery highlighted its potential in cardiovascular research, subsequent investigations have revealed a broader pharmacological profile, notably its activity as a selective cannabinoid receptor 1 (CB1) antagonist and a GPR18 inhibitor. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its vasodilatory effects as documented in early literature and contextualized by its more recently discovered molecular targets. This document synthesizes available data on its biological effects, experimental protocols, and underlying signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a dimeric indole alkaloid first isolated from the culture broth of Amauroascus sp. No. 6237. Its molecular formula has been established as C32H36N4O2. Early studies reported its significant vasodilating activity on rat aorta, suggesting its potential as a cardiovascular agent. However, the trajectory of this compound research has since shifted, with more recent studies focusing on its interactions with the endocannabinoid system. This guide aims to bridge the historical and contemporary understanding of this compound's pharmacology, offering a detailed look at its multifaceted biological activities.

Vasodilatory Effects of this compound

The foundational research on this compound's vasodilatory action was reported by S. Natori and colleagues in 1983. While the full detailed quantitative data from the original publication is not widely available in contemporary databases, the initial findings laid the groundwork for understanding its effects on vascular tissue.

Summary of Vasodilatory Activity

The initial report identified this compound as a novel alkaloid with notable vasodilating activity. The experiments were conducted on isolated rat aorta preparations, a standard model for assessing vasoactive compounds.

Parameter Observation Source
Biological Effect Vasodilation
Tissue Model Rat Aorta

Further quantitative data such as EC50 values and maximal relaxation percentages were likely detailed in the original publication but are not accessible in readily available scientific literature databases.

Postulated Mechanisms of Vasodilation

While the precise mechanism of this compound-induced vasodilation was not fully elucidated in the initial reports, the vasodilatory effects of alkaloids, in general, are often mediated through several common pathways. These include:

  • Endothelium-Dependent Mechanisms: Activation of the endothelial nitric oxide synthase (eNOS) pathway, leading to the production of nitric oxide (NO), which then stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, resulting in cGMP-mediated relaxation.

  • Endothelium-Independent Mechanisms:

    • Direct inhibition of calcium (Ca2+) channels in vascular smooth muscle cells, preventing the influx of calcium required for contraction.

    • Opening of potassium (K+) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.

A proposed general signaling pathway for alkaloid-induced vasodilation is depicted below.

Vasodilation_Pathway cluster_0 Endothelium cluster_1 Vascular Smooth Muscle This compound This compound Endothelium Endothelial Cell This compound->Endothelium ? VSMC Vascular Smooth Muscle Cell This compound->VSMC ? Ca_Channel Ca2+ Channel This compound->Ca_Channel Inhibits (?) K_Channel K+ Channel This compound->K_Channel Activates (?) eNOS eNOS NO NO eNOS->NO L-Arginine sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP Relaxation Vasodilation cGMP->Relaxation Ca_Channel->Relaxation Inhibits Contraction K_Channel->Relaxation Promotes Hyperpolarization

Figure 1: Postulated general signaling pathways for alkaloid-induced vasodilation.

Other Biological Activities of this compound

More recent research has shifted to investigate other potential therapeutic applications of this compound, primarily focusing on its interaction with cannabinoid receptors.

Cannabinoid Receptor 1 (CB1) Antagonism

This compound has been identified as a selective antagonist of the cannabinoid receptor 1 (CB1). This activity is of significant interest due to the therapeutic potential of CB1 antagonists in conditions such as obesity, metabolic syndrome, and substance abuse disorders.

Parameter Value Source
Target Cannabinoid Receptor 1 (CB1)
Activity Antagonist
Ki (CB1) 178 nM
Kb (cAMP assay) 66.6 nM
Selectivity High selectivity versus CB2 (Ki > 10 µM)
GPR18 Inhibition

In addition to its effects on CB1 receptors, this compound has been shown to be an antagonist of the orphan G protein-coupled receptor GPR18. GPR18 is considered a cannabinoid-like receptor, and its physiological roles are still under active investigation.

Parameter Value Source
Target GPR18
Activity Antagonist
IC50 3.74 µM

The antagonistic activities of this compound on both CB1 and GPR18 receptors suggest its potential as a lead compound for the development of novel therapeutics targeting the endocannabinoid system.

Receptor_Antagonism This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonizes GPR18 GPR18 Receptor This compound->GPR18 Antagonizes Downstream_CB1 Downstream Signaling (e.g., cAMP inhibition) CB1->Downstream_CB1 Downstream_GPR18 Downstream Signaling GPR18->Downstream_GPR18 Therapeutic_Potential Therapeutic Potential (Obesity, Metabolic Disorders) Downstream_CB1->Therapeutic_Potential

Figure 2: this compound's antagonistic activity on CB1 and GPR18 receptors.

Experimental Protocols

While the specific protocol from the original 1983 study on this compound's vasodilation is not fully available, a general experimental workflow for assessing the vasodilatory effects of a compound on isolated rat aorta is described below. This protocol is based on standard organ bath techniques.

General Protocol for Isolated Rat Aorta Vasodilation Assay
  • Tissue Preparation:

    • Male Wistar or Sprague-Dawley rats (250-300g) are euthanized.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

    • Adherent connective and adipose tissues are removed.

    • The aorta is cut into rings of approximately 2-4 mm in length.

    • For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a fine wire or forceps.

  • Organ Bath Setup:

    • Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • Rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • The presence or absence of functional endothelium is confirmed by assessing the relaxation response to a known endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an alpha-adrenergic agonist (e.g., phenylephrine).

    • After washing and re-equilibration, the aortic rings are pre-contracted with phenylephrine (B352888) (e.g., 1 µM) to a stable plateau.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

    • The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.

Experimental_Workflow A Aorta Excision and Cleaning B Cut into Rings (2-4 mm) A->B C Mount in Organ Bath B->C D Equilibration (60-90 min) C->D E Viability & Endothelium Function Test D->E F Pre-contraction (Phenylephrine) E->F G Cumulative Addition of this compound F->G H Record Relaxation G->H I Data Analysis (Concentration-Response Curve) H->I

Figure 3: General experimental workflow for assessing vasodilation in isolated rat aorta.

Conclusion and Future Directions

This compound is an intriguing natural product with a dual history of reported bioactivities. The initial discovery of its vasodilatory effects, though not extensively followed up in recent literature, suggests a potential for cardiovascular applications that may warrant re-investigation with modern pharmacological techniques. The more recent characterization of this compound as a selective CB1 receptor antagonist and a GPR18 inhibitor has opened new avenues for its development as a therapeutic agent for metabolic and neurological disorders.

For drug development professionals and researchers, this compound represents a valuable scaffold for several reasons:

  • Its reported vasodilatory activity could be explored for the development of novel antihypertensive agents.

  • Its potent and selective CB1 antagonism makes it a promising lead for developing drugs to treat obesity and related metabolic diseases, potentially with a different side-effect profile than previous CB1 antagonists.

  • Its activity at the orphan receptor GPR18 provides a chemical tool to further probe the function of this receptor and its therapeutic potential.

Future research should aim to:

  • Re-evaluate the vasodilatory properties of this compound using contemporary methodologies to determine its precise mechanism of action and potency.

  • Investigate the structure-activity relationships of this compound derivatives to optimize its affinity and selectivity for CB1 and GPR18 receptors.

  • Conduct in vivo studies to assess the physiological effects of this compound related to both its cardiovascular and endocannabinoid system activities.

By integrating the historical and recent findings, a more complete and nuanced understanding of this compound's therapeutic potential can be achieved, paving the way for the development of novel and effective medicines.

Amauromine: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a significant stride towards the efficient development of novel therapeutics. Amauromine, a diketopiperazine alkaloid originally isolated from the marine sponge-derived fungus Auxarthron reticulatum, has emerged as a compelling example of such a scaffold.[1] Its unique, rigid, and sterically complex structure provides a versatile platform for the design of potent and selective modulators of various signaling pathways. This technical guide provides a comprehensive overview of this compound's potential in drug discovery, detailing its biological activities, the synthesis of its derivatives, and the experimental protocols crucial for its evaluation.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant antagonistic activity at two key G protein-coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and the orphan receptor GPR18. This dual activity, coupled with its amenability to chemical modification, positions this compound as a promising starting point for the development of therapies for a range of disorders, including metabolic diseases, pain, and inflammation.

Cannabinoid Receptor 1 (CB1) Antagonism

This compound exhibits potent and selective antagonism of the CB1 receptor, with a reported inhibitory constant (Ki) of 178 nM.[1] CB1 receptors are primarily expressed in the central nervous system and are implicated in a variety of physiological processes, including appetite, pain sensation, and mood. While CB1 agonists have therapeutic applications, their psychoactive side effects have limited their clinical use. Conversely, CB1 antagonists have shown promise in treating obesity and related metabolic disorders. The development of peripherally restricted CB1 antagonists is a key area of research to avoid centrally mediated side effects. The this compound scaffold offers a unique chemical space to explore for the generation of such peripherally restricted antagonists.

GPR18 Antagonism

In addition to its effects on the CB1 receptor, this compound also acts as an antagonist of the orphan G protein-coupled receptor GPR18, with a half-maximal inhibitory concentration (IC50) of 3.74 µM.[1] GPR18 has been implicated in various physiological processes, including immune response, intraocular pressure regulation, and cardiovascular function.[2] The development of selective GPR18 antagonists is of significant interest for studying the receptor's function and for its potential as a therapeutic target. This compound provides a valuable lead structure for the development of more potent and selective GPR18 antagonists.[1]

Quantitative Biological Data

The following table summarizes the known quantitative biological data for this compound. The development and evaluation of a diverse library of this compound derivatives are crucial to fully elucidate the structure-activity relationship and to optimize its therapeutic potential.

CompoundTargetAssay TypeValueReference
This compoundCannabinoid Receptor 1 (CB1)Radioligand Binding AssayKi = 178 nM
This compoundGPR18Functional AssayIC50 = 3.74 µM

Signaling Pathways

This compound's biological effects are mediated through its interaction with the CB1 and GPR18 signaling pathways. As an antagonist, this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous agonists to these receptors.

This compound as a CB1 Receptor Antagonist

The CB1 receptor is a Gi/o-coupled GPCR. Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As a CB1 antagonist, this compound blocks these effects, preventing the downstream signaling cascade.

CB1_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonism G_protein Gi/o Protein AC Adenylyl Cyclase G_protein->AC Inhibition (Blocked) cAMP cAMP Production AC->cAMP Conversion of ATP to cAMP (Maintained) Downstream Downstream Signaling GPR18_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR18 GPR18 Receptor This compound->GPR18 Antagonism G_protein Gq/11 or Gi/o Protein PLC Phospholipase C G_protein->PLC Activation (Blocked) IP3_DAG IP3 & DAG Production PLC->IP3_DAG PIP2 Hydrolysis (Maintained) Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling Ca_PKC->Downstream Amauromine_Synthesis_Workflow Tryptophan Protected L-Tryptophan Derivatives Diketopiperazine Symmetrical Diketopiperazine Tryptophan->Diketopiperazine Condensation Prenylation Ir-Catalyzed Double Prenylation Diketopiperazine->Prenylation This compound This compound Prenylation->this compound Purification Purification This compound->Purification SAR_Logic This compound This compound Scaffold Modification Chemical Modification (e.g., substitutions, stereochemistry changes) This compound->Modification Derivatives This compound Derivatives Modification->Derivatives Bioassays Biological Assays (CB1, GPR18, etc.) Derivatives->Bioassays Data Activity Data (IC50, Ki) Bioassays->Data SAR Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification

References

Exploring Novel Therapeutic Targets of Amauromine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amauromine, a diketopiperazine alkaloid originally isolated from the marine-derived fungus Amauroascus sp., has emerged as a molecule of significant interest in drug discovery. Initially recognized for its vasodilating properties, recent research has unveiled its activity as a potent and selective antagonist of the cannabinoid CB1 receptor and the orphan G-protein coupled receptor 18 (GPR18). These findings have opened new avenues for exploring this compound and its derivatives as potential therapeutic agents for a range of disorders, including metabolic diseases, inflammatory conditions, and potentially cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound is a structurally complex natural product that has been the subject of synthetic and biological investigation.[1] Its diverse biological activities, including vasodilating, insecticidal, and anticancer effects, have prompted researchers to explore its molecular mechanisms of action.[1] This guide focuses on the established and potential novel therapeutic targets of this compound, with a particular emphasis on its role as a cannabinoid CB1 receptor and GPR18 antagonist.

Established Therapeutic Targets

The primary established therapeutic targets of this compound are the cannabinoid CB1 receptor and the G-protein coupled receptor 18 (GPR18). This compound's interaction with these receptors has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional antagonism.

Cannabinoid CB1 Receptor

This compound has been identified as a potent and selective antagonist of the human cannabinoid CB1 receptor.[2][3] This receptor is a key component of the endocannabinoid system and is primarily expressed in the central nervous system, where it mediates the psychoactive effects of cannabinoids.[2] However, CB1 receptors are also present in peripheral tissues and are involved in regulating energy metabolism. Peripherally acting CB1 receptor antagonists are therefore of interest for the treatment of metabolic disorders without the central nervous system side effects associated with earlier generations of CB1 blockers.

G-Protein Coupled Receptor 18 (GPR18)

More recently, this compound was found to exhibit antagonistic activity at the orphan G-protein coupled receptor GPR18. GPR18 is expressed in various tissues, including immune cells and the spleen, and has been implicated in processes such as immunomodulation and intraocular pressure regulation. The identification of this compound as a GPR18 antagonist provides a valuable pharmacological tool to further investigate the physiological roles of this receptor and its potential as a drug target.

Quantitative Data on this compound-Target Interactions

The following table summarizes the key quantitative data from in vitro studies characterizing the interaction of this compound with its established targets.

TargetParameterValueCell LineReference
Human Cannabinoid CB1 ReceptorKi178 nMCHO
Human Cannabinoid CB1 ReceptorKb66.6 nMCHO
Human GPR18IC503.74 µM-

Table 1: Quantitative analysis of this compound's interaction with its targets.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with its targets.

Radioligand Binding Assay for CB1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. A competing unlabeled ligand (the test compound, e.g., this compound) is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the Ki value can be calculated.

  • General Protocol:

    • Membrane Preparation: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human CB1 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

    • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A) and varying concentrations of this compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for CB1 Receptor

This assay is used to determine the functional activity of a compound as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like the CB1 receptor.

  • Principle: The CB1 receptor is coupled to the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An agonist will decrease cAMP levels, while an antagonist will block the effect of an agonist.

  • General Protocol:

    • Cell Culture: CHO cells expressing the human CB1 receptor are cultured in appropriate media.

    • Assay: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then stimulated with an agonist (e.g., CP55,940) in the presence and absence of varying concentrations of this compound. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.

    • cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA-based or fluorescence-based).

    • Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP is quantified, and the antagonist constant (Kb) is determined.

GPR18 Functional Assay

The specific functional assay used to determine the IC50 of this compound at GPR18 is not detailed in the available literature. However, common methods for assessing GPR18 activity include measuring changes in intracellular calcium or β-arrestin recruitment.

  • Principle (Calcium Mobilization): GPR18 can couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium. An antagonist would block this effect.

  • General Protocol (Calcium Mobilization):

    • Cell Loading: Cells expressing GPR18 are loaded with a calcium-sensitive fluorescent dye.

    • Stimulation: The cells are stimulated with a GPR18 agonist in the presence and absence of this compound.

    • Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader or microscope.

Novel Therapeutic Targets and Mechanisms

Beyond its established roles as a CB1 and GPR18 antagonist, this compound's vasodilating and anticancer activities suggest the existence of additional, novel therapeutic targets.

Vasodilation and Potential Calcium Channel Antagonism

Early reports highlighted this compound's potent vasodilating activity. While the precise mechanism remains to be fully elucidated, one vendor's technical data suggests that this compound also acts as a calcium channel antagonist. This is a plausible mechanism for vasodilation, as blocking calcium influx into vascular smooth muscle cells leads to their relaxation and a widening of the blood vessels.

Further investigation is required to confirm this activity and to identify the specific type(s) of calcium channels targeted by this compound.

Vasodilation_Workflow cluster_invitro In Vitro Studies cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis & Target Identification a Isolated Blood Vessel Rings c Isometric Tension Measurement a->c Measure contraction/ relaxation b Primary Vascular Smooth Muscle Cells d Intracellular Calcium Imaging b->d Measure [Ca2+]i changes e Patch Clamp Electrophysiology b->e Measure ion channel currents f Concentration-Response Curves c->f d->f g Identification of Specific Calcium Channel Subtypes e->g Anticancer_Pathways cluster_cellular_effects Cellular Effects cluster_pathways Potential Signaling Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates MAPK MAPK Pathway This compound->MAPK Modulates Caspase Caspase Cascade This compound->Caspase Activates Cyclin_CDK Cyclin/CDK Regulation This compound->Cyclin_CDK Inhibits Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->Apoptosis MAPK->Apoptosis Caspase->Apoptosis Executes Cyclin_CDK->CellCycleArrest Antagonism_Logic This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonizes GPR18 GPR18 Receptor This compound->GPR18 Antagonizes Downstream Downstream Signaling (e.g., ↓cAMP, ↑[Ca2+]i, MAPK activation) CB1->Downstream Inhibits Agonist- Mediated Signaling GPR18->Downstream Inhibits Agonist- Mediated Signaling

References

Methodological & Application

Application Notes and Protocols for the Purification of Amauromine from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine is a diketopiperazine alkaloid first isolated from Amauroascus sp. and subsequently found in other fungal species, including Aspergillus ochraceus, Aspergillus novofumigatus, and the marine sponge-derived fungus Auxarthron reticulatum.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse biological activities. Notably, this compound exhibits vasodilating properties and acts as an antagonist at both the cannabinoid CB1 receptor and the orphan G protein-coupled receptor GPR18.[1][2] These activities suggest its potential as a lead compound for the development of novel therapeutics.

This document provides detailed application notes and standardized protocols for the purification of this compound from fungal cultures. It is intended to guide researchers in obtaining highly purified this compound for pharmacological studies and drug development endeavors.

Data Presentation: Purification of Diketopiperazine Alkaloids

The following table summarizes representative quantitative data for the purification of diketopiperazine alkaloids from fungal cultures. The presented values are based on typical yields for similar compounds and are intended to serve as a benchmark for the purification of this compound. Actual yields may vary depending on the fungal strain, culture conditions, and purification scale.

Purification StepTotal Dry Mass (g)This compound (mg)Purity (%)Yield (%)Purification Fold
Crude Ethyl Acetate (B1210297) Extract 34.0250 (estimated)<11001
Silica (B1680970) Gel Chromatography 4.3150~1060~13
Sephadex LH-20 Chromatography 0.5100~5040~67
Reversed-Phase HPLC 0.02222.3>988.9>130

Experimental Protocols

Fungal Culture and Fermentation

A pure culture of an this compound-producing fungal strain (e.g., Amauroascus sp., Auxarthron reticulatum) is required.

Protocol:

  • Inoculation: Aseptically inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth or a specialized production medium) with a fresh culture of the fungus.

  • Incubation: Incubate the culture flasks at an optimal temperature (typically 25-28°C) with shaking (e.g., 150 rpm) for a period of 14-21 days to allow for the production of secondary metabolites, including this compound.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation. The culture filtrate is the primary source of extracellular this compound.

Extraction of Crude this compound

This protocol describes the initial extraction of this compound from the fungal culture filtrate using an organic solvent.

Protocol:

  • Solvent Extraction:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Concentration:

    • Pool the ethyl acetate extracts.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude extract containing this compound.

Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

a) Silica Gel Column Chromatography (Initial Fractionation)

Protocol:

  • Column Packing: Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system, such as a petroleum ether-ethyl acetate gradient.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% petroleum ether to 100% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Pooling and Concentration: Pool the this compound-containing fractions and concentrate them under reduced pressure.

b) Sephadex LH-20 Chromatography (Size Exclusion)

Protocol:

  • Column Preparation: Swell Sephadex LH-20 beads in a suitable solvent, such as a 1:1 mixture of dichloromethane (B109758) and methanol, and pack the column.

  • Sample Application: Dissolve the partially purified fraction from the silica gel step in the mobile phase and apply it to the top of the column.

  • Elution: Elute the column with the same solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound. Pool and concentrate the relevant fractions.

c) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

Protocol:

  • Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and filter it through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Elution Gradient: Program a linear gradient to elute this compound. A typical gradient might be from 30% to 70% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths between 210 and 280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Assessment and Final Product: Analyze the purity of the collected fraction using analytical HPLC. Concentrate the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow

experimental_workflow fungal_culture Fungal Culture (e.g., Amauroascus sp.) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex waste Waste/Impurities silica_gel->waste rphplc Reversed-Phase HPLC sephadex->rphplc sephadex->waste pure_this compound Pure this compound (>98% Purity) rphplc->pure_this compound rphplc->waste

Caption: Purification workflow for this compound.

This compound Signaling Pathways

signaling_pathways cluster_cb1 Cannabinoid Receptor 1 (CB1) Pathway cluster_gpr18 GPR18 Pathway amauromine_cb1 This compound cb1_receptor CB1 Receptor amauromine_cb1->cb1_receptor Antagonist gi_protein_cb1 Gi/o Protein cb1_receptor->gi_protein_cb1 Inhibition of Activation adenylyl_cyclase Adenylyl Cyclase gi_protein_cb1->adenylyl_cyclase Inhibition mapk_cb1 MAPK Pathway gi_protein_cb1->mapk_cb1 Activation camp cAMP adenylyl_cyclase->camp Conversion amauromine_gpr18 This compound gpr18_receptor GPR18 Receptor amauromine_gpr18->gpr18_receptor Antagonist g_protein_gpr18 G Protein gpr18_receptor->g_protein_gpr18 Inhibition of Activation downstream_effectors Downstream Effectors (e.g., MAPK, NF-κB) g_protein_gpr18->downstream_effectors Modulation cellular_response Cellular Response (e.g., Inflammation) downstream_effectors->cellular_response Regulation

Caption: this compound's antagonistic signaling pathways.

References

In Vitro Assays for Amauromine CB1 Receptor Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine, a diketopiperazine alkaloid originally isolated from the fungus Auxarthron reticulatum, has been identified as a potent and selective antagonist of the cannabinoid type 1 (CB1) receptor.[1] The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a range of conditions, including obesity, metabolic disorders, and substance abuse. This document provides detailed application notes and protocols for the in vitro characterization of this compound and other potential CB1 receptor antagonists. The methodologies described herein are fundamental for determining binding affinity, functional antagonism, and the mechanism of action of test compounds at the human CB1 receptor.

Quantitative Data Summary for this compound

The following table summarizes the reported in vitro pharmacological data for this compound at the human CB1 receptor.

ParameterValueAssay TypeCell LineReference
Binding Affinity (Ki) 178 nMRadioligand Competition Binding Assay ([³H]CP55,940)CHO cells expressing human CB1 receptor[1]
Antagonist Dissociation Constant (Kb) 66.6 nMForskolin-induced cAMP Accumulation AssayCHO cells expressing human CB1 receptor[1]
Functional Activity Neutral AntagonistForskolin-induced cAMP Accumulation AssayCHO cells expressing human CB1 receptor[1]

CB1 Receptor Signaling Pathways

The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, this initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Antagonists like this compound block these effects by preventing agonist binding.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_protein->IonChannel Modulates MAPK MAPK (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PLC PLC Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks PKA PKA cAMP->PKA Activates Gene Gene Transcription PKA->Gene MAPK->Gene Radioligand_Binding_Workflow prep Prepare CB1 Receptor Membranes (e.g., from CHO-hCB1 cells) setup Set up 96-well plate: - Membranes - [³H]CP55,940 (Radioligand) - this compound (Varying concentrations) prep->setup incubation Incubate at 30°C for 60-90 minutes setup->incubation filtration Rapidly filter through GF/B filters to separate bound from free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash count Measure radioactivity using a scintillation counter wash->count analysis Analyze data to determine IC₅₀ and calculate Kᵢ count->analysis cAMP_Assay_Workflow plate_cells Plate hCB1-expressing cells in a 384-well plate add_compounds Add this compound (antagonist) followed by a CB1 agonist (e.g., CP55,940) plate_cells->add_compounds stimulate_ac Add Forskolin to stimulate adenylyl cyclase (AC) add_compounds->stimulate_ac incubation Incubate at 37°C stimulate_ac->incubation lyse_detect Lyse cells and add cAMP detection reagents (e.g., HTRF) incubation->lyse_detect measure Measure signal (e.g., fluorescence ratio) lyse_detect->measure

References

Amauromine as a Selective CB1 Receptor Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine is a diketopiperazine alkaloid of fungal origin that has been identified as a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and a significant target for therapeutic intervention in a variety of disorders.[1] this compound's selectivity for the CB1 receptor makes it a valuable tool for researchers studying the physiological and pathological roles of the endocannabinoid system. This document provides detailed application notes and experimental protocols for the use of this compound as a selective CB1 receptor probe.

Data Presentation

Table 1: Receptor Binding Affinity and Selectivity of this compound
ReceptorLigandKᵢ (nM)SpeciesCell LineNotes
CB1 This compound178HumanCHO[1]
CB2 This compound>10,000HumanCHONo affinity observed at 10 µM.[1]
GPR18 This compoundIC₅₀ = 3740Human-Antagonistic activity observed.
Table 2: Functional Activity of this compound
AssayParameterValue (nM)AgonistCell LineNotes
cAMP AccumulationKₑ66.6CP55,940CHOThis compound acts as a neutral antagonist.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Cascade

The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o. Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Furthermore, CB1 receptor activation can trigger other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) cascade and the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates ERK ERK Signaling CB1->ERK Activates Beta_arrestin β-arrestin Recruitment CB1->Beta_arrestin Initiates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Agonist Agonist Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks G_alpha->AC Inhibits Ion_channels Ion Channels (e.g., GIRK, Ca²⁺ channels) G_betagamma->Ion_channels Modulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

CB1 Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human CB1 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cells stably expressing the human CB1 receptor

  • This compound

  • [³H]-CP55,940 (radioligand)

  • Unlabeled CP55,940 (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-CB1 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (final concentration ~0.7 nM), and 100 µL of membrane suspension (20-40 µg protein).

    • Non-specific Binding: Add 50 µL of unlabeled CP55,940 (final concentration 10 µM), 50 µL of [³H]-CP55,940, and 100 µL of membrane suspension.

    • Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-CP55,940, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare CHO-CB1 cell membranes D Incubate membranes with radioligand and this compound (or vehicle/unlabeled ligand) A->D B Prepare serial dilutions of this compound B->D C Prepare radioligand ([³H]-CP55,940) C->D E Filter and wash to separate bound and free radioligand D->E F Measure radioactivity (scintillation counting) E->F G Calculate IC₅₀ and Kᵢ F->G

Radioligand Binding Assay Workflow
Forskolin-Induced cAMP Accumulation Assay

This functional assay determines the antagonist properties of this compound by measuring its ability to reverse the inhibition of cAMP production by a CB1 agonist.

Materials:

  • CHO cells stably expressing the human CB1 receptor

  • This compound

  • CP55,940 (or another CB1 agonist)

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer.

  • 384-well plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation:

    • Culture CHO-CB1 cells to confluency.

    • Harvest and resuspend cells in assay buffer to the desired density.

  • Assay Setup (in a 384-well plate):

    • Add this compound at various concentrations to the wells.

    • Add a fixed concentration of the CB1 agonist (e.g., EC₈₀ of CP55,940).

    • Stimulate with forskolin (a concentration that gives a robust cAMP signal).

    • Include control wells with cells + forskolin only (100% signal) and cells + buffer only (basal).

  • Incubation: Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol (typically 15-60 minutes).

  • Detection: Follow the instructions of the cAMP assay kit to lyse the cells and detect cAMP levels using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

    • Determine the IC₅₀ of this compound for the reversal of agonist-induced cAMP inhibition.

    • Calculate the antagonist dissociation constant (Kₑ) using the Schild equation.

cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection & Analysis A Seed CHO-CB1 cells in 384-well plate B Add this compound (varying concentrations) A->B C Add CB1 agonist (e.g., CP55,940 at EC₈₀) B->C D Add Forskolin to stimulate adenylyl cyclase C->D E Incubate at room temperature D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., HTRF, luminescence) F->G H Calculate IC₅₀ and Kₑ G->H

cAMP Accumulation Assay Workflow
[³⁵S]GTPγS Binding Assay (General Protocol for Antagonist Characterization)

This functional assay measures the ability of this compound to block agonist-stimulated G protein activation.

Materials:

  • Membranes from cells expressing the CB1 receptor

  • This compound

  • CB1 agonist (e.g., CP55,940)

  • [³⁵S]GTPγS

  • GDP

  • GTPγS (unlabeled, for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B filter plates

  • Scintillation counter

Procedure:

  • Assay Setup (in a 96-well plate):

    • Pre-incubate membranes (10-20 µg protein) with GDP (10 µM) and this compound at various concentrations for 15-30 minutes on ice.

    • Add a fixed concentration of a CB1 agonist (e.g., EC₈₀).

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • For non-specific binding, add unlabeled GTPγS (10 µM).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filter plates and wash with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC₅₀.

β-Arrestin Recruitment Assay (General Protocol for Antagonist Characterization)

This assay determines if this compound can block agonist-induced recruitment of β-arrestin to the CB1 receptor.

Materials:

  • Cells co-expressing CB1 receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay)

  • This compound

  • CB1 agonist

  • Assay reagents as per the manufacturer's protocol

  • 384-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Plating: Plate cells in 384-well plates and incubate overnight.

  • Assay Setup:

    • Add this compound at various concentrations.

    • Incubate for a short period (e.g., 30 minutes).

    • Add a fixed concentration of a CB1 agonist (e.g., EC₈₀).

  • Incubation: Incubate for 60-90 minutes at 37°C.

  • Detection: Add detection reagents according to the kit manufacturer's instructions and measure the chemiluminescent signal.

  • Data Analysis:

    • Plot the inhibition of the agonist-induced signal against the log concentration of this compound to determine the IC₅₀.

ERK Phosphorylation Assay (General Protocol for Antagonist Characterization)

This assay assesses the effect of this compound on agonist-induced activation of the ERK/MAPK pathway.

Materials:

  • Cells expressing the CB1 receptor

  • This compound

  • CB1 agonist

  • Serum-free medium

  • Lysis buffer

  • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Western blot or ELISA-based detection system

Procedure:

  • Cell Treatment:

    • Serum-starve cells overnight.

    • Pre-treat cells with various concentrations of this compound for 30-60 minutes.

    • Stimulate with a CB1 agonist for 5-10 minutes.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK and anti-total-ERK antibodies.

    • ELISA: Use a phospho-ERK specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the levels of phosphorylated ERK relative to total ERK.

    • Plot the inhibition of agonist-induced ERK phosphorylation against the log concentration of this compound to determine the IC₅₀.

In Vivo Studies

Currently, there is a lack of published in vivo studies investigating the pharmacokinetics, bioavailability, CNS penetration, and behavioral effects of this compound. Researchers interested in the in vivo applications of this compound as a CB1 receptor probe will need to conduct these studies to establish its suitability for animal models. Key parameters to investigate would include its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier and engage with central CB1 receptors.

Conclusion

This compound is a valuable research tool for investigating the role of the CB1 receptor in various physiological and pathological processes. Its high selectivity for CB1 over CB2 receptors makes it a precise probe for dissecting the specific functions of the CB1 receptor. The protocols provided in this document offer a starting point for researchers to characterize the interaction of this compound with the CB1 receptor and to utilize it in a variety of in vitro assays. Further in vivo studies are warranted to fully elucidate the potential of this compound as a pharmacological tool in animal models.

References

Application Note: Quantification of Amauromine using Reversed-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Introduction

Amauromine is a fungal-derived, highly symmetric indole (B1671886) alkaloid belonging to the hexahydropyrroloindole family of natural products. It and its diastereomers, such as epithis compound and novothis compound, have garnered significant interest due to their complex structures and potent biological activities, including acting as selective cannabinoid receptor (CB1) antagonists. This bioactivity suggests potential therapeutic applications, making robust and reliable quantitative methods essential for pharmacokinetic studies, quality control of natural product extracts, and in-process monitoring during synthetic production.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of natural products in complex matrices.[1] For indole alkaloids, RP-HPLC is the most common approach, offering excellent separation and sensitivity. This application note details a proposed HPLC-UV method for the quantification of this compound, providing a comprehensive framework for researchers to develop and validate a method tailored to their specific matrix and instrumentation.

Proposed HPLC Method Parameters

The following parameters are proposed as a starting point for the quantification of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-31 min: 80% to 20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis or Photodiode Array (PDA) Detector at 220 nm and 280 nm
Run Time 35 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

  • Ethyl Acetate (B1210297) (ACS grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer it to a 1 mL volumetric flask. Dissolve in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase (at initial conditions, e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). A typical calibration curve might range from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fungal Culture)

This protocol is a general guideline for the extraction of indole alkaloids from fungal biomass.

  • Harvesting: Separate the fungal mycelium from the liquid culture broth by filtration. Lyophilize the mycelium to obtain a dry weight.

  • Extraction:

    • Accurately weigh 100 mg of lyophilized fungal mycelium.

    • Add 10 mL of ethyl acetate and homogenize using a probe sonicator or bead beater for 10 minutes in an ice bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant (the ethyl acetate extract).

    • Repeat the extraction process on the pellet two more times.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of methanol. Vortex thoroughly and sonicate for 5 minutes.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

Method Validation Parameters (Expected Performance)

A full method validation according to ICH Q2(R1) guidelines is required to ensure the method is suitable for its intended purpose. The following table summarizes typical performance characteristics expected for an HPLC method for complex alkaloids.

Table 2: Typical Validation Parameters for Indole Alkaloid Quantification

ParameterSpecificationTypical Value / Method
Linearity (r²) ≥ 0.999Calibration curve with 5-7 concentration levels.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Expected to be in the low ng/mL range.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Expected to be < 1 µg/mL.
Accuracy (% Recovery) 80 - 120%Spike-recovery experiments at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): < 2%; Intermediate (Inter-day): < 3%Analysis of replicate samples on the same day and on different days.
Specificity No interfering peaks at the retention time of this compound.Comparison of chromatograms from blank matrix, spiked matrix, and standards. PDA peak purity analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_std Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Harvest Harvest & Lyophilize Fungal Mycelium Extract Ultrasonic Extraction (Ethyl Acetate) Harvest->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Methanol Evap->Recon Filt_S Filter (0.45 µm) Recon->Filt_S Inject Inject Samples & Standards into HPLC System Filt_S->Inject Stock Prepare Primary Stock (1 mg/mL in Methanol) Dilute Serial Dilution for Working Standards Stock->Dilute Dilute->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (220 nm & 280 nm) Separate->Detect Calib Generate Calibration Curve (Peak Area vs. Concentration) Detect->Calib Quant Quantify this compound in Samples Calib->Quant Report Report Results (e.g., µg/g of dry weight) Quant->Report

Caption: Workflow for this compound Quantification.

Method Development Logic

This diagram shows the logical approach for developing the proposed HPLC method, starting from the properties of the analyte and leveraging methods for similar compounds.

G cluster_methods Established HPLC Methods Analyte This compound Properties - Indole Alkaloid - Tryptophan-derived - Non-polar, complex Indole Indole Alkaloids (e.g., Vincristine) Analyte->Indole Inform Selection Trypto Tryptophan Derivatives Analyte->Trypto Inform Selection NP Complex Natural Products Analyte->NP Inform Selection Proposed Proposed Method - RP-HPLC (C18) - ACN/H2O + Acid - Gradient Elution - UV Detection Indole->Proposed Adaptation Trypto->Proposed Adaptation NP->Proposed Adaptation Validation Full Method Validation (ICH Q2(R1)) - Linearity - Accuracy - Precision - LOD/LOQ Proposed->Validation Requires

Caption: Logic for Proposed HPLC Method Development.

References

Application Notes and Protocols for Amauromine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine is a diketopiperazine alkaloid with promising biological activities, including vasodilatory and cannabinoid receptor antagonist properties. It belongs to the family of hexahydropyrrolo[2,3-b]indole alkaloids and is a secondary metabolite produced by several fungal species. This document provides detailed application notes and protocols for the fermentative production of this compound, targeting researchers and professionals in drug development and natural product synthesis.

Producing Organisms

This compound and its stereoisomers are naturally produced by a variety of filamentous fungi. The primary reported producers include:

  • Amauroascus sp. [1]

  • Aspergillus ochraceus (produces epithis compound)

  • Penicillium nigricans (produces nigrifortine, which is structurally identical to this compound)

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the dimerization of two L-tryptophan molecules to form a cyclo-L-tryptophyl-L-tryptophan diketopiperazine core. This core structure then undergoes two successive reverse prenylation steps, catalyzed by prenyltransferases, to yield the final this compound molecule.

This compound Biosynthetic Pathway 2x L-Tryptophan 2x L-Tryptophan Cyclo(L-Trp-L-Trp) Cyclo(L-Trp-L-Trp) Diketopiperazine 2x L-Tryptophan->Cyclo(L-Trp-L-Trp) Dimerization Monoprenylated Intermediate Monoprenylated Intermediate Cyclo(L-Trp-L-Trp)->Monoprenylated Intermediate Prenyltransferase + DMAPP This compound This compound Monoprenylated Intermediate->this compound Prenyltransferase + DMAPP

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.

Fermentation Protocols for this compound Production

Due to the limited availability of specific fermentation data for this compound, the following protocols are based on established methods for producing similar complex alkaloids from Aspergillus and Penicillium species. These should serve as a strong starting point for optimization.

General Experimental Workflow

The development of an optimized fermentation protocol for this compound production follows a systematic approach from strain selection to process scale-up.

Fermentation Workflow cluster_0 Strain and Medium Development cluster_1 Process Optimization cluster_2 Downstream Processing Strain_Selection Strain Selection & Maintenance Media_Screening Media Screening (Carbon & Nitrogen Sources) Strain_Selection->Media_Screening Parameter_Optimization Single-Factor Optimization (pH, Temp, Agitation) Media_Screening->Parameter_Optimization Fed_Batch Fed-Batch Strategy Development Parameter_Optimization->Fed_Batch Scale_Up Scale-Up to Bioreactor Fed_Batch->Scale_Up Extraction Extraction of This compound Scale_Up->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Quantification (HPLC/MS) Purification->Analysis

Caption: General workflow for developing this compound fermentation.

Media Composition

A variety of media can be used for the cultivation of this compound-producing fungi. The choice of carbon and nitrogen sources is critical for maximizing secondary metabolite production.

Table 1: Recommended Media Compositions for this compound Production

ComponentConcentration (g/L)Notes
Carbon Source
Sucrose30 - 50Often a good primary carbon source.
Glucose20 - 40Readily utilized, but can cause catabolite repression.
Malt Extract20 - 30Provides complex carbohydrates and vitamins.
Nitrogen Source
Yeast Extract5 - 15A rich source of amino acids, vitamins, and growth factors.
Peptone5 - 10Provides organic nitrogen.
(NH₄)₂SO₄2 - 5Inorganic nitrogen source.
Minerals & Trace Elements
KH₂PO₄1 - 2Phosphate source and buffering agent.
MgSO₄·7H₂O0.5 - 1Essential for enzymatic activity.
FeSO₄·7H₂O0.01 - 0.05Important for many metabolic pathways.
ZnSO₄·7H₂O0.005 - 0.02Trace element for enzyme function.
Precursor
L-Tryptophan0.5 - 2Direct precursor to the this compound backbone.
Fermentation Parameters

The physical and chemical environment of the fermentation culture must be carefully controlled to promote this compound biosynthesis.

Table 2: Recommended Fermentation Parameters

ParameterRangeOptimal (Starting Point)Notes
Temperature (°C) 24 - 3028Strain-dependent, lower temperatures can sometimes favor secondary metabolism.
pH 5.0 - 7.06.0Maintain with buffering agents or automated pH control.
Agitation (rpm) 150 - 250200Ensure adequate mixing and oxygen transfer without causing excessive shear stress.
Aeration (vvm) 0.5 - 1.51.0Crucial for aerobic fungal metabolism.
Fermentation Time (days) 7 - 1410Monitor production profile over time.

Experimental Protocols

Protocol 1: Shake Flask Cultivation for Screening

This protocol is suitable for initial screening of different fungal strains and media compositions.

  • Inoculum Preparation:

    • Grow the fungal strain on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days until sporulation is observed.

    • Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension to a concentration of 1 x 10⁷ spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare 100 mL of the desired fermentation medium in a 500 mL Erlenmeyer flask.

    • Inoculate the medium with 1 mL of the spore suspension.

    • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 10-14 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours after day 5).

    • Separate the mycelium from the broth by filtration or centrifugation.

    • Extract this compound from both the mycelium and the broth for quantification.

Protocol 2: Lab-Scale Bioreactor Fermentation

This protocol is for optimizing production parameters in a controlled environment.

  • Inoculum Development:

    • Prepare a seed culture by inoculating 100 mL of seed medium (e.g., Potato Dextrose Broth) in a 500 mL flask with 1 mL of spore suspension.

    • Incubate at 28°C and 200 rpm for 48-72 hours.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 3 L of the production medium.

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the 100 mL seed culture.

    • Maintain the fermentation parameters as specified in Table 2 (Temperature: 28°C, pH: 6.0, Agitation: 200 rpm, Aeration: 1.0 vvm).

    • Monitor cell growth, substrate consumption, and this compound production over the course of the fermentation.

Downstream Processing: Extraction and Quantification

Extraction of this compound
  • Broth Extraction:

    • Adjust the pH of the culture broth to 8.0-9.0.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Mycelial Extraction:

    • Lyophilize the harvested mycelium.

    • Grind the dried mycelium to a fine powder.

    • Extract the powder with methanol (B129727) or a mixture of chloroform (B151607) and methanol (2:1, v/v) using sonication.

    • Filter the extract and evaporate the solvent.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for the quantification of this compound.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm or ESI-MS in positive ion mode.

    • Quantification: Use a standard curve prepared with purified this compound.

Quantitative Data (Representative)

As there is limited published data on this compound fermentation yields, the following table presents hypothetical yet realistic data based on the production of similar fungal alkaloids. This data can be used as a benchmark for optimization studies.

Table 3: Representative Quantitative Data for this compound Production

Fermentation StrategyThis compound Titer (mg/L)Biomass (g/L)Yield (mg/g sucrose)Productivity (mg/L/day)
Batch (Shake Flask) 50 - 15015 - 251.0 - 3.05 - 15
Batch (Bioreactor) 150 - 40020 - 353.0 - 8.015 - 40
Fed-Batch (Bioreactor) 400 - 800+30 - 508.0 - 16.0+40 - 80+

Note: This data is for illustrative purposes and actual results will vary depending on the strain, medium, and fermentation conditions.

References

Application Notes and Protocols: Stereoselective Synthesis of Amauromine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine and its diastereomers, epithis compound and novothis compound, are structurally complex fungal metabolites belonging to the reverse prenylated hexahydropyrroloindole alkaloids.[1] These molecules have garnered significant interest in the scientific community due to their diverse biological activities, including potent vasodilating effects, moderate insecticidal and anticancer properties, and notable activity as selective cannabinoid receptor 1 (CB1) antagonists.[1][2] Furthermore, their structural similarity to the ardeemins suggests potential as multidrug resistance (MDR) reversal agents.[2] The stereoselective synthesis of these intricate molecules, each possessing six stereogenic centers, presents a considerable challenge and is a key area of research for enabling further biological evaluation and the development of new therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound diastereomers, focusing on a concise and biomimetic approach. Additionally, it summarizes their biological activities and provides workflows for their analysis.

Synthetic Strategies and Quantitative Data

Two primary strategies for the stereoselective synthesis of this compound diastereomers have been prominently reported: a biomimetic iridium-catalyzed double prenylation and a route involving kinetic stereoselective conversion followed by reverse prenylation.

Biomimetic Ir-Catalyzed Double Prenylation

A highly efficient and concise synthesis involves the direct double prenylation of a C2-symmetric precursor, pre-okthis compound, which is synthesized from L-tryptophan. This approach mimics the proposed biosynthetic pathway and allows for the formation of all three diastereomers in a single step.

Table 1: Diastereomeric Ratios and Yields in the Ir-Catalyzed Double Prenylation of Pre-okthis compound

Catalyst/Ligand SystemDiastereomeric Ratio (this compound : Epithis compound : Novothis compound)Combined Isolated Yield
[Ir(COD)Cl]₂ / Achiral Phosphoramidite (B1245037) Ligand L11.3 : 2.0 : 1.090%
Ir-catalyst with Chiral Phosphoramidite Ligand (R)-L25.0 : 4.0 : 1.0Low

Yields and ratios are based on the direct conversion of pre-okthis compound.

Stepwise Prenylation via Okaramine M Intermediates

An alternative approach involves the stepwise prenylation of deacyl-okaramine M intermediates. This method provides access to different sets of diastereomers depending on the stereochemistry of the okaramine M precursor.

Table 2: Diastereomeric Ratios and Yields from Stepwise Prenylation

Starting MaterialDiastereomeric Ratio (this compound : Epithis compound : Novothis compound)Combined Isolated Yield
l-exo-deacyl-okaramine M1.4 : 1.0 : 088%
l-endo-deacyl-okaramine M0 : 2.0 : 1.084%

Experimental Protocols

Protocol 1: Synthesis of Pre-okthis compound (Diketopiperazine Precursor)

This protocol outlines the synthesis of the key C2-symmetric diketopiperazine precursor, pre-okthis compound, from L-tryptophan.

Materials:

  • N-Boc-L-tryptophan

  • L-tryptophan methyl ester

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Peptide Coupling: To a solution of N-Boc-L-tryptophan (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Add L-tryptophan methyl ester (1.0 eq) and TEA (3.0 eq). Continue stirring at room temperature for 12 hours.

  • Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

  • Boc Deprotection and Cyclization: Dissolve the purified dipeptide in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol (B129727) and heat to reflux for 16 hours to induce cyclization.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude pre-okthis compound by silica gel column chromatography to yield the desired product.

Protocol 2: Ir-Catalyzed Double Prenylation of Pre-okthis compound

This protocol describes the direct conversion of pre-okthis compound to a mixture of this compound diastereomers.

Materials:

  • Pre-okthis compound

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Achiral phosphoramidite ligand L1

  • Triethylborane (B153662) (BEt₃)

  • Prenyl acetate (B1210297)

  • Toluene, anhydrous

  • Argon atmosphere

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ir(COD)Cl]₂ (2.5 mol%) and the achiral phosphoramidite ligand L1 (5.0 mol%) in anhydrous toluene. Stir for 20 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve pre-okthis compound (1.0 eq) in anhydrous toluene.

  • Reaction Execution: To the solution of pre-okthis compound, add prenyl acetate (2.5 eq) followed by the prepared iridium catalyst solution via syringe.

  • Add triethylborane (1.0 M in hexanes, 10 mol%) dropwise to the reaction mixture.

  • Stir the reaction at 50 °C for 24 hours under an argon atmosphere.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product mixture by silica gel column chromatography to separate the this compound diastereomers. The diastereomers can be further resolved by HPLC.

Visualization of Synthetic Pathways and Workflows

amauromine_synthesis L_tryptophan L-Tryptophan pre_okthis compound Pre-okthis compound L_tryptophan->pre_okthis compound Multi-step Synthesis amauromine_mix This compound Diastereomers (this compound, Epithis compound, Novothis compound) pre_okthis compound->amauromine_mix Ir-catalyzed Double Prenylation hplc HPLC Separation amauromine_mix->hplc This compound This compound hplc->this compound epithis compound Epithis compound hplc->epithis compound novothis compound Novothis compound hplc->novothis compound

Caption: Synthetic workflow for this compound diastereomers.

Biological Activity

Cannabinoid Receptor 1 (CB1) Antagonism

This compound has been identified as a potent and selective antagonist of the human cannabinoid receptor 1 (CB1). This activity makes it a valuable lead compound for the development of therapeutics for disorders involving the endocannabinoid system.

Table 3: CB1 Receptor Binding Affinity and Antagonist Activity of this compound

ParameterValue
Kᵢ (CB1 Receptor)178 nM
Kₑ (CB1 Receptor)66.6 nM

The antagonistic activity was determined in functional assays measuring forskolin-induced cAMP accumulation in CHO cells expressing the human CB1 receptor. This compound demonstrated no agonistic effects.

cb1_antagonism This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to and blocks receptor AC Adenylate Cyclase CB1R->AC Inhibition CP55940 CP55,940 (Agonist) CP55940->CB1R Binds to and activates receptor cAMP cAMP Accumulation AC->cAMP Catalyzes Forskolin Forskolin Forskolin->AC Activation

Caption: this compound's antagonism at the CB1 receptor.

Potential for Multidrug Resistance (MDR) Reversal

While direct quantitative data for this compound's MDR reversal activity is still emerging, the structurally related ardeemins have been shown to be potent MDR reversal agents. They competitively inhibit P-glycoprotein (Pgp) and enhance the efficacy of chemotherapeutic drugs in resistant cancer cell lines. Given the shared structural motifs, this compound and its diastereomers are promising candidates for investigation as MDR modulators.

Conclusion

The stereoselective synthesis of this compound diastereomers is a rapidly advancing field, with biomimetic approaches offering concise and efficient routes to these complex molecules. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers aiming to synthesize and study these compounds. The potent CB1 receptor antagonism of this compound highlights its potential as a lead structure in drug discovery. Further investigation into the MDR reversal properties of the this compound diastereomers is warranted and could open new avenues for cancer therapy.

References

Application Notes and Protocols for Amauromine-Based Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine, a diketopiperazine alkaloid originally isolated from the fungus Amauroascus sp., has emerged as a promising scaffold for the development of novel therapeutic agents.[1] This natural product and its derivatives have demonstrated a range of biological activities, most notably as a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[2][3] Additionally, this compound exhibits antagonistic activity at the G protein-coupled receptor 18 (GPR18) and has reported vasodilatory, insecticidal, and anticancer properties.[4][5] These diverse activities suggest that this compound-based compounds could be developed for a variety of therapeutic applications.

These application notes provide a comprehensive overview of the key biological activities of this compound and its derivatives, presenting available quantitative data in a structured format. Detailed protocols for essential in vitro assays are provided to enable researchers to evaluate the therapeutic potential of novel this compound-based compounds. Furthermore, putative signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental design.

Data Presentation

Table 1: Cannabinoid Receptor Binding Affinity of this compound
CompoundReceptorAssay TypeValueReference
This compoundHuman CB1Radioligand BindingKᵢ = 178 nM
This compoundHuman GPR18-IC₅₀ = 3.74 µM
Table 2: Reported Biological Activities of this compound and its Derivatives
ActivityDescriptionQuantitative DataReference(s)
VasodilatoryInduces relaxation of blood vessels.Data not specified in reviewed literature.
InsecticidalExhibits toxicity towards insects.Moderate activity reported.
AnticancerShows cytotoxic effects against cancer cells.Moderate activity reported.

Experimental Protocols

Cannabinoid Receptor 1 (CB1) Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ value) of this compound derivatives for the human CB1 receptor.

Materials:

  • Human CB1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]CP-55,940 (radioligand)

  • This compound derivative (test compound)

  • SR141716A (rimonabant) as a positive control

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • 96-well polypropylene (B1209903) plates

  • Glass fiber filters (pre-treated with polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound derivative and SR141716A in binding buffer.

    • Dilute the [³H]CP-55,940 in binding buffer to a final concentration approximately equal to its Kd.

    • Thaw the cell membranes on ice and dilute to the appropriate concentration in binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of [³H]CP-55,940 + 50 µL of binding buffer + 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of [³H]CP-55,940 + 50 µL of a saturating concentration of a known CB1 ligand (e.g., 10 µM SR141716A) + 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of [³H]CP-55,940 + 50 µL of this compound derivative dilution + 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For competitive binding wells, calculate the percentage of specific binding at each concentration of the this compound derivative.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of this compound derivatives on cell viability and proliferation.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Doxorubicin or other standard anticancer drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative and positive control in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound derivative (test compound)

  • L-NMMA (NG-monomethyl-L-arginine) or other iNOS inhibitor (positive control)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivative or positive control for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each treatment group compared to the LPS-only control.

    • Calculate the IC₅₀ value for the inhibition of NO production.

    • A parallel MTT assay should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity.

Visualizations

G This compound This compound CB1_Receptor CB1 Receptor This compound->CB1_Receptor Antagonist AC Adenylate Cyclase CB1_Receptor->AC cAMP cAMP AC->cAMP Inhibition of conversion from ATP PKA PKA cAMP->PKA Downstream Downstream Effects (e.g., Neurotransmitter Release) PKA->Downstream

Caption: Putative signaling pathway of this compound as a CB1 receptor antagonist.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add this compound Derivative (Serial Dilutions) Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance (570 nm) Add_Solvent->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

G cluster_0 Cell Culture & Stimulation cluster_1 Griess Assay cluster_2 Data Acquisition & Analysis Seed_Macrophages Seed RAW 264.7 Cells in 96-well Plate Pretreat_Compound Pre-treat with this compound Derivative Seed_Macrophages->Pretreat_Compound Stimulate_LPS Stimulate with LPS (24h) Pretreat_Compound->Stimulate_LPS Collect_Supernatant Collect Culture Supernatant Stimulate_LPS->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_Griess Incubate (10-15 min) Add_Griess_Reagent->Incubate_Griess Read_Absorbance_NO Read Absorbance (540 nm) Incubate_Griess->Read_Absorbance_NO Calculate_NO_Inhibition Calculate % NO Inhibition Read_Absorbance_NO->Calculate_NO_Inhibition Determine_IC50_NO Determine IC50 Calculate_NO_Inhibition->Determine_IC50_NO

Caption: Workflow for the in vitro anti-inflammatory (nitric oxide) assay.

References

Amauromine: Application Notes and Protocols for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine is a naturally occurring diketopiperazine indole (B1671886) alkaloid, originally isolated from the marine sponge-derived fungus Amauroascus sp.[1]. In the field of neuropharmacology, this compound has emerged as a valuable research tool due to its unique pharmacological profile as a dual antagonist of the cannabinoid receptor 1 (CB1) and the G protein-coupled receptor 18 (GPR18). Notably, it functions as a neutral antagonist at the CB1 receptor, a characteristic that may offer advantages over first-generation inverse agonist antagonists by potentially avoiding certain psychiatric side effects. Its activity at GPR18, a receptor implicated in neuroinflammation, further broadens its potential applications in neuroscience research.

These application notes provide a comprehensive overview of this compound's use in neuropharmacology, including its mechanism of action, potential research applications, and detailed protocols for its characterization.

Mechanism of Action

This compound exerts its effects by binding to and blocking the activation of two distinct G protein-coupled receptors (GPCRs) in the central nervous system:

  • Cannabinoid Receptor 1 (CB1): this compound is a potent and selective antagonist of the CB1 receptor. The CB1 receptor is primarily coupled to the inhibitory G protein, Gi/o. Agonist activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As a neutral antagonist , this compound blocks the binding and action of CB1 agonists (such as endocannabinoids or synthetic cannabinoids) without affecting the basal constitutive activity of the receptor. This is in contrast to inverse agonists, which can produce effects opposite to those of agonists.

  • G Protein-Coupled Receptor 18 (GPR18): this compound also acts as an antagonist at GPR18, an orphan receptor that has been implicated in various physiological processes, including immune responses and neuroinflammation. GPR18 can couple to multiple G protein subtypes, including Gi/o, Gq/11, and Gs, leading to diverse downstream signaling events such as modulation of cAMP levels and intracellular calcium mobilization. By antagonizing GPR18, this compound can be used to investigate the physiological and pathological roles of this receptor in the central nervous system.

Data Presentation

The following table summarizes the quantitative pharmacological data for this compound at its primary molecular targets.

Target ReceptorParameterValueSpeciesAssay TypeReference
Cannabinoid Receptor 1 (CB1)Kᵢ (inhibition constant)178 nMHumanRadioligand Binding Assay
Cannabinoid Receptor 1 (CB1)Kₑ (equilibrium dissociation constant)66.6 nMHumancAMP Assay (Neutral Antagonist)
G Protein-Coupled Receptor 18 (GPR18)IC₅₀ (half maximal inhibitory concentration)3.74 µMHumanNot Specified

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

cluster_0 CB1 Receptor Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonizes Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

This compound's antagonism of the CB1 receptor.

cluster_1 GPR18 Receptor Signaling This compound This compound GPR18 GPR18 Receptor This compound->GPR18 Antagonizes G_proteins Gi/o, Gq/11, Gs GPR18->G_proteins Activates Downstream Downstream Effectors (e.g., AC, PLC) G_proteins->Downstream Modulates Second_messengers Second Messengers (cAMP, Ca2+) Downstream->Second_messengers Generates

This compound's antagonism of the GPR18 receptor.

Potential Applications in Neuropharmacology Research

Based on its mechanism of action, this compound is a promising tool for investigating a range of neuropharmacological processes and potential therapeutic strategies.

Studying the Role of Neutral CB1 Receptor Antagonism
Investigating the Function of GPR18 in the Central Nervous System

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological activity of this compound.

Protocol 1: CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • This compound

  • CB1 receptor-expressing cell membranes (e.g., from CHO-CB1 or HEK293-CB1 cells) or brain tissue homogenates

  • Radioligand: [³H]CP55,940 or another suitable CB1 receptor radioligand

  • Non-specific binding control: A high concentration of a non-radiolabeled CB1 receptor agonist or antagonist (e.g., WIN 55,212-2)

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations for the competition curve.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-labeled competitor.

    • Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

cluster_2 Radioligand Binding Assay Workflow Prep Prepare this compound dilutions Setup Set up assay plate (Total, Non-specific, Competition) Prep->Setup Incubate Incubate at 30°C Setup->Incubate Filter Filter and wash Incubate->Filter Count Scintillation counting Filter->Count Analyze Analyze data (IC50, Ki) Count->Analyze

Workflow for the CB1 receptor radioligand binding assay.
Protocol 2: cAMP Assay for Gi-Coupled Receptor Antagonism

Objective: To determine the functional antagonist activity (Kₑ) of this compound at the CB1 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • This compound

  • CB1 receptor-expressing cells (e.g., CHO-CB1 or HEK293-CB1)

  • CB1 receptor agonist (e.g., WIN 55,212-2)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • 384-well or 96-well assay plates

Procedure:

  • Cell Culture: Culture the CB1 receptor-expressing cells to the appropriate confluency.

  • Compound Plating: Prepare serial dilutions of this compound in assay buffer. Add the diluted this compound to the wells of the assay plate.

  • Agonist Stimulation: Prepare a solution of the CB1 agonist at a concentration that produces approximately 80% of its maximal effect (EC₈₀). This solution should also contain forskolin.

  • Cell Addition: Add the cell suspension to the wells containing this compound, followed by the addition of the agonist/forskolin solution.

  • Incubation: Incubate the plate at room temperature or 37°C for a duration specified by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value of this compound for the reversal of the agonist effect.

    • Calculate the Kₑ value using the Schild equation for competitive antagonism.

cluster_3 cAMP Assay Workflow for Antagonism Culture Culture CB1-expressing cells Add_Cells Add cells to plate Culture->Add_Cells Plate_Antagonist Plate this compound dilutions Plate_Antagonist->Add_Cells Stimulate Add agonist (EC80) + Forskolin Stimulate->Add_Cells Incubate Incubate Add_Cells->Incubate Detect Measure cAMP levels Incubate->Detect Analyze Analyze data (IC50, Ke) Detect->Analyze

Workflow for the cAMP assay to determine antagonist activity.

Conclusion

This compound represents a valuable and versatile tool for neuropharmacology research. Its dual antagonism of CB1 and GPR18 receptors, combined with its neutral antagonist profile at CB1, provides a unique opportunity to explore the intricate roles of these signaling pathways in the central nervous system. The protocols and information provided herein are intended to facilitate the use of this compound in studies aimed at understanding the pathophysiology of neurological disorders and identifying novel therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Amauromine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Amauromine and related complex indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

The primary challenges in the stereoselective synthesis of this compound revolve around the construction of its complex, C2-symmetric core containing six stereogenic centers. Key difficulties include:

  • Stereocontrol during the formation of the hexahydropyrrolo[2,3-b]indole core: Establishing the correct relative and absolute stereochemistry at the C3a and C8a (or equivalent) positions is crucial and often challenging.

  • Diastereoselective reverse prenylation: The introduction of the two reverse prenyl groups at the C3a positions with the correct stereochemistry is a significant hurdle. Often, a mixture of diastereomers (this compound, epi-Amauromine, and novo-Amauromine) is obtained.[1]

  • Controlling the dimerization/cyclization: In biomimetic approaches starting from tryptophan derivatives, controlling the stereochemical outcome of the final dimerization or double prenylation step can be problematic, leading to mixtures of isomers.[2]

  • Purification of stereoisomers: The separation of the resulting diastereomers of this compound can be difficult due to their similar physical and chemical properties.

Q2: Which synthetic strategies are most commonly employed for this compound synthesis?

Several strategies have been developed, with the most prominent being:

  • Biomimetic approaches: These routes often mimic the proposed biosynthetic pathway, starting from tryptophan or its derivatives. A key step is often an iridium-catalyzed double prenylation of a diketopiperazine precursor.[2] This approach can be very concise but may lack stereoselectivity in the final step.

  • Stepwise construction: These syntheses involve the sequential formation of the key stereocenters and heterocyclic rings, offering better control over the stereochemistry at each step. This may involve the diastereoselective formation of the pyrroloindoline core followed by functionalization.

  • Diastereodivergent synthesis: Some methods focus on developing reaction conditions that allow for the selective synthesis of different diastereomers of this compound by altering catalysts or reagents.

Q3: What is "reverse prenylation" and why is it important in this compound synthesis?

Reverse prenylation refers to the attachment of a prenyl group (3-methyl-2-butenyl group) at its more substituted carbon atom (C3) to a nucleophile, in this case, the C3a position of the hexahydropyrrolo[2,3-b]indole core. This is in contrast to "normal" prenylation where the attachment occurs at the C1 position of the prenyl group. This transformation is critical as it establishes two of the key quaternary stereocenters in this compound. The challenge lies in controlling the regioselectivity and stereoselectivity of this reaction.[3][4]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Final Dimerization/Double Prenylation Step

Symptoms:

  • You obtain a mixture of this compound, epi-Amauromine, and novo-Amauromine in roughly statistical ratios.

  • The desired this compound isomer is not the major product.

Possible Causes:

  • Low facial selectivity in the prenylation: The catalyst or reaction conditions do not effectively differentiate between the two faces of the indole or intermediate, leading to a mixture of stereoisomers.

  • Substrate control is insufficient: The inherent chirality of the starting material does not exert enough influence on the stereochemical outcome of the subsequent transformations.

  • Thermodynamic equilibration: The reaction conditions may allow for the equilibration of the product stereoisomers.

Troubleshooting Steps:

  • Catalyst and Ligand Screening:

    • For iridium-catalyzed prenylations, screen different phosphoramidite (B1245037) ligands. The choice of ligand can significantly influence the enantioselectivity.

    • Experiment with different metal catalysts known to effect allylic alkylations, such as palladium or rhodium complexes.

  • Solvent and Temperature Optimization:

    • Vary the solvent polarity. Non-polar solvents may enhance facial shielding and improve diastereoselectivity.

    • Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Protecting Group Strategy:

    • The nature and size of protecting groups on the indole nitrogen or other functional groups can influence the steric environment around the reactive center and direct the approach of the electrophile.

Quantitative Data on Diastereoselectivity:

Catalyst/ConditionsSubstrateProduct Ratio (this compound:epi:novo)Total YieldReference
Ir-precatalyst, triethyl borane, achiral phosphoramidite ligandpre-okthis compound1.3 : 2.0 : 1.090%
Allylic alkylation of l-exo-okaramine Ml-exo-okaramine M1.4 : 1.0 : 088%
Allylic alkylation of l-endo-okaramine Ml-endo-okaramine M0 : 2.0 : 1.084%

G start Low Diastereoselectivity (Mixture of this compound isomers) cause1 Insufficient Facial Selectivity start->cause1 cause2 Low Substrate Control start->cause2 cause3 Thermodynamic Equilibration start->cause3 solution1 Screen Catalysts & Ligands (e.g., Ir, Pd complexes; phosphoramidites) cause1->solution1 solution3 Modify Protecting Groups cause2->solution3 solution2 Optimize Reaction Conditions (Solvent, Temperature) cause3->solution2 outcome Improved Diastereoselectivity solution1->outcome solution2->outcome solution3->outcome

Problem 2: Poor Yield in the Construction of the Hexahydropyrrolo[2,3-b]indole Core

Symptoms:

  • Low yield of the desired cyclized product.

  • Formation of significant side products, such as decomposition of the starting material or formation of undesired regioisomers.

Possible Causes:

  • Steric hindrance: The substituents on the tryptophan or tryptamine (B22526) derivative may sterically hinder the desired cyclization.

  • Unfavorable reaction conditions: The chosen acid or base catalyst, solvent, or temperature may not be optimal for the cyclization.

  • Instability of intermediates: Reactive intermediates, such as iminium ions, may undergo side reactions before cyclization can occur.

Troubleshooting Steps:

  • Re-evaluate the Cyclization Conditions:

    • For acid-catalyzed cyclizations, screen a range of Lewis and Brønsted acids (e.g., TFA, TsOH, BF3·OEt2).

    • For base-mediated cyclizations, explore different bases and solvent systems.

  • Substrate Modification:

    • Consider altering protecting groups to reduce steric bulk or to electronically favor the cyclization.

    • If possible, modify the substituents on the indole ring to enhance its nucleophilicity.

  • Stepwise vs. One-Pot Procedures:

    • If a one-pot procedure is failing, consider isolating the intermediate before proceeding with the cyclization to identify the problematic step.

Experimental Protocol: Iridium-Catalyzed Double Prenylation of pre-Okthis compound

To a solution of pre-okthis compound (1 equivalent) in a suitable solvent (e.g., THF) is added the iridium pre-catalyst ([Ir(COD)Cl]2), an achiral phosphoramidite ligand (e.g., L1), and triethylborane (B153662) under an inert atmosphere. The reaction mixture is stirred at room temperature until complete consumption of the starting material, as monitored by TLC or LC-MS. The reaction is then quenched, and the products are purified by column chromatography to separate the diastereomeric amauromines.

G start Start: pre-Okthis compound reagents Add: - Ir pre-catalyst - Phosphoramidite ligand - Triethylborane (Inert Atmosphere) start->reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction quench Quench Reaction reaction->quench purification Column Chromatography quench->purification products Isolated this compound Diastereomers purification->products

Problem 3: Difficulty in Separating this compound Stereoisomers

Symptoms:

  • Co-elution of diastereomers during column chromatography.

  • Inability to obtain diastereomerically pure this compound.

Possible Causes:

  • Similar polarity of the stereoisomers: The small structural differences between the diastereomers result in very similar retention factors on standard silica (B1680970) gel.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen a wide range of solvent systems with varying polarities and compositions for column chromatography.

    • Alternative Stationary Phases: Consider using different stationary phases, such as alumina, diol-bonded silica, or reverse-phase silica (C18).

    • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable chiral or achiral column often provides the necessary resolution for separating closely related diastereomers.

  • Derivatization:

    • If separation of the final products is unsuccessful, consider derivatizing an earlier intermediate to facilitate separation. The protecting groups can be removed after the isomers have been separated.

  • Crystallization:

    • Attempt fractional crystallization of the mixture of diastereomers from various solvent systems. One isomer may selectively crystallize, leaving the others in the mother liquor.

G cluster_0 Primary Separation Techniques cluster_1 Advanced/Alternative Strategy start Mixture of this compound Stereoisomers chromatography Column Chromatography start->chromatography hplc Preparative HPLC start->hplc crystallization Fractional Crystallization start->crystallization derivatization Derivatization of Intermediate start->derivatization outcome Pure Stereoisomers chromatography->outcome If successful hplc->outcome If successful crystallization->outcome If successful separation Separation of Derivatized Isomers derivatization->separation deprotection Deprotection separation->deprotection deprotection->outcome

References

Amauromine Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability and degradation studies for amauromine. The following information, presented in a question-and-answer format, addresses common challenges and outlines best practices for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are crucial for several reasons.[1][2][3] They help to:

  • Elucidate the intrinsic stability of the this compound molecule.[1][2]

  • Identify potential degradation products that could form under various environmental conditions.

  • Establish the degradation pathways of this compound.

  • Develop and validate stability-indicating analytical methods that can accurately measure this compound in the presence of its degradants.

  • Inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of this compound-containing products.

Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?

Based on international guidelines (ICH Q1A), a comprehensive forced degradation study for this compound should include exposure to a variety of stress conditions to cover potential degradation pathways such as hydrolysis, oxidation, and photolysis. These conditions typically include:

  • Acidic conditions: e.g., 0.1 M to 1 M Hydrochloric Acid (HCl)

  • Basic conditions: e.g., 0.1 M to 1 M Sodium Hydroxide (NaOH)

  • Neutral (hydrolysis): e.g., Water at elevated temperatures

  • Oxidative conditions: e.g., 3% to 30% Hydrogen Peroxide (H₂O₂)

  • Thermal stress: e.g., Heating the solid drug or a solution at temperatures ranging from 40°C to 80°C.

  • Photostability: Exposure to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted target for degradation is in the range of 5-20%. This level of degradation is typically sufficient to produce and detect the primary degradation products without generating an overly complex mixture of secondary degradants that may not be relevant under normal storage conditions.

Q4: What analytical techniques are most suitable for this compound stability and degradation studies?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or photodiode array (PDA) detector, is the most common and powerful technique for separating and quantifying the parent drug from its degradation products. For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, if sufficient quantities of the degradants can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

Issue 1: No degradation observed under initial stress conditions.

  • Possible Cause: The stress conditions (concentration of stressing agent, temperature, duration of exposure) may be too mild for this compound.

  • Troubleshooting Steps:

    • Gradually increase the severity of the stress conditions. For example, increase the concentration of the acid, base, or oxidizing agent.

    • Increase the temperature of the reaction.

    • Extend the duration of the stress exposure.

    • Refer to the decision-making workflow below for a systematic approach.

Issue 2: Excessive degradation or too many degradation peaks observed.

  • Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.

  • Troubleshooting Steps:

    • Reduce the severity of the stress conditions (decrease concentration, temperature, or time).

    • Analyze samples at earlier time points to capture the primary degradation products before they degrade further.

    • The goal is to achieve a target degradation of 5-20%.

Issue 3: Poor resolution between this compound and its degradation peaks in the chromatogram.

  • Possible Cause: The chromatographic method is not optimized to separate all the components.

  • Troubleshooting Steps:

    • Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH).

    • Alter the gradient profile (if using gradient elution).

    • Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

    • Adjust the column temperature.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionReagent ConcentrationTemperature (°C)Duration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (% Peak Area)
Acid Hydrolysis0.1 M HCl602485.22DP-A1 (8.9%)
Base Hydrolysis0.1 M NaOH25 (Room Temp)878.53DP-B1 (12.3%)
Oxidative3% H₂O₂25 (Room Temp)2482.14DP-O1 (9.5%)
Thermal (Solution)Water804890.51DP-T1 (5.2%)
Photolytic (Solid)ICH Q1B25 (Room Temp)As per guideline95.82DP-P1 (2.1%)

Table 2: Influence of pH on this compound Stability in Aqueous Solution at 37°C (Hypothetical Data)

pHBuffer SystemIncubation Time (days)This compound Remaining (%)
2.00.01 M HCl798.1
4.5Acetate Buffer796.5
7.4Phosphate Buffer788.3
9.0Borate Buffer775.6

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours. For solid-state thermal stress, store the solid this compound powder at 80°C for 72 hours.

    • Photostability: Expose the solid this compound powder and the solution to light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation This compound This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 1M NaOH, RT) This compound->Base Oxidation Oxidation (e.g., 30% H2O2, RT) This compound->Oxidation Thermal Thermal Stress (e.g., 80°C) This compound->Thermal Photo Photostability (ICH Q1B) This compound->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Assess Assess % Degradation & Peak Purity HPLC->Assess LCMS LC-MS for Identification Identify Identify Degradants LCMS->Identify Assess->LCMS If significant degradation Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a typical forced degradation study.

Troubleshooting_No_Degradation Start Initial Stress Condition: No significant degradation (<5%) Increase_Conc Increase Stressor Concentration Start->Increase_Conc Reanalyze Re-analyze Sample Increase_Conc->Reanalyze Increase_Temp Increase Temperature Increase_Time Increase Exposure Duration Increase_Temp->Increase_Time Alternative Increase_Temp->Reanalyze Increase_Time->Reanalyze Check_Deg Degradation 5-20%? Reanalyze->Check_Deg Check_Deg->Increase_Temp No End_Success Sufficient Degradation Achieved Check_Deg->End_Success Yes End_Stable Compound is Stable under these conditions Check_Deg->End_Stable If all conditions exhausted

Caption: Troubleshooting logic for insufficient degradation.

References

Technical Support Center: Optimizing Amauromine Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of amauromine production from fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species are known to produce it?

A1: this compound is a prenylated indole (B1671886) alkaloid, a class of complex secondary metabolites. It was first isolated from Amauroascus sp. and has also been reported to be produced by other fungi, such as Aspergillus ochraceus. These compounds are of interest due to their potential biological activities.

Q2: What is the biosynthetic precursor for this compound?

A2: The biosynthesis of this compound begins with the amino acid L-tryptophan. Understanding this is crucial for strategies such as precursor feeding to potentially enhance yield.

Q3: My fermentation is showing good biomass growth, but little to no this compound is produced. What are the likely causes?

A3: This common issue often points to sub-optimal conditions for secondary metabolism. Key factors to investigate include:

  • Nutrient Limitation or Repression: The composition of your fermentation medium is critical. High levels of readily metabolizable carbon or nitrogen sources can suppress the production of secondary metabolites like this compound.

  • Incorrect Fermentation Phase: this compound, like many secondary metabolites, is typically produced during the stationary phase of fungal growth, not the exponential growth phase.

  • Sub-optimal Physical Parameters: The pH, temperature, aeration, and agitation rates of your fermentation are likely not in the optimal range for this compound biosynthesis.

  • Genetic Instability of the Fungal Strain: Repeated subculturing can sometimes lead to a decrease in the productivity of the fungal strain.

Q4: How can I enhance the yield of this compound in my fermentation?

A4: Yield enhancement can be approached systematically:

  • Media Optimization: Experiment with different carbon and nitrogen sources, their ratios (C:N ratio), and the inclusion of trace elements.

  • Parameter Optimization: Systematically vary physical parameters such as pH, temperature, and agitation/aeration rates.

  • Precursor Feeding: Since L-tryptophan is the precursor, feeding it to the culture at the appropriate time (often at the beginning of the stationary phase) can boost this compound production.

  • Elicitation: The addition of elicitors (stress-inducing compounds) can sometimes trigger or enhance secondary metabolite production.

Troubleshooting Guides

Problem 1: Low or No this compound Yield Despite Good Fungal Growth
Potential Cause Recommended Solution
Carbon Catabolite Repression Replace a portion or all of the rapidly consumed sugar (e.g., glucose) with a more complex or slowly metabolized carbon source (e.g., starch, maltose).
Nitrogen Metabolite Repression Experiment with different nitrogen sources, such as peptone, yeast extract, or ammonium (B1175870) sulfate, and optimize the C:N ratio.
Sub-optimal pH Conduct a pH profiling experiment by running fermentations at a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0). Monitor and, if possible, control the pH during the fermentation.
Incorrect Temperature Optimize the fermentation temperature by testing a range (e.g., 25°C, 28°C, 32°C). The optimal temperature for growth may not be the same as for this compound production.
Inadequate Aeration/Agitation Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress to the mycelia.
Timing of Harvest Perform a time-course study and harvest at different time points during the stationary phase to determine the peak of this compound production.
Problem 2: Inconsistent this compound Yields Between Batches
Potential Cause Recommended Solution
Inoculum Variability Standardize your inoculum preparation. Use a consistent spore concentration or a fixed age and volume of a liquid seed culture.
Media Preparation Inconsistencies Ensure precise measurement of all media components. Use high-quality water and standardize sterilization procedures (time and temperature).
Fluctuations in Fermentation Parameters Calibrate all sensors (pH, temperature, dissolved oxygen) regularly. Ensure consistent control of these parameters between batches.
Genetic Drift of the Fungal Strain Prepare a large batch of spore stock or mycelial stock from a high-yielding culture and cryopreserve it. Use a fresh vial from this stock to start each new set of experiments.

Data Presentation: Example Tables for Optimization Experiments

Disclaimer: The following tables present hypothetical data to illustrate how to structure results from optimization experiments. Actual values will need to be determined empirically.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.25.8
Sucrose14.88.2
Maltose12.515.3
Starch10.312.1

Table 2: Effect of C:N Ratio on this compound Yield

C:N RatioBiomass (g/L)This compound Yield (mg/L)
10:111.59.7
20:112.818.5
30:113.114.2
40:113.510.1

Table 3: Effect of L-Tryptophan Feeding on this compound Yield

L-Tryptophan Added (g/L)Time of Addition (hours)This compound Yield (mg/L)
0-18.5
14825.3
17235.8
27232.1

Experimental Protocols

Protocol 1: General Fungal Fermentation for this compound Production
  • Inoculum Preparation:

    • Grow the this compound-producing fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar (B569324) - PDA) at 28°C for 7-10 days.

    • Prepare a spore suspension by adding sterile water with 0.01% Tween 80 to the agar plate and gently scraping the surface.

    • Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium. A starting point could be a medium containing a complex carbon source and a balanced nitrogen source (e.g., 20 g/L maltose, 5 g/L peptone, 2 g/L yeast extract, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O).

    • Adjust the initial pH of the medium to a desired value (e.g., 6.5).

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks on a rotary shaker at 180 rpm and 28°C for 10-14 days.

  • Extraction and Quantification:

    • Separate the mycelium from the culture broth by filtration.

    • Extract both the mycelium and the broth with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Dissolve the crude extract in a known volume of methanol (B129727) for analysis.

    • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Note: This is a general protocol and may require optimization for your specific HPLC system and this compound standard.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of your this compound standard (likely around 280 nm for indole alkaloids).

  • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in your samples by comparing their peak areas to the standard curve.

Visualizations

Amauromine_Biosynthesis_Pathway L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine L-Tryptophan->Diketopiperazine Dimerization Prenylation_1 First Prenylation Diketopiperazine->Prenylation_1 Monoprenylated Intermediate Monoprenylated Intermediate Prenylation_1->Monoprenylated Intermediate Prenylation_2 Second Prenylation Monoprenylated Intermediate->Prenylation_2 This compound This compound Prenylation_2->this compound

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.

Troubleshooting_Workflow Low_Yield Low this compound Yield Check_Growth Is Biomass Growth Normal? Low_Yield->Check_Growth Optimize_Media Optimize Media Composition (C/N Sources, Ratio) Check_Growth->Optimize_Media Yes Inoculum_Issues Standardize Inoculum Check_Growth->Inoculum_Issues No Optimize_Parameters Optimize Physical Parameters (pH, Temp, Aeration) Optimize_Media->Optimize_Parameters Precursor_Feeding Implement Precursor Feeding (L-Tryptophan) Optimize_Parameters->Precursor_Feeding Strain_Instability Use Cryopreserved Stock Inoculum_Issues->Strain_Instability

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow Inoculum 1. Inoculum Preparation Fermentation 2. Fermentation Inoculum->Fermentation Extraction 3. Extraction Fermentation->Extraction Quantification 4. HPLC Quantification Extraction->Quantification Optimization 5. Data Analysis & Optimization Quantification->Optimization Optimization->Fermentation Iterate

Caption: General experimental workflow for this compound production and optimization.

Technical Support Center: Amauromine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of amauromine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation and purification of this potent indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the chromatographic purification of this compound, offering potential causes and actionable solutions.

Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak in reversed-phase HPLC?

Possible Causes:

  • Secondary Interactions: this compound, as a basic alkaloid, can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The charge state of this compound is highly dependent on the mobile phase pH. If the pH is not optimal, it can result in poor peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Compound Instability: this compound may be degrading on the column.

Solutions:

  • Mobile Phase Modification:

    • Acidic Modifier: Add a small amount of a weak acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1-0.3% acetic acid, to the mobile phase.[1] This protonates the silanol groups, minimizing their interaction with the protonated this compound.

    • Basic Modifier: Alternatively, operate at a higher pH using a buffer like ammonium (B1175870) bicarbonate or by adding a competing base like triethylamine (B128534) (TEA). This keeps this compound in its neutral, free-base form, reducing interactions with the stationary phase. Ensure your column is stable at high pH.

  • Column Choice:

    • Utilize a column with end-capping to reduce the number of free silanol groups.

    • Consider a polar-embedded or polar-endcapped reversed-phase column for better retention and peak shape of polar compounds.

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample.

  • Assess Stability: Investigate the stability of this compound at the operating pH and temperature to rule out on-column degradation.

Q2: My this compound is not retaining on the C18 column and is eluting in the solvent front. What should I do?

Possible Causes:

  • High Polarity: this compound, being a polar molecule, may have insufficient retention on a non-polar C18 stationary phase with a highly organic mobile phase.

  • Inappropriate Mobile Phase: The mobile phase may be too "strong" (too high a percentage of organic solvent), causing rapid elution.

Solutions:

  • Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. Start with a higher aqueous concentration in your gradient.

  • Alternative Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent and a small amount of aqueous buffer.

    • Normal-Phase Chromatography: Use a polar stationary phase like silica (B1680970), alumina, or an amine-bonded phase with non-polar mobile phases.

Q3: I am experiencing low yield of this compound after purification. What are the potential reasons?

Possible Causes:

  • Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase, especially if using silica gel without a mobile phase modifier.

  • Degradation: The compound may be degrading during the purification process due to pH, temperature, or light sensitivity.

  • Co-elution with Impurities: If the resolution is poor, the fractions containing this compound might be contaminated, leading to losses during subsequent purification steps.

  • Incomplete Elution: The elution conditions may not be strong enough to completely recover the compound from the column.

Solutions:

  • Optimize Mobile Phase: For normal-phase chromatography on silica, add a competing base like triethylamine or ammonia (B1221849) to the eluent to prevent strong adsorption of the basic this compound.[2]

  • Stability Studies: Evaluate the stability of this compound under the chromatographic conditions. Consider performing the purification at a lower temperature or with protection from light if the compound is found to be labile.

  • Improve Resolution: Optimize the chromatographic method to achieve baseline separation of this compound from impurities. This may involve adjusting the gradient, flow rate, or changing the stationary phase.

  • Ensure Complete Elution: At the end of your gradient, include a strong solvent wash to elute any strongly retained compounds.

Q4: How can I effectively separate this compound from its diastereomers?

Possible Causes:

  • Insufficient Selectivity: The chosen stationary and mobile phases may not provide enough selectivity to resolve structurally similar diastereomers.

Solutions:

  • Method Optimization:

    • Gradient Optimization: Employ a shallow gradient to enhance the separation of closely eluting compounds.

    • Solvent System: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol (B129727) in reversed-phase) as they can offer different selectivities.

    • Temperature: Varying the column temperature can sometimes improve the resolution between stereoisomers.

  • Alternative Stationary Phases:

    • Consider columns with different selectivities, such as those with phenyl-hexyl or cyano phases in reversed-phase chromatography.

    • Chiral chromatography may be necessary for enantiomeric separations, though diastereomers can often be separated on achiral phases.

Data Presentation

The following tables provide representative data for starting conditions in this compound purification. Note that optimal conditions will vary depending on the specific crude extract and instrumentation.

Table 1: Representative Reversed-Phase HPLC Starting Conditions for this compound Purification

ParameterConditionRationale
Column C18, 5 µm, 250 x 4.6 mm (analytical) or 250 x 20 mm (preparative)Standard for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Acetic Acid or 0.1% Formic Acid in WaterAcidic modifier to improve peak shape of basic alkaloids.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in reversed-phase HPLC.
Gradient 10-90% B over 30 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min (analytical) or 20 mL/min (preparative)Typical flow rates for the respective column dimensions.
Detection UV at 254 nm or 280 nmIndole alkaloids typically absorb in this UV range.
Temperature 25-30 °CStandard operating temperature.

Table 2: Representative Normal-Phase (Flash) Chromatography Starting Conditions for this compound Purification

ParameterConditionRationale
Stationary Phase Silica Gel or Amine-functionalized SilicaSilica is standard; amine-functionalized silica can improve recovery of basic compounds.[2]
Mobile Phase Dichloromethane (B109758)/Methanol with 0.1-1% TriethylamineA common solvent system for polar compounds. Triethylamine is added to reduce tailing of basic compounds.[3]
Gradient Step or linear gradient from 100% Dichloromethane to 10% Methanol in DichloromethaneTo elute compounds with increasing polarity.
Detection TLC with UV visualization or stainingTo monitor the separation and identify fractions containing the product.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method Development

  • Sample Preparation: Prepare a stock solution of the crude this compound extract at approximately 1 mg/mL in methanol or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Column: C18, 5 µm, 250 x 4.6 mm.

    • Mobile Phase A: 0.1% (v/v) acetic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Chromatographic Run:

    • Equilibrate the column with 10% B for 5-10 column volumes.

    • Run a linear gradient from 10% to 90% B over 30 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and re-equilibrate.

  • Analysis: Identify the peak corresponding to this compound based on retention time (if a standard is available) or by collecting the peak for mass spectrometry analysis. Optimize the gradient to improve resolution around the this compound peak.

Protocol 2: Preparative Normal-Phase Flash Chromatography

  • TLC Method Development: Develop a TLC method to determine a suitable solvent system. A good starting point for polar compounds is a mixture of dichloromethane and methanol. Add 0.5-1% triethylamine to the solvent system to improve the spot shape of this compound. The ideal Rf value for the target compound is typically between 0.2 and 0.35.

  • Column Packing: Pack a glass column with silica gel using the initial, less polar mobile phase.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

    • Dry Loading: Adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This is often preferred for samples with poor solubility in the mobile phase.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow Problem Problem Identification (e.g., Poor Peak Shape, Low Yield) Check_Method Review Chromatographic Method (Mobile Phase, Column, Gradient) Problem->Check_Method Check_Sample Assess Sample Preparation (Solubility, Concentration, Stability) Problem->Check_Sample Adjust_pH Adjust Mobile Phase pH (Add Acid/Base Modifier) Check_Method->Adjust_pH Change_Column Change Column (e.g., End-capped, Polar-embedded, HILIC) Check_Method->Change_Column Optimize_Gradient Optimize Gradient (Shallow Gradient for Resolution) Check_Method->Optimize_Gradient Reduce_Load Reduce Sample Load Check_Sample->Reduce_Load Check_Stability Investigate Compound Stability (Temperature, pH, Light) Check_Sample->Check_Stability Solution Problem Resolved Adjust_pH->Solution Change_Column->Solution Optimize_Gradient->Solution Reduce_Load->Solution Check_Stability->Solution

Caption: Troubleshooting workflow for this compound purification.

Experimental_Workflow Crude_Extract Crude this compound Extract Method_Dev Analytical Method Development (TLC or Analytical HPLC) Crude_Extract->Method_Dev Prep_Chrom Preparative Chromatography (Flash or Preparative HPLC) Method_Dev->Prep_Chrom Fraction_Collection Fraction Collection Prep_Chrom->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (TLC or Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation/Lyophilization) Pooling->Solvent_Removal Pure_this compound Pure this compound Solvent_Removal->Pure_this compound

Caption: General experimental workflow for this compound purification.

References

Technical Support Center: Enhancing the Bioactivity of Amauromine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving amauromine derivatives. Our goal is to help you overcome common challenges and improve the bioactivity of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its derivatives?

This compound and its derivatives have been reported to exhibit a range of biological activities, including:

  • Cannabinoid Receptor 1 (CB1) Antagonism: this compound is a potent and selective antagonist of the CB1 receptor.[1]

  • Multidrug Resistance (MDR) Reversal: Some derivatives have shown the potential to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.

  • Vasodilatory Activity: Early studies indicated that this compound possesses vasodilating properties.

  • Insecticidal and Anticancer Activity: Moderate insecticidal and anticancer activities have also been observed for some members of the this compound family.

Q2: How can the bioactivity of this compound derivatives be improved?

Improving the bioactivity of this compound derivatives often involves synthetic modifications to enhance their interaction with biological targets and improve their pharmacokinetic properties. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the effects on bioactivity can identify key functional groups and structural features responsible for their therapeutic effects. This allows for the rational design of more potent and selective analogs.

  • Stereochemistry Control: this compound has multiple stereogenic centers. The stereochemistry can significantly impact biological activity. Synthesizing and testing different stereoisomers is crucial for identifying the most active configuration.

  • Improving Solubility and Stability: The hydrophobic nature of this compound derivatives can lead to poor solubility in aqueous buffers used for biological assays, affecting the accuracy of results. Strategies to improve solubility, such as the use of co-solvents or formulation with solubilizing agents, can enhance their apparent bioactivity.

Q3: What are the main challenges in the synthesis of this compound derivatives?

The synthesis of this compound and its derivatives can be challenging due to their complex, sterically hindered structures. Common issues include:

  • Low reaction yields: The intricate multi-step synthesis can lead to low overall yields.

  • Slow reaction rates: Steric hindrance around the reaction centers can significantly slow down chemical transformations.

  • Difficult purification: The separation of stereoisomers and purification from side products can be complex.

  • Control of stereochemistry: Achieving the desired stereochemistry at multiple chiral centers is a significant synthetic challenge.

Troubleshooting Guides

Synthetic Chemistry
Problem Potential Cause Suggested Solution
Low yield in the final prenylation step 1. Incomplete reaction due to steric hindrance. 2. Decomposition of starting material or product under reaction conditions. 3. Suboptimal catalyst or ligand for the specific substrate.1. Increase reaction time and/or temperature. 2. Use a milder catalyst or reaction conditions. 3. Screen a variety of catalysts and ligands to find the most efficient combination. Consider using a more active prenylating agent.
Poor stereoselectivity 1. Insufficient facial bias in the substrate. 2. Use of an achiral or ineffective chiral catalyst/ligand.1. Introduce a bulky protecting group to direct the approach of the reagent. 2. Employ a well-defined chiral catalyst or ligand known to induce high stereoselectivity in similar systems.
Difficulty in purifying the final product 1. Similar polarity of the desired product and byproducts. 2. Presence of hard-to-separate stereoisomers.1. Utilize different chromatography techniques (e.g., reversed-phase HPLC, supercritical fluid chromatography). 2. Consider derivatization to facilitate separation, followed by removal of the derivatizing group.
Biological Assays
Problem Potential Cause Suggested Solution
Low or inconsistent bioactivity in cell-based assays 1. Poor solubility of the this compound derivative in the assay medium, leading to precipitation. 2. Degradation of the compound in the assay medium over the incubation period. 3. Non-specific binding to plasticware or serum proteins in the medium.1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all experiments. Use of solubilizing agents like cyclodextrins can be explored.[2] 2. Assess the stability of the compound in the assay medium over time using techniques like HPLC. If degradation is observed, shorten the incubation time or use a more stable analog. 3. Use low-binding plates and consider reducing the serum concentration in the medium if it does not affect cell viability.
High background signal in fluorescence-based assays (e.g., Rhodamine 123 accumulation) 1. Intrinsic fluorescence of the this compound derivative at the excitation/emission wavelengths of the probe. 2. Interference with the fluorescent probe's transport or metabolism.1. Run a control experiment with the this compound derivative alone to measure its intrinsic fluorescence and subtract it from the assay signal. 2. Use alternative fluorescent substrates or assay formats to confirm the results.
Irreproducible results in CB1 receptor binding assays 1. Degradation of the radioligand. 2. Variability in membrane preparation. 3. Non-equilibrium binding conditions.1. Aliquot and store the radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 2. Standardize the membrane preparation protocol and ensure consistent protein concentrations are used in each assay. 3. Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.

Quantitative Data Summary

The following tables summarize the reported bioactivities of this compound and some of its derivatives.

Table 1: CB1 Receptor Antagonist Activity of this compound Derivatives

CompoundModificationKi (nM)Assay System
This compound-178Radioligand binding assay
Derivative A[Hypothetical Modification 1][Value][Assay System]
Derivative B[Hypothetical Modification 2][Value][Assay System]
Derivative C[Hypothetical Modification 3][Value][Assay System]
(Data for hypothetical derivatives are for illustrative purposes)

Table 2: MDR Reversal Activity of this compound Derivatives

CompoundCell LineChemotherapeutic AgentReversal FoldIC50 (µM) for Reversal
This compound Analog X[e.g., MCF-7/ADR][e.g., Doxorubicin][Value][Value]
This compound Analog Y[e.g., K562/ADR][e.g., Vincristine][Value][Value]
This compound Analog Z[e.g., MES-SA/Dx5][e.g., Paclitaxel][Value][Value]
(Data for hypothetical analogs are for illustrative purposes)

Experimental Protocols

Protocol 1: CB1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GPCRs.

1. Materials:

  • Cell membranes expressing human CB1 receptor.

  • [³H]-CP55,940 (radioligand).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • This compound derivatives and non-labeled CP55,940 for non-specific binding.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the this compound derivatives in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (final concentration ~0.5 nM), and 50 µL of the this compound derivative solution.

  • For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of non-labeled CP55,940 (final concentration ~10 µM).

  • Initiate the binding reaction by adding 50 µL of CB1 receptor-expressing cell membranes (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at 30°C for 90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the this compound derivative.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Rhodamine 123 Accumulation Assay for MDR Reversal

This protocol is a common method to assess the inhibition of P-glycoprotein (P-gp) efflux pump activity.[3][4][5]

1. Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and the corresponding parental cell line (e.g., MCF-7).

  • Rhodamine 123.

  • This compound derivatives and a known P-gp inhibitor (e.g., Verapamil) as a positive control.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence plate reader.

2. Procedure:

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the this compound derivatives or Verapamil in serum-free medium for 1 hour at 37°C.

  • Add Rhodamine 123 (final concentration ~1 µg/mL) to each well and incubate for another 1-2 hours at 37°C in the dark.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~488 nm, Emission: ~525 nm). Alternatively, detach the cells and analyze them by flow cytometry.

3. Data Analysis:

  • Calculate the fold-increase in Rhodamine 123 accumulation in the presence of the this compound derivative compared to the untreated control.

  • Plot the fold-increase in fluorescence against the concentration of the this compound derivative to determine the EC50 for P-gp inhibition.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

This compound acts as an antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its antagonism blocks the downstream signaling cascade typically initiated by endogenous cannabinoids like anandamide.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Modulation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Modulation cAMP cAMP AC->cAMP Conversion This compound This compound Derivative This compound->CB1 Antagonism Anandamide Endocannabinoid (e.g., Anandamide) Anandamide->CB1 Agonism ATP ATP PKA PKA cAMP->PKA Activation

Caption: this compound antagonism of the CB1 receptor signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening this compound derivatives for their bioactivity.

Bioactivity_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Solubility Solubility & Stability Assessment Purification->Solubility CB1_Assay Primary Screen: CB1 Receptor Binding Assay Solubility->CB1_Assay MDR_Assay Secondary Screen: MDR Reversal Assay CB1_Assay->MDR_Assay Data_Analysis Data Analysis (IC50/Ki Determination) MDR_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A typical experimental workflow for improving this compound bioactivity.

References

Technical Support Center: Optimizing Amauromine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Amauromine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find answers to frequently asked questions (FAQs) and detailed guides to overcome common challenges, particularly those leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The total synthesis of this compound, a complex indole (B1671886) alkaloid, presents several challenges that can lead to suboptimal yields. The key areas for troubleshooting often involve the formation of the diketopiperazine core and the subsequent stereoselective prenylation steps.

Q1: My initial condensation to form the pre-okthis compound core is resulting in a very low yield. What are the common pitfalls and how can I improve this step?

A1: Low yields in the formation of the pre-okthis compound diketopiperazine core are a frequently encountered issue. The reaction conditions for this condensation are critical.

Common Causes of Low Yield:

  • Direct Condensation at High Temperatures: A direct condensation of unprotected L-tryptophan in a high-boiling solvent like ethylene (B1197577) glycol at 180°C can be inefficient, with reported yields as low as 10%.[1]

  • Side Reactions: High temperatures can lead to decomposition and the formation of undesired side products.

Troubleshooting & Optimization:

  • Stepwise Synthesis with Protecting Groups: A more reliable and higher-yielding approach involves a stepwise synthesis using protected tryptophan derivatives. Condensing N-Boc-protected L-tryptophan with L-tryptophan methyl ester followed by deprotection and cyclocondensation can significantly improve the yield. A 44% overall yield over three steps has been reported for this method.[2]

Q2: The Iridium-catalyzed double prenylation step in my synthesis is sluggish and gives low conversion. How can this key transformation be optimized?

A2: The Ir-catalyzed double prenylation is a powerful but challenging step in this compound synthesis. Low conversions and yields are often attributed to steric hindrance.

Common Causes of Low Yield:

  • Steric Hindrance: The combination of bulky substrates and sterically congested chiral Iridium catalysts can lead to very slow reactions and consequently low isolated yields, which rarely exceed 50%.[1]

  • Catalyst and Ligand Choice: The choice of the chiral phosphoramidite (B1245037) ligand is crucial for achieving good facial selectivity, but can also contribute to the slow reaction rate.[1]

Troubleshooting & Optimization:

  • Direct Prenylation of Pre-okthis compound: A highly effective strategy is the direct prenylation of the pre-okthis compound core. This biomimetic approach has been shown to proceed cleanly and in high yield.

  • Use of Achiral Ligands: Employing an achiral phosphoramidite ligand with the standard Iridium pre-catalyst can lead to a clean and direct conversion to amauromines with a combined isolated yield of 90%.[1] This method avoids the formation of regioisomers or products with varying degrees of alkylation.

Q3: I am synthesizing this compound via an Okaramine M intermediate, but the initial prenylation to form Okaramine M has poor stereoselectivity. How can I manage the diastereomers?

A3: While the prenylation to form Okaramine M can proceed in high yield (around 89%), achieving high diastereoselectivity can be difficult, with reported ratios around 1.5:1 for the l-exo and l-endo isomers.

Troubleshooting & Optimization:

  • Chromatographic Separation: The resulting diastereomers can typically be separated using standard flash chromatography.

  • Utilization of Both Diastereomers: Fortunately, both the l-exo and l-endo isomers of Okaramine M can be converted to the desired this compound natural products. The allylic alkylation of the l-exo isomer yields a mixture of this compound and epithis compound, while the l-endo isomer produces a mixture of epithis compound and novothis compound. The combined yields for these conversions are high (84-88%).

Data Presentation

Table 1: Comparison of Yields for Pre-okthis compound Synthesis

MethodStarting MaterialsNumber of StepsOverall YieldReference
Direct CondensationUnprotected L-tryptophan110%
Stepwise Synthesis (Condensation, Deprotection, Cyclization)N-Boc-L-tryptophan, L-tryptophan methyl ester344%

Table 2: Comparison of Yields for Prenylation and this compound Formation

ReactionSubstrateKey Reagents/CatalystProduct(s)YieldReference
Direct Double PrenylationPre-okthis compoundIr-pre-catalyst, triethyl borane, achiral ligandThis compound, Epithis compound, Novothis compound90% (combined)
Asymmetric PrenylationPre-okthis compoundIr-catalyst with chiral phosphoramidite ligandThis compound diastereomers< 50%
Prenylation to Okaramine MDiketopiperazinePrenylating agentl-exo- and l-endo-Okaramine M (1.5:1)89%
Allylic Alkylation of l-exo-Okaramine Ml-exo-Okaramine MAlkylating agentThis compound, Epithis compound (1.4:1)88%
Allylic Alkylation of l-endo-Okaramine Ml-endo-Okaramine MAlkylating agentEpithis compound, Novothis compound (2:1)84%

Experimental Protocols

Protocol 1: Stepwise Synthesis of Pre-okthis compound

  • Condensation: Equimolar amounts of N-Boc-protected L-tryptophan and L-tryptophan methyl ester are condensed using 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of triethylamine.

  • Deprotection: The resulting dipeptide is subjected to standard Boc deprotection using trifluoroacetic acid (TFA).

  • Cyclocondensation: The deprotected dipeptide is treated with hydroxylamine (B1172632) for cyclocondensation to yield the diketopiperazine, pre-okthis compound. The product is isolated and purified to achieve a 44% yield over the three steps.

Protocol 2: Direct Biomimetic Synthesis of Amauromines

  • Reaction Setup: To a solution of pre-okthis compound, add the standard Iridium-pre-catalyst, an achiral phosphoramidite ligand (L1), and triethyl borane.

  • Reaction Conditions: The reaction is carried out under standard prenylation conditions.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the three this compound diastereomers. The combined isolated yield is reported to be 90%.

Mandatory Visualization

Troubleshooting_Amauromine_Synthesis cluster_start Start: Total Synthesis of this compound cluster_step1 Step 1: Diketopiperazine Core Formation cluster_step2 Step 2: Prenylation cluster_end Completion start Initiate Synthesis step1 Pre-okthis compound Synthesis start->step1 issue1 Low Yield (<20%) step1->issue1 Check Yield solution1 Troubleshooting: - Use stepwise synthesis with protected  tryptophan derivatives. - Avoid high-temperature direct condensation. issue1->solution1 Yes step2 Double Prenylation issue1->step2 No (>40%) solution1->step1 issue2 Low Conversion/Yield (<50%) step2->issue2 Check Conversion solution2 Troubleshooting: - Perform direct prenylation of pre-okthis compound. - Use an achiral phosphoramidite ligand with  the Ir-catalyst for higher yield. issue2->solution2 Yes end Successful Synthesis of this compound issue2->end No (>80%) solution2->step2

Caption: Troubleshooting workflow for low-yield steps in this compound total synthesis.

Amauromine_Synthesis_Pathway_Comparison cluster_route1 Route 1: Direct Biomimetic Synthesis cluster_route2 Route 2: Synthesis via Okaramine M cluster_low_yield Low Yield Pathway A L-Tryptophan B Pre-okthis compound (Stepwise Synthesis, 44% Yield) A->B C This compound Diastereomers (Direct Prenylation, 90% Yield) B->C D Diketopiperazine Precursor E l-exo/l-endo Okaramine M (Prenylation, 89% Yield, Low Selectivity) D->E F This compound Diastereomers (Allylic Alkylation, 84-88% Yield) E->F G L-Tryptophan H Pre-okthis compound (Direct Condensation, 10% Yield) G->H

Caption: Comparison of synthetic pathways to this compound, highlighting yield differences.

References

Technical Support Center: Separation of Amauromine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Amauromine diastereomers. This compound is a complex indole (B1671886) alkaloid with six stereocenters, and its synthesis often results in a mixture of diastereomers, including this compound, epithis compound, and novothis compound.[1] This guide offers strategies for method development and troubleshooting common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound diastereomers?

A1: Given their structural differences, this compound diastereomers can be separated using standard laboratory techniques. The most common and effective methods are chromatographic, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2][3][] Since diastereomers have different physical properties, techniques like fractional crystallization after derivatization into diastereomeric salts may also be viable, though often more complex to develop for molecules like this compound.[1]

Q2: I am starting a new project with an this compound mixture. Where should I begin with method development?

A2: The recommended starting point is to screen various chromatographic conditions. Begin with normal-phase HPLC, as this compound is a relatively non-polar molecule. A logical workflow involves screening different stationary phases (columns) with a set of mobile phases. An initial screen should prioritize achieving any separation, which can then be optimized.

Q3: Can I use reversed-phase HPLC (RP-HPLC) to separate this compound diastereomers?

A3: While possible, RP-HPLC is generally less effective for separating complex, relatively non-polar diastereomers like this compound compared to normal-phase HPLC. The subtle differences between the diastereomers may not lead to sufficient selectivity on standard C18 columns. However, if normal-phase chromatography is unsuccessful, RP-HPLC with different solvent systems (e.g., acetonitrile/water, methanol/water) and additives can be explored.

Q4: Is derivatization necessary to separate this compound diastereomers?

A4: No, derivatization is not required for separating diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties that allow for their separation on standard (achiral) stationary phases. Derivatization is a technique used to resolve enantiomers by converting them into a mixture of diastereomers.

Q5: What scale is appropriate for each separation technique?

A5: Analytical and semi-preparative HPLC are suitable for small-scale separations (milligrams to a few grams). For larger quantities (multi-gram to kilogram), preparative chromatography can become costly and time-consuming. At this scale, classical resolution via diastereomeric salt crystallization, if a suitable method can be developed, is often more economically viable. SFC is an excellent alternative that can be faster and uses less solvent than HPLC, making it suitable for both small and intermediate scales.

Troubleshooting Guides

Chromatographic Methods (HPLC/SFC)

Q6: I am not achieving any separation between my this compound diastereomers on a silica (B1680970) column. What should I do?

A6:

  • Screen Different Stationary Phases: If a standard silica column is ineffective, screen a variety of columns with different polarities and selectivities. Good candidates include cyano (CN), diol, or amino-propyl bonded phases. Polysaccharide-based chiral stationary phases (CSPs) can also show high selectivity for diastereomers, even though they are designed for enantiomers.

  • Vary Mobile Phase Composition: Systematically alter the ratio of your polar modifier (e.g., isopropanol (B130326), ethanol) in your non-polar solvent (e.g., hexane). Sometimes, small changes in solvent strength can dramatically impact selectivity.

  • Try Different Modifiers: Switch to a different alcohol modifier (e.g., from isopropanol to ethanol (B145695) or n-butanol). Different alcohols can alter the hydrogen bonding interactions with the analyte and stationary phase.

  • Consider SFC: Supercritical Fluid Chromatography (SFC) often provides different selectivity compared to HPLC and can be very effective for separating complex isomers.

Q7: My peaks are broad and show significant tailing. How can I improve peak shape?

A7:

  • Add a Mobile Phase Modifier: Peak tailing for amine-containing compounds like this compound is often caused by strong interactions with acidic silanol (B1196071) groups on the silica surface. Adding a small amount (0.1-0.5%) of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase can block these sites and significantly improve peak shape.

  • Reduce Sample Concentration/Volume: Overloading the column is a common cause of poor peak shape. Try injecting a smaller volume or a more dilute sample.

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Check for Column Contamination: The column may be contaminated. Follow the manufacturer's instructions for column flushing and regeneration.

Diastereomeric Salt Crystallization

Q8: I am attempting a diastereomeric salt resolution, but nothing is crystallizing. What are the next steps?

A8:

  • Screen Multiple Resolving Agents: The choice of the chiral resolving agent is critical. For a basic compound like this compound, screen a variety of chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid, mandelic acid).

  • Conduct a Thorough Solvent Screen: The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Increase Concentration: The solution may not be sufficiently supersaturated. Carefully concentrate the solution by slow evaporation or by starting with a higher concentration of the amine and acid.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or seeding the solution with a tiny crystal of a related compound if available.

Q9: I have formed crystals, but the enantiomeric excess (or in this case, diastereomeric purity) is low after recovery.

A9:

  • Optimize Crystallization Conditions: The temperature and rate of cooling can significantly impact the purity of the crystals. Slow, controlled cooling generally yields purer crystals than rapid crashing out of solution.

  • Perform Recrystallization: A single crystallization is often insufficient. Recrystallizing the obtained solid one or more times from a suitable solvent system can significantly enhance the diastereomeric purity.

  • Analyze the Mother Liquor: The other diastereomer is likely enriched in the mother liquor (the remaining solution). It may be possible to isolate it by concentrating the mother liquor and attempting crystallization under different conditions or with a different resolving agent.

Data Presentation

Table 1: Example of a Column Screening Strategy for Diastereomer Separation. This table illustrates a typical screening approach. Results are hypothetical and intended as a guide for method development.

Column TypeMobile Phase System (Hexane / Modifier)ModifierAdditive (0.1%)Result (Resolution, Rs)Observations
Silica90 / 10IsopropanolNone0.6Poor separation, significant tailing.
Silica90 / 10IsopropanolDEA1.1Improved peak shape, partial separation.
Cyano (CN)95 / 5EthanolDEA1.4Good separation, baseline not fully resolved.
Diol85 / 15IsopropanolDEA0.9Less retention, poorer separation than CN.
Chiralpak AD90 / 10IsopropanolDEA1.8Baseline separation achieved.

Table 2: Common Chiral Resolving Agents for Basic Compounds.

Chiral Resolving AgentAcid TypepKaNotes
(L)-(+)-Tartaric AcidDicarboxylic Acid2.98, 4.34Inexpensive, widely available, often effective.
Dibenzoyl-(L)-tartaric acidDicarboxylic Acid~3.3More lipophilic, may improve crystallization with non-polar amines.
(1R)-(-)-10-Camphorsulfonic acidSulfonic Acid-2.8Strong acid, forms stable salts.
(S)-(+)-Mandelic AcidCarboxylic Acid3.41Aromatic acid, provides different steric interactions.
(S)-(+)-O-Acetylmandelic acidCarboxylic Acid~3.3Derivative of mandelic acid, offers different solubility profiles.

Experimental Protocols

Protocol 1: General Method for Normal-Phase HPLC Screening
  • Sample Preparation: Prepare a stock solution of the this compound diastereomeric mixture at approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

  • Column Selection: Begin with a standard silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size). Have other columns (e.g., Cyano, Diol) ready for screening.

  • Initial Mobile Phase: Start with a non-polar solvent like n-hexane and a polar modifier like isopropanol (IPA) or ethanol (EtOH). A typical starting gradient might be 95:5 (Hexane:Modifier).

  • Additive: To improve the peak shape of the basic this compound compounds, add 0.1% diethylamine (DEA) to the polar modifier.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection: UV at a wavelength where this compound absorbs (e.g., 220 nm, 280 nm).

    • Column Temperature: Ambient.

  • Screening Process:

    • Run an initial isocratic elution.

    • If retention is too long, increase the percentage of the polar modifier (e.g., to 90:10, 80:20).

    • If retention is too short, decrease the percentage of the modifier.

    • If no separation is achieved, switch to a different column (e.g., Cyano) and repeat the process.

    • Test different alcohol modifiers (e.g., switch from IPA to EtOH).

  • Optimization: Once partial separation is observed, fine-tune the mobile phase composition with small changes (e.g., 1-2% increments) to maximize the resolution between the diastereomer peaks.

Visualizations

MethodDevelopmentWorkflow start Start: Mixture of this compound Diastereomers screen_hplc Primary Screen: Normal-Phase HPLC start->screen_hplc no_sep_hplc No Separation screen_hplc->no_sep_hplc No resolution partial_sep Partial Separation (Rs < 1.5) screen_hplc->partial_sep Some resolution baseline_sep Baseline Separation (Rs >= 1.5) screen_hplc->baseline_sep Good resolution screen_sfc Secondary Screen: SFC salt_screen Alternative: Diastereomeric Salt Crystallization Screen screen_sfc->salt_screen If SFC fails no_sep_hplc->screen_sfc optimize Optimize Method: - Mobile Phase Ratio - Flow Rate - Temperature partial_sep->optimize prep_scale Scale-Up: Preparative HPLC/SFC baseline_sep->prep_scale optimize->baseline_sep end End: Pure Diastereomers prep_scale->end DiastereomericSaltResolution start Start: Racemic this compound Mixture (Diastereomers A + B) add_agent 1. Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) start->add_agent form_salts 2. Form Diastereomeric Salts [A-(+)-Tartrate] [B-(+)-Tartrate] add_agent->form_salts solubility_diff Key Principle: Salts have different solubilities form_salts->solubility_diff crystallize 3. Selective Crystallization in Screened Solvent form_salts->crystallize filter 4. Filtration crystallize->filter solid Solid: Enriched in Less Soluble Salt (e.g., A-(+)-Tartrate) filter->solid liquid Mother Liquor: Enriched in More Soluble Salt (e.g., B-(+)-Tartrate) filter->liquid recrystallize 5a. Recrystallize for Purity solid->recrystallize process_liquid 5b. Process Mother Liquor liquid->process_liquid liberate_A 6a. Liberate Free Base (e.g., add NaOH) recrystallize->liberate_A pure_A Pure Diastereomer A liberate_A->pure_A liberate_B 6b. Liberate Free Base process_liquid->liberate_B pure_B Enriched Diastereomer B liberate_B->pure_B

References

Technical Support Center: Enhancing Amauromine Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges associated with the solubility of Amauromine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a diketopiperazine alkaloid with the molecular formula C₃₂H₃₆N₄O₂. It belongs to the larger class of indole (B1671886) alkaloids.[1] this compound has been identified as a vasodilator and a selective cannabinoid receptor 1 (CB1) antagonist, making it a compound of interest for various pharmacological studies.

Q2: Why is solubility a critical factor for in vitro studies with this compound?

Poor aqueous solubility is a common challenge for many organic compounds, including indole alkaloids.[2][3] For in vitro assays, it is crucial that this compound is fully dissolved in the cell culture medium to ensure accurate and reproducible results. Precipitation of the compound can lead to inaccurate concentration-response curves, misleading data, and potential cytotoxicity unrelated to its pharmacological activity.

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for cell-based assays.[4] Ethanol can also be considered. It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound degradation.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the specific cell line being used.

Q5: How should I store this compound stock solutions?

This compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] This practice helps to prevent degradation of the compound and the introduction of water into the DMSO stock, which can lead to precipitation.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to aqueous cell culture medium.
  • Cause: The aqueous solubility of this compound is exceeded when the concentrated DMSO stock is diluted into the culture medium. This is a common phenomenon known as "crashing out."

  • Solution:

    • Reduce the Final Concentration: Lower the final working concentration of this compound in your assay.

    • Use a Serial Dilution Approach: Instead of adding the highly concentrated stock directly to the full volume of media, perform an intermediate dilution step. For example, dilute the stock solution 1:10 in pre-warmed media first, and then add this intermediate dilution to the final culture volume.

    • Gentle Mixing: When adding the this compound solution to the media, do so dropwise while gently vortexing or swirling the media to facilitate rapid and uniform dispersion.

Issue 2: The this compound solution appears cloudy or forms a precipitate after a period of incubation.
  • Cause: Delayed precipitation can occur due to interactions with components in the cell culture medium, changes in pH or temperature, or the compound coming out of solution over time.

  • Solution:

    • Incorporate a Surfactant or Solubilizing Agent: In some instances, the addition of a small amount of a biocompatible surfactant, such as Pluronic F-68, to the cell culture medium can help maintain the solubility of hydrophobic compounds. The optimal concentration of the surfactant should be determined empirically.

    • Assess Stability in Media: Before conducting your main experiment, perform a preliminary test to check the stability of your this compound working solution in the cell culture medium over the planned incubation period. This can be done by preparing the solution and visually inspecting it for precipitation at different time points.

Quantitative Data Summary

Due to the limited availability of specific public data on this compound's solubility, the following table provides a general guideline for preparing stock solutions based on common practices for indole alkaloids and other poorly soluble compounds. Researchers should empirically determine the optimal solubility for their specific experimental conditions.

ParameterRecommended Value/ProcedureNotes
Primary Stock Solvent Anhydrous, cell culture-grade DMSOMinimizes water absorption and compound degradation.
Recommended Stock Concentration 10-20 mMA higher stock concentration allows for smaller volumes to be added to the final culture, minimizing the final solvent concentration.
Stock Solution Storage -20°C or -80°C in single-use aliquotsAvoids repeated freeze-thaw cycles. Protect from light.
Final Solvent Concentration in Media ≤ 0.5% (v/v)A concentration of 0.1% is often a good starting point. Always include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 524.68 g/mol )

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 524.68 g/mol * 1000 mg/g = 5.247 mg

  • Weighing: Carefully weigh out 5.247 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or culture plates

Procedure:

  • Thaw the Stock Solution: On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Calculate Dilutions: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution:

    • Volume of stock (µL) = (Final Concentration (µM) * Final Volume (mL)) / Stock Concentration (mM)

    • Volume of stock (µL) = (10 µM * 1 mL) / 10 mM = 1 µL

  • Prepare Working Solution: Add the calculated volume (1 µL in this example) of the 10 mM stock solution to 1 mL of pre-warmed complete cell culture medium.

  • Mix Thoroughly: Immediately after adding the stock solution, mix the working solution thoroughly by gentle vortexing or by pipetting up and down. Ensure the solution is clear and free of any visible precipitate before adding it to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix add_to_cells Add Working Solution to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro studies.

troubleshooting_logic start Add this compound Stock to Aqueous Medium precipitate Precipitate Forms? start->precipitate immediate Immediate Precipitation precipitate->immediate Yes delayed Delayed Precipitation precipitate->delayed After Incubation ok Solution is Clear Proceed with Experiment precipitate->ok No solution1 Decrease Final Concentration immediate->solution1 Try First solution2 Use Serial Dilution immediate->solution2 Try Second solution3 Check Media Stability delayed->solution3 Investigate solution4 Consider Solubilizing Agents delayed->solution4 If Needed

Caption: Troubleshooting flowchart for this compound precipitation issues.

signaling_pathway This compound This compound CB1R Cannabinoid Receptor 1 (CB1R) This compound->CB1R Antagonist AC Adenylyl Cyclase CB1R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified signaling pathway of this compound as a CB1 receptor antagonist.

References

Navigating Matrix Effects in Amauromine LC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of amauromine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects during the quantitative analysis of this dimeric indole (B1671886) alkaloid. Given that this compound is a fungal metabolite, it is often analyzed in complex biological matrices such as fermentation broths, which are prone to significant matrix effects.[1] This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, this compound, due to co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity. The matrix comprises all components in the sample other than the analyte of interest, such as salts, proteins, lipids, and other metabolites from the fungal culture.

Q2: I am observing significant ion suppression for this compound. What are the likely causes in my fungal culture extracts?

A2: Ion suppression is a frequent challenge in the analysis of fungal metabolites. Common causes include:

  • High concentrations of salts and polar compounds: Fermentation media are often rich in salts and other polar components that can interfere with the electrospray ionization (ESI) process.

  • Co-eluting fungal metabolites: Other alkaloids or secondary metabolites produced by Amauroascus sp. may have similar chromatographic properties to this compound and compete for ionization.

  • Phospholipids (B1166683): If analyzing extracts from fungal mycelia, phospholipids from cell membranes are a major source of ion suppression.

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A3: Two primary methods are used to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal fluctuation at the retention time of this compound indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): The response of this compound in a standard solution is compared to its response when spiked into a blank matrix extract after the extraction procedure. The matrix effect percentage can be calculated using the following formula:

    % Matrix Effect = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100

    A negative value indicates ion suppression, while a positive value signifies ion enhancement.

Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?

A4: A multi-pronged approach is often the most effective:

  • Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques include:

    • Dilution: A simple first step, but may compromise sensitivity.

    • Protein Precipitation (PPT): Effective for removing proteins but not always sufficient for removing other interfering components.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound based on its polarity.

    • Solid-Phase Extraction (SPE): A highly effective technique for cleanup and concentration of the analyte. For alkaloids, mixed-mode cation exchange SPE can be particularly effective.

  • Chromatographic Optimization: Modifying the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Calibration Strategy:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of this compound can help to compensate for matrix effects.

    • Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement, allowing for accurate ratiometric quantification. As the availability of a specific SIL-IS for this compound may be limited, sourcing one or considering a structural analogue with caution is advised.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape for this compound Matrix components interfering with chromatography.Optimize the mobile phase, consider a different LC column, or improve the sample cleanup procedure.
Inconsistent Results/Poor Reproducibility Variable matrix effects between samples.Implement a more robust sample preparation method like SPE. The use of a stable isotope-labeled internal standard is highly recommended.
Low this compound Signal (Ion Suppression) High concentration of co-eluting matrix components (salts, other metabolites).Improve sample cleanup (e.g., SPE), dilute the sample if sensitivity allows, or optimize chromatographic separation.
High this compound Signal (Ion Enhancement) Co-eluting compounds enhancing the ionization of this compound.While less common, the same solutions for ion suppression apply: better sample cleanup and chromatographic separation.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Fungal Culture Filtrate

This protocol provides a starting point for developing an SPE method for this compound, assuming it behaves as a typical alkaloid.

  • Sample Pre-treatment: Centrifuge the fungal culture to separate the filtrate from the mycelia. Acidify the filtrate to a pH of ~3-4 with formic acid. This will ensure that the alkaloid is in its protonated, more water-soluble form.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with 1-2 mL of methanol (B129727) followed by 1-2 mL of acidified water (pH ~3-4).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1-2 mL of acidified water to remove polar interferences.

    • Wash with 1-2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1-2 mL of a mixture of a strong base in an organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare two sets of samples:

    • Set A (In-Solvent): Spike a known concentration of this compound into the initial mobile phase.

    • Set B (In-Matrix): Process a blank matrix sample (e.g., this compound-free fungal culture filtrate) through the entire extraction procedure. Spike the same known concentration of this compound into the final, dried and reconstituted extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the formula provided in the FAQs.

Visualizing Workflows and Relationships

Matrix_Effect_Troubleshooting_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_solutions Specific Solutions cluster_validation Validation start Inaccurate/Irreproducible This compound Quantification assess Perform Matrix Effect Assessment start->assess qualitative Qualitative: Post-Column Infusion assess->qualitative Qualitative Check quantitative Quantitative: Post-Extraction Spike assess->quantitative Quantitative Check sample_prep Optimize Sample Preparation quantitative->sample_prep If Matrix Effect > 15% chromatography Optimize Chromatography quantitative->chromatography If Matrix Effect > 15% calibration Improve Calibration Strategy quantitative->calibration If Matrix Effect > 15% spe Implement SPE sample_prep->spe dilution Dilute Sample sample_prep->dilution gradient Adjust Gradient chromatography->gradient column Change Column chromatography->column matrix_matched Matrix-Matched Standards calibration->matrix_matched sil_is Use SIL-IS calibration->sil_is validate Re-validate Assay spe->validate dilution->validate gradient->validate column->validate matrix_matched->validate sil_is->validate

Caption: Troubleshooting workflow for addressing matrix effects in this compound LC-MS analysis.

SPE_Protocol_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps start Fungal Culture Filtrate acidify Acidify to pH 3-4 start->acidify condition Condition Mixed-Mode Cation Exchange Cartridge acidify->condition load Load Sample condition->load wash1 Wash with Acidified Water load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Experimental workflow for solid-phase extraction of this compound.

References

Validation & Comparative

Amauromine vs. Rimonabant: A Comparative Guide for CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable cannabinoid 1 (CB1) receptor antagonists: amauromine and rimonabant (B1662492). While both compounds target the CB1 receptor, they exhibit distinct pharmacological profiles, influencing their potential therapeutic applications and safety considerations. Rimonabant, a well-characterized inverse agonist, was once approved for weight management but was later withdrawn due to significant psychiatric side effects.[1][2] this compound, a fungal alkaloid, has been identified as a neutral antagonist, offering a potentially safer alternative.[3][4] This guide synthesizes key experimental data to facilitate an objective comparison.

Core Pharmacological Properties

The fundamental difference between this compound and rimonabant lies in their mechanism of action at the CB1 receptor. Rimonabant is an inverse agonist, meaning it not only blocks the receptor from being activated by agonists but also reduces its basal, constitutive activity.[5] In contrast, this compound is a neutral antagonist, which blocks the receptor without affecting its basal activity. This distinction is critical, as the inverse agonism of rimonabant is thought to be linked to its adverse psychiatric effects, such as anxiety and depression.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and rimonabant based on available preclinical data.

Table 1: In Vitro Binding Affinity and Functional Activity

ParameterThis compoundRimonabantReference
Binding Affinity (Ki) 178 nM (human CB1)2 nM (human CB1),
Functional Activity Neutral AntagonistInverse Agonist,
Antagonist Potency (Kb) 66.6 nM (cAMP assay)Not explicitly stated in the provided results, but its inverse agonist properties are well-documented.

Table 2: Rimonabant Clinical Trial Data (Weight Management)

Study/ParameterRimonabant (20 mg/day)PlaceboReference
Mean Weight Loss (1 year) 4.6 - 6.3 kg1.6 kg
Waist Circumference Reduction (1 year) ~6.1 cm~2.5 cm
Increased HDL Cholesterol ~7 - 12.6%~5.4%
Reduced Triglycerides ~5.3% reduction~7.9% increase

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental procedures.

CB1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1R Blocks & Reduces Basal Activity This compound This compound (Neutral Antagonist) This compound->CB1R Blocks ATP ATP ATP->AC Response Cellular Response (Reduced Neurotransmission) cAMP->Response Leads to

Caption: CB1 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing CB1 receptors incubate Incubate membranes with a radiolabeled CB1 agonist (e.g., [3H]CP55,940) and varying concentrations of the test compound (this compound or Rimonabant) prep->incubate separate Separate bound from unbound radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine the inhibition constant (Ki) quantify->analyze

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay cluster_workflow cAMP Functional Assay Workflow cells Use cells expressing CB1 receptors stimulate Stimulate adenylyl cyclase with forskolin cells->stimulate add_agonist Add a CB1 agonist (e.g., CP55,940) to inhibit cAMP production stimulate->add_agonist add_antagonist In parallel experiments, pre-incubate with the antagonist (this compound or Rimonabant) before adding the agonist stimulate->add_antagonist measure Measure intracellular cAMP levels add_agonist->measure add_antagonist->add_agonist analyze Analyze the antagonist's ability to shift the agonist's dose-response curve to determine Kb measure->analyze

Caption: cAMP Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a compound for a receptor.

  • Membrane Preparation : Cell membranes from Chinese hamster ovary (CHO) cells recombinantly expressing the human CB1 receptor are prepared.

  • Incubation : The membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (this compound or rimonabant).

  • Separation : The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification : The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay determines whether a compound is an agonist, antagonist, or inverse agonist.

  • Cell Culture : CHO cells expressing the human CB1 receptor are cultured.

  • Stimulation : The cells are stimulated with forskolin, which directly activates adenylyl cyclase and leads to an accumulation of cyclic AMP (cAMP).

  • Agonist Treatment : The potent CB1 receptor agonist CP55,940 is added at various concentrations to inhibit the forskolin-induced cAMP accumulation. This generates a dose-response curve for the agonist.

  • Antagonist Treatment : To test for antagonist activity, cells are pre-incubated with the test compound (this compound or rimonabant) before the addition of the agonist. An antagonist will cause a rightward shift in the agonist's dose-response curve. The magnitude of this shift is used to calculate the antagonist's potency (Kb).

  • Inverse Agonist Assessment : To test for inverse agonist activity, the compound is added to the cells in the absence of an agonist. An inverse agonist will decrease the basal level of cAMP.

In Vivo and Clinical Findings

Rimonabant

Extensive clinical trials have demonstrated rimonabant's efficacy in promoting weight loss and improving cardiometabolic risk factors. However, these benefits were overshadowed by a significant risk of psychiatric adverse events, including depression, anxiety, and suicidal ideation. These side effects ultimately led to its withdrawal from the market. The prevailing hypothesis is that these adverse effects are linked to its inverse agonist activity, which suppresses the natural tonic activity of the endocannabinoid system in the brain.

This compound

As a more recently identified compound, this compound has not undergone the same level of extensive in vivo and clinical investigation as rimonabant. The available data characterize it as a moderately potent, selective, and neutral CB1 receptor antagonist. Its neutrality is a key feature, suggesting it may not produce the same psychiatric side effects associated with rimonabant. However, further in vivo studies are necessary to confirm its therapeutic potential and safety profile.

Conclusion

Rimonabant and this compound represent two distinct classes of CB1 receptor antagonists. Rimonabant is a high-affinity inverse agonist with proven clinical efficacy for weight loss, but its use is precluded by severe psychiatric side effects. This compound is a moderately potent neutral antagonist. While less potent than rimonabant, its neutral pharmacological profile makes it an intriguing candidate for further investigation, as it may offer the therapeutic benefits of CB1 receptor blockade without the detrimental effects of inverse agonism. Future research should focus on comprehensive in vivo studies of this compound to evaluate its efficacy and safety for various potential therapeutic indications.

References

A Comparative Guide to Amauromine and Taranabant: Selectivity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of amauromine and taranabant (B1681927), focusing on their selectivity and potency at their primary biological targets. The information is presented with supporting experimental data and methodologies to aid in informed decision-making for future research and development.

This compound, a natural alkaloid, and taranabant, a synthetic compound, have both garnered interest for their interactions with the endocannabinoid system, albeit with distinct mechanisms and potencies. This guide delves into a detailed comparison of their binding affinities, functional activities, and selectivity profiles.

Quantitative Analysis of Potency and Selectivity

The following table summarizes the key quantitative data for this compound and taranabant at their respective primary and secondary targets. This data highlights the significant differences in potency and target engagement between the two compounds.

CompoundPrimary Target(s)ActionPotency (Ki/IC50)Secondary Target(s)ActionPotency (Ki/IC50)Selectivity
This compound Cannabinoid Receptor 1 (CB1)AntagonistKi = 0.178 µMG-protein coupled receptor 18 (GPR18)AntagonistIC50 = 3.74 µM~21-fold selective for CB1 over GPR18
Taranabant Cannabinoid Receptor 1 (CB1)Inverse AgonistKi = 0.13 nMCannabinoid Receptor 2 (CB2)Inverse Agonist-~1000-fold selective for CB1 over CB2

Detailed Experimental Methodologies

The following sections provide an overview of the experimental protocols typically employed to determine the binding affinity and functional activity of compounds like this compound and taranabant.

CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high CB1 receptor density.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, at pH 7.4.

  • Radioligand: A radiolabeled CB1 receptor antagonist, such as [3H]SR141716A, is used at a concentration close to its Kd value.

  • Competition Binding: A fixed concentration of the radioligand is incubated with varying concentrations of the test compound (this compound or taranabant) and the receptor membranes.

  • Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

GPR18 Functional Antagonist Assay (cAMP Measurement)

This assay assesses the ability of a compound to inhibit the function of the GPR18 receptor by measuring changes in cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Cells stably expressing the human GPR18 receptor (e.g., HEK293 cells) are cultured in appropriate media.

  • Assay Buffer: A suitable assay buffer, often a Hanks' Balanced Salt Solution (HBSS) or similar, is used.

  • Agonist Stimulation: The cells are first stimulated with a known GPR18 agonist (e.g., N-arachidonylglycine) to induce a measurable change in intracellular cAMP levels.

  • Antagonist Treatment: In parallel experiments, cells are pre-incubated with varying concentrations of the test compound (this compound) before the addition of the agonist.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced change in cAMP levels is quantified, and the IC50 value is determined by non-linear regression.

CB1 Receptor Inverse Agonist Functional Assay (GTPγS Binding)

This assay measures the ability of a compound to decrease the basal G-protein activation of the CB1 receptor, a characteristic of inverse agonists.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the CB1 receptor are prepared as described for the binding assay.

  • Assay Buffer: A GTPγS binding buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, at pH 7.4.

  • GTPγS Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP, is used.

  • Assay Setup: Receptor membranes are incubated with a fixed concentration of [35S]GTPγS, GDP (to facilitate the exchange reaction), and varying concentrations of the test compound (taranabant).

  • Incubation: The reaction is incubated at 30°C for 60 minutes.

  • Filtration: The assay is terminated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The ability of the test compound to decrease the basal [35S]GTPγS binding is measured, and the IC50 value and maximal inhibition are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental comparisons and the signaling pathways involved.

cluster_comparison Comparative Analysis Workflow This compound This compound BindingAssay Binding Assays (e.g., Radioligand) This compound->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP, GTPγS) This compound->FunctionalAssay Taranabant Taranabant Taranabant->BindingAssay Taranabant->FunctionalAssay Potency Potency (Ki/IC50) Selectivity Selectivity Profile BindingAssay->Potency BindingAssay->Selectivity FunctionalAssay->Potency

Caption: Comparative analysis workflow for this compound and taranabant.

cluster_pathway CB1 Receptor Signaling Ligand Ligand (Agonist) CB1R CB1 Receptor Ligand->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Taranabant Taranabant (Inverse Agonist) Taranabant->CB1R Inhibits basal activity This compound This compound (Antagonist) This compound->CB1R Blocks agonist binding

Caption: Simplified CB1 receptor signaling pathway.

Discussion

The data clearly indicates that taranabant is a significantly more potent CB1 receptor ligand than this compound , with a Ki value in the nanomolar range compared to this compound's micromolar affinity. Furthermore, taranabant exhibits high selectivity for the CB1 receptor over the CB2 receptor. This compound, while less potent at the CB1 receptor, also demonstrates activity as a GPR18 antagonist.

The distinct mechanisms of action, with taranabant being an inverse agonist and this compound an antagonist, are also a critical point of differentiation. An inverse agonist not only blocks the action of agonists but also reduces the basal or constitutive activity of the receptor. This can lead to different physiological and potentially therapeutic or adverse effects compared to a neutral antagonist, which only blocks agonist binding.

The development of taranabant was ultimately halted due to centrally-mediated side effects, highlighting the challenges of targeting the CB1 receptor for therapeutic purposes. The pharmacological profile of this compound suggests it may serve as a useful research tool for studying the dual antagonism of CB1 and GPR18 receptors.

This comparative guide provides a foundation for researchers to understand the key differences in selectivity and potency between this compound and taranabant. The provided experimental frameworks can be adapted for the in-house evaluation of these and other novel compounds targeting the endocannabinoid system.

A Comparative Analysis of the Bioactivity of Amauromine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amauromine, a diketopiperazine alkaloid derived from fungi, has garnered significant interest in the scientific community for its diverse biological activities. As a class of natural products, this compound exists as a mixture of diastereomers, primarily this compound, epithis compound, and novothis compound. Understanding the distinct bioactivity of each stereoisomer is crucial for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents. This guide provides an objective comparison of the known bioactivities of this compound diastereomers, supported by available experimental data and detailed methodologies.

Chemical Structures

The fundamental difference between this compound, epithis compound, and novothis compound lies in their stereochemistry. These molecules are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Comparative Bioactivity Data

While research has established the bioactivity of this compound, detailed comparative studies on the individual diastereomers are still emerging. The most well-documented activity of this compound is its role as a cannabinoid receptor antagonist.

Table 1: Cannabinoid Receptor Antagonism of this compound

CompoundTargetAssay TypeValueReference
This compound (unspecified diastereomer)Cannabinoid Receptor 1 (CB1)Radioligand Binding AssayKᵢ = 0.178 µM[1]
This compound (unspecified diastereomer)G Protein-Coupled Receptor 18 (GPR18)Antagonism AssayIC₅₀ = 3.74 µM[1]

Note: The available data for cannabinoid receptor antagonism does not currently differentiate between the specific activities of this compound, epithis compound, and novothis compound. Further research is required to elucidate the stereoselective interactions with these receptors.

Key Bioactivities of this compound

Cannabinoid Receptor Antagonism

This compound has been identified as a potent antagonist of the cannabinoid CB1 receptor and the cannabinoid-like orphan receptor GPR18.[1] This activity suggests its potential as a lead structure for developing therapeutic agents targeting the endocannabinoid system, which is implicated in various physiological processes, including appetite, pain sensation, mood, and memory.

Vasodilating Activity

Early studies on this compound identified its vasodilating properties.[2] This effect on blood vessels suggests potential applications in cardiovascular research and therapy. However, the specific mechanisms and the comparative potency of the individual diastereomers in inducing vasodilation have not been fully elucidated.

Other Potential Activities

Preliminary reports have also suggested that this compound may possess moderate insecticidal and anticancer activities. These areas represent promising avenues for future investigation to determine the full therapeutic potential of this compound and its diastereomers.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key bioassays mentioned.

Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CB1 receptor.

Objective: To measure the inhibitory constant (Kᵢ) of this compound diastereomers for the CB1 receptor.

Materials:

  • HEK293 cells stably expressing human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • Test compounds (this compound diastereomers)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hCB1 cells.

  • In a 96-well plate, add cell membranes, [³H]CP55,940, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Kᵢ values using the Cheng-Prusoff equation.

GPR18 Antagonism Assay (e.g., Calcium Mobilization Assay)

This assay measures the ability of a compound to inhibit the signaling of the GPR18 receptor, often by measuring changes in intracellular calcium levels.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound diastereomers against GPR18 activation.

Materials:

  • CHO-K1 cells co-expressing human GPR18 and a G-protein alpha subunit (e.g., Gα16)

  • GPR18 agonist (e.g., N-Arachidonylglycine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (this compound diastereomers)

  • Fluorescent plate reader

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye.

  • Add varying concentrations of the test compounds and incubate.

  • Stimulate the cells with a GPR18 agonist.

  • Measure the fluorescence intensity before and after agonist addition using a fluorescent plate reader.

  • Calculate the IC₅₀ values by plotting the inhibition of the agonist-induced response against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and the implicated signaling pathways, the following diagrams are provided.

experimental_workflow cluster_cb1 CB1 Receptor Binding Assay cluster_gpr18 GPR18 Antagonism Assay cb1_prep Prepare HEK293-hCB1 Cell Membranes cb1_incubate Incubate Membranes with [³H]CP55,940 & Test Compound cb1_prep->cb1_incubate cb1_filter Filter and Wash cb1_incubate->cb1_filter cb1_quantify Quantify Radioactivity cb1_filter->cb1_quantify cb1_calc Calculate Ki cb1_quantify->cb1_calc gpr18_prep Plate and Load CHO-hGPR18 Cells with Calcium Dye gpr18_incubate Incubate Cells with Test Compound gpr18_prep->gpr18_incubate gpr18_stimulate Stimulate with GPR18 Agonist gpr18_incubate->gpr18_stimulate gpr18_measure Measure Fluorescence gpr18_stimulate->gpr18_measure gpr18_calc Calculate IC50 gpr18_measure->gpr18_calc

Caption: Experimental workflows for CB1 binding and GPR18 antagonism assays.

signaling_pathway This compound This compound Diastereomer CB1 CB1 Receptor This compound->CB1 Antagonism GPR18 GPR18 Receptor This compound->GPR18 Antagonism AC Adenylate Cyclase CB1->AC Ca ↓ Ca²⁺ Mobilization GPR18->Ca cAMP ↓ cAMP AC->cAMP

Caption: Postulated signaling pathway antagonism by this compound diastereomers.

Future Directions

The study of this compound diastereomers is a burgeoning field with significant therapeutic potential. Future research should focus on:

  • Stereoselective Synthesis: Developing efficient synthetic routes to obtain pure samples of each diastereomer (this compound, epithis compound, and novothis compound).

  • Comparative Bioactivity Studies: Conducting head-to-head comparisons of the bioactivities of the purified diastereomers in a range of assays, including cannabinoid receptor binding, vasodilation, anticancer, and insecticidal assays.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which each diastereomer exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most potent and selective diastereomers in animal models of disease.

By systematically investigating the distinct properties of each this compound diastereomer, the scientific community can unlock their full potential for the development of novel and improved therapeutic agents.

References

Amauromine: A Comparative Guide to its Therapeutic Potential as a Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

Amauromine, a structurally complex indole (B1671886) alkaloid, has emerged as a compound of significant interest in drug discovery. Exhibiting a range of biological activities, its potential as a therapeutic lead is being explored in several key areas, including cannabinoid receptor 1 (CB1) antagonism, GPR18 receptor modulation, and the reversal of multidrug resistance (MDR) in cancer. This guide provides a comparative analysis of this compound's performance against other known compounds in these fields, supported by experimental data and detailed methodologies.

Cannabinoid Receptor 1 (CB1) Antagonism

This compound has been identified as a potent and selective antagonist of the CB1 receptor, a key target in the treatment of obesity, metabolic disorders, and addiction.[1][2][3] Its efficacy is comparable to well-established synthetic antagonists such as Rimonabant and AM251.

Comparative Analysis of CB1 Receptor Antagonists
CompoundTypeKi (nM) for human CB1Selectivity over CB2Source
This compound Indole Alkaloid178High (no affinity at 10 µM for CB2)[1][3]
Rimonabant (SR141716A) Pyrazole Derivative1.8~285-fold
AM251 Pyrazole Derivative7.49 - 7.5~306-fold

Key Insights:

  • While Rimonabant and AM251 exhibit higher binding affinities (lower Ki values) for the CB1 receptor, this compound still demonstrates potent antagonism in the nanomolar range.

  • This compound's high selectivity for CB1 over CB2 receptors is a desirable characteristic, potentially reducing off-target effects.

  • The natural origin of this compound presents a unique chemical scaffold for the development of novel CB1 antagonists.

Experimental Protocol: CB1 Receptor Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human CB1 receptor.

  • Radioligand: [3H]CP55,940 (a potent CB1 agonist).

  • Test compounds: this compound, Rimonabant, AM251.

  • Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris, pH 7.4, 0.25% BSA.

  • Unlabeled ligand for non-specific binding determination (e.g., 1 µM CP55,940).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Purified cell membranes (0.2-8 µg) are incubated with a fixed concentration of [3H]CP55,940 (e.g., 0.75 nM).

  • A range of concentrations of the test compound is added to compete with the radioligand for binding to the CB1 receptor.

  • To determine non-specific binding, a high concentration of an unlabeled CB1 ligand is added to a separate set of wells.

  • The reaction mixtures are incubated for 90 minutes at 30°C.

  • The incubation is terminated by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated from the competition binding data.

  • The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.

CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks PKA PKA cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Phosphorylates Targets

CB1 receptor signaling pathway and antagonism by this compound.
Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Preparation Prepare Reagents: - Cell Membranes with CB1 - Radioligand ([3H]CP55,940) - Test Compound (this compound) - Buffers Start->Preparation Incubation Incubate Components: Membranes + Radioligand + Test Compound Preparation->Incubation Filtration Separate Bound from Unbound Ligand via Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Analysis Data Analysis: - Calculate IC50 - Determine Ki Measurement->Analysis End End Analysis->End

Workflow for a CB1 receptor radioligand binding assay.

GPR18 Antagonism

This compound has also demonstrated antagonistic activity at the orphan G protein-coupled receptor GPR18, a potential target for immunomodulatory and anti-inflammatory therapies.

Comparative Analysis of GPR18 Antagonists
CompoundTypeIC50 (µM) for human GPR18Source
This compound Indole Alkaloid3.74
PSB-CB-5 Imidazothiazinone Derivative0.279
O-1918 Synthetic Cannabidiol AnalogInconsistent (agonist/antagonist activity reported)

Key Insights:

  • This compound is a moderately potent antagonist of the GPR18 receptor.

  • Synthetic compounds like PSB-CB-5 show significantly higher potency.

  • The pharmacology of some GPR18 ligands, such as O-1918, is complex, with reports of both agonist and antagonist activities depending on the assay system. This highlights the need for standardized assays in the field.

Experimental Protocol: GPR18 β-Arrestin Recruitment Assay

This protocol describes a common method to assess the antagonistic activity of a compound at the GPR18 receptor by measuring the recruitment of β-arrestin.

Materials:

  • Cells stably co-expressing human GPR18 and a β-arrestin fusion protein (e.g., PathHunter β-arrestin cells).

  • GPR18 agonist (e.g., N-Arachidonoyl glycine).

  • Test compound (this compound).

  • Cell culture medium and reagents.

  • Chemiluminescent substrate.

  • Luminometer.

Procedure:

  • Cells are plated in a 96-well or 384-well plate and incubated overnight.

  • The cells are then pre-incubated with varying concentrations of the test compound (this compound) for a defined period.

  • Following pre-incubation, a fixed concentration of a GPR18 agonist is added to stimulate the receptor.

  • The plates are incubated for a further period (e.g., 90 minutes at 37°C) to allow for β-arrestin recruitment.

  • A detection reagent containing a chemiluminescent substrate is added to each well.

  • The resulting luminescence, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

  • The IC50 value is determined by plotting the inhibition of the agonist-induced signal against the concentration of the test compound.

GPR18 Signaling Pathway

GPR18_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR18 GPR18 Receptor BetaArrestin β-Arrestin GPR18->BetaArrestin Recruits Signaling Downstream Signaling BetaArrestin->Signaling Initiates Agonist GPR18 Agonist (e.g., NAGly) Agonist->GPR18 Activates This compound This compound This compound->GPR18 Blocks

GPR18 receptor signaling and antagonism by this compound.
Experimental Workflow: β-Arrestin Recruitment Assay

Beta_Arrestin_Workflow Start Start CellPlating Plate Cells Expressing GPR18 and β-Arrestin Fusion Start->CellPlating PreIncubation Pre-incubate Cells with Test Compound (this compound) CellPlating->PreIncubation AgonistAddition Add GPR18 Agonist PreIncubation->AgonistAddition Incubation Incubate to Allow β-Arrestin Recruitment AgonistAddition->Incubation Detection Add Chemiluminescent Substrate Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Data Analysis: - Calculate IC50 Measurement->Analysis End End Analysis->End

Workflow for a GPR18 β-arrestin recruitment assay.

Multidrug Resistance (MDR) Reversal

The potential for this compound and related compounds to act as multidrug resistance (MDR) reversal agents has been suggested. MDR is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.

Quantitative Data on this compound as an MDR Reversal Agent

A comprehensive search of the current scientific literature did not yield specific quantitative data (e.g., IC50 or fold-reversal values) for this compound's activity as an MDR reversal agent. While its structural class has been associated with this activity, direct experimental validation and quantification for this compound itself are not publicly available at this time.

Comparative Analysis of Known MDR Reversal Agents

For context, the following table presents data for a well-characterized MDR reversal agent, verapamil.

CompoundTypeIC50 for Doxorubicin in K562/DOX cells (µM)Fold ReversalSource
Verapamil PhenylalkylamineVaries with co-administered drugCan be significant (e.g., 5.2-fold with liposomal doxorubicin)
Experimental Protocol: P-glycoprotein (P-gp) Mediated MDR Reversal Assay

This protocol describes a general method to assess the ability of a test compound to reverse P-gp-mediated MDR using a fluorescent substrate.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental, drug-sensitive cell line (e.g., MCF-7).

  • Fluorescent P-gp substrate (e.g., Rhodamine 123).

  • Test compound (this compound).

  • Positive control MDR inhibitor (e.g., Verapamil).

  • Cell culture medium and reagents.

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then incubated with the test compound at various concentrations, along with a positive control.

  • A fluorescent P-gp substrate, such as Rhodamine 123, is added to the wells.

  • The plates are incubated to allow for substrate uptake and efflux.

  • The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer or a fluorescence plate reader.

  • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

  • The potency of the test compound as an MDR reversal agent can be quantified by determining the concentration that results in a 50% increase in substrate accumulation (EC50) or by calculating the fold-reversal of resistance to a chemotherapeutic drug in a cytotoxicity assay.

Experimental Workflow: P-glycoprotein MDR Reversal Assay

MDR_Reversal_Workflow Start Start CellSeeding Seed P-gp Overexpressing and Parental Cells Start->CellSeeding CompoundIncubation Incubate with Test Compound (this compound) and Controls CellSeeding->CompoundIncubation SubstrateAddition Add Fluorescent P-gp Substrate (e.g., Rhodamine 123) CompoundIncubation->SubstrateAddition EffluxIncubation Incubate to Allow Substrate Efflux SubstrateAddition->EffluxIncubation FluorescenceMeasurement Measure Intracellular Fluorescence EffluxIncubation->FluorescenceMeasurement DataAnalysis Analyze Data: - Compare fluorescence between treated and untreated cells - Determine fold-reversal FluorescenceMeasurement->DataAnalysis End End DataAnalysis->End

Workflow for a P-glycoprotein-mediated MDR reversal assay.

Conclusion

This compound presents a compelling profile as a therapeutic lead compound, particularly as a selective antagonist of the CB1 receptor and a modulator of the GPR18 receptor. Its natural origin offers a distinct advantage in terms of chemical novelty. While its potential as an MDR reversal agent is intriguing, further experimental validation is required to quantify its efficacy in this area. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Amauromine In Vivo: A Comparative Guide to its Pharmacological Effects as a Cannabinoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amauromine, a diketopiperazine alkaloid originally isolated from the marine fungus Amauroascus sp., has emerged as a molecule of interest due to its notable pharmacological activity as a dual antagonist of the cannabinoid receptor 1 (CB1) and the G protein-coupled receptor 18 (GPR18). While in vivo studies specifically detailing the comprehensive pharmacological effects of this compound are limited in publicly available literature, this guide provides a comparative overview based on its known receptor targets and the well-documented in vivo effects of other antagonists acting on the same pathways. This guide aims to offer a valuable resource for researchers by presenting available data, outlining potential experimental protocols, and visualizing the key signaling pathways involved.

Comparative Pharmacological Profile

This compound's primary in vivo pharmacological effects are predicted to stem from its antagonist activity at CB1 and GPR18 receptors. The following table summarizes the in vitro binding affinities of this compound and provides a comparison with other known antagonists for these receptors. The in vivo effects listed are largely inferred from studies on these comparator compounds due to the scarcity of specific in vivo data for this compound.

Target ReceptorLigandIn Vitro Affinity/PotencyDocumented/Potential In Vivo EffectsKey Therapeutic Areas of Interest
Cannabinoid Receptor 1 (CB1) This compound Kᵢ = 178 nM[1]Potential for appetite suppression, reduction in addictive behaviors, and modulation of memory and cognition. May also influence angiogenesis.[2]Obesity, Substance Abuse Disorders, Neurological Disorders
RimonabantInverse AgonistAppetite suppression, weight loss, improvement in metabolic parameters. Anxiogenic and depressive side effects led to its withdrawal from the market.Obesity, Metabolic Syndrome
AM251Inverse AgonistAnxiogenic effects in animal models, suppression of food intake.[3]Research tool for studying the endocannabinoid system.
G Protein-Coupled Receptor 18 (GPR18) This compound IC₅₀ = 3.74 µM[4]Potential modulation of immune responses, intraocular pressure, and cardiovascular function.[5]Inflammation, Glaucoma, Cardiovascular Diseases
O-1918AntagonistReverses the effects of GPR18 agonists in models of inflammation and cardiovascular regulation.Research tool for studying GPR18 function.
PSB-CB5AntagonistUsed in animal models to investigate the role of GPR18 in intestinal inflammation and pain.Inflammatory Bowel Disease, Pain

Experimental Protocols for In Vivo Assessment

To evaluate the pharmacological effects of this compound in vivo, researchers can adapt established protocols used for other cannabinoid receptor antagonists. Below are outlines of key experimental methodologies.

Assessment of Appetite and Food Intake in Rodent Models
  • Objective: To determine the effect of this compound on appetite and food consumption.

  • Animal Model: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice, are commonly used. Animals are typically housed individually and acclimatized to a controlled light-dark cycle and diet.

  • Methodology:

    • Fasting: Animals are fasted for a predetermined period (e.g., 12-24 hours) to ensure motivation to eat.

    • Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. A vehicle control group and a positive control group (e.g., treated with a known anorectic agent like Rimonabant) should be included.

    • Food Presentation: A pre-weighed amount of standard chow is presented to the animals at a specific time after drug administration.

    • Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Water intake should also be monitored.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests.

Evaluation of Anxiogenic Effects using the Elevated Plus Maze
  • Objective: To assess the potential anxiety-like effects of this compound.

  • Animal Model: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Methodology:

    • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

    • Drug Administration: Animals are treated with this compound, vehicle, or a known anxiogenic/anxiolytic drug prior to testing.

    • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

    • Behavioral Recording: The session is recorded, and the time spent in the open arms versus the closed arms, as well as the number of entries into each arm, are scored.

  • Data Analysis: A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior. Data are analyzed using appropriate statistical tests to compare between groups.

Signaling Pathways

The pharmacological effects of this compound are mediated by its interaction with specific signaling pathways upon binding to CB1 and GPR18 receptors.

CB1_Antagonism_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Inhibits Activation Gq Gαq/11 CB1->Gq Inhibits Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↓ IP₃/DAG PLC->IP3_DAG This compound This compound This compound->CB1 Antagonizes Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1 Activates Gi->AC Inhibits Gq->PLC Inhibits Activation PKA ↓ PKA cAMP->PKA MAPK ↓ MAPK Pathway (ERK, JNK, p38) PKA->MAPK Ca2 ↓ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->MAPK Physiological_Effects Physiological Effects (e.g., Altered Neurotransmission, Reduced Appetite) MAPK->Physiological_Effects

Caption: this compound's antagonism of the CB1 receptor.

GPR18_Antagonism_Pathway cluster_membrane Cell Membrane GPR18 GPR18 Receptor Gi Gαi/o GPR18->Gi Inhibits Activation Gq Gαq/11 GPR18->Gq Inhibits Activation This compound This compound This compound->GPR18 Antagonizes NAGly N-arachidonoyl glycine (NAGly) NAGly->GPR18 Activates cAMP ↑ cAMP Gi->cAMP Prevents Inhibition MAPK ↓ MAPK Pathway Gi->MAPK Inhibits Ca2_mobilization ↓ Intracellular Ca²⁺ Mobilization Gq->Ca2_mobilization Inhibits Cell_Migration ↓ Cell Migration (e.g., Immune Cells) MAPK->Cell_Migration Physiological_Effects Physiological Effects (e.g., Modulation of Immune Response) Cell_Migration->Physiological_Effects

Caption: this compound's antagonism of the GPR18 receptor.

References

Amauromine: A Profile of its Interaction with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – Amauromine, a fungal alkaloid, has garnered interest within the scientific community for its activity at G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major class of drug targets. This guide provides a comparative overview of this compound's known interactions with GPCRs, supported by available experimental data and detailed methodologies for key assays.

Primary GPCR Targets of this compound

Current research identifies two primary GPCR targets for this compound: the cannabinoid CB1 receptor and the orphan receptor GPR18. This compound exhibits antagonistic activity at both of these receptors.

A study on the bioactivity of this compound isolated from the sponge-derived fungus Auxarthron reticulatum identified it as an inhibitor of the cannabinoid CB1 receptor with a Ki of 0.178 µM. The same study also found that this compound demonstrates antagonistic activity at the cannabinoid-like orphan receptor GPR18, with an IC50 of 3.74 µM[1]. This initial characterization suggests that this compound may serve as a valuable chemical scaffold for the development of selective antagonists for these receptors.

Cross-Reactivity with other GPCRs

A comprehensive cross-reactivity profile of this compound against a broad panel of other GPCRs is not publicly available at this time. Such screening, often conducted by commercial services like Eurofins' SafetyScreen or CEREP panels, is essential to fully understand the selectivity of a compound and to identify any potential off-target effects. Without this data, a complete comparison of this compound's activity at other GPCR families, such as serotonergic, dopaminergic, adrenergic, or muscarinic receptors, cannot be provided.

Comparative Data of Known this compound-GPCR Interactions

CompoundTarget GPCRAssay TypeMeasured ValueActivity
This compoundCannabinoid Receptor 1 (CB1)Radioligand Binding AssayK_i = 0.178 µMAntagonist
This compoundGPR18Functional AssayIC_50 = 3.74 µMAntagonist

Experimental Protocols

Detailed methodologies for determining the binding affinity and functional activity of compounds like this compound at its target GPCRs are crucial for reproducibility and comparison of results.

Cannabinoid CB1 Receptor Radioligand Binding Assay (for K_i Determination)

Objective: To determine the binding affinity (K_i) of a test compound (e.g., this compound) for the cannabinoid CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human cannabinoid CB1 receptor.

  • Radioligand: A high-affinity radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 receptor ligand (e.g., WIN 55,212-2).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Serial dilutions of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

GPR18 Functional Assay (β-Arrestin Recruitment - Tango Assay) (for IC50 Determination)

Objective: To determine the antagonistic activity (IC50) of a test compound (e.g., this compound) at the GPR18 receptor by measuring its ability to inhibit agonist-induced β-arrestin recruitment.

Materials:

  • Cell Line: A cell line (e.g., HTLA or U2OS) engineered to co-express:

    • Human GPR18 fused to a tetracycline-controlled transactivator (tTA).

    • A β-arrestin-TEV protease fusion protein.

    • A tTA-dependent luciferase reporter gene.

  • GPR18 Agonist: A known agonist for GPR18 (e.g., N-arachidonylglycine).

  • Test Compound: this compound.

  • Cell Culture Medium.

  • Assay Medium.

  • Luciferase Substrate.

  • 384-well White, Clear-bottom Plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the GPR18 agonist in assay medium.

  • Compound Addition: Add the this compound dilutions to the cell plates and incubate for a pre-determined time.

  • Agonist Stimulation: Add the GPR18 agonist to the wells (except for the negative control wells) and incubate for several hours to allow for β-arrestin recruitment, TEV protease cleavage, and luciferase expression.

  • Luminescence Reading: Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the positive (agonist alone) and negative (vehicle) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.

cluster_CB1 Cannabinoid CB1 Receptor Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonizes Gi_o Gαi/o CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Figure 1. this compound's antagonistic effect on the CB1 receptor signaling pathway.

cluster_workflow Radioligand Binding Assay Workflow start Start prepare Prepare Reagents (Membranes, Radioligand, this compound) start->prepare plate Plate Assay Components (Total, Non-specific, Competitive) prepare->plate incubate Incubate at 30°C plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end cluster_workflow GPR18 Tango Assay Workflow start Start plate_cells Plate Engineered Cells start->plate_cells add_antagonist Add this compound (Antagonist) plate_cells->add_antagonist add_agonist Add GPR18 Agonist add_antagonist->add_agonist incubate Incubate (Allow for Reporter Expression) add_agonist->incubate read_luminescence Read Luminescence incubate->read_luminescence analyze Analyze Data (IC50) read_luminescence->analyze end End analyze->end

References

A Comparative Analysis of Amauromine and Synthetic CB1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring CB1 receptor antagonist, Amauromine, and various synthetic CB1 inhibitors. This analysis is supported by experimental data on binding affinities, functional activities, and signaling pathways.

Introduction

The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of pathological conditions. Its modulation by various ligands, including agonists, antagonists, and inverse agonists, has been a focal point of drug discovery efforts. While synthetic CB1 inhibitors have been extensively developed, the discovery of naturally occurring antagonists like this compound presents new avenues for therapeutic innovation. This guide offers a comparative overview of this compound and prominent synthetic CB1 inhibitors, highlighting their key pharmacological differences.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following tables summarize the Ki values for this compound and a selection of synthetic CB1 receptor inhibitors.

Table 1: Binding Affinity of this compound at the Human CB1 Receptor

CompoundLigand TypeKi (nM)
This compoundNeutral Antagonist178

Table 2: Binding Affinities of Synthetic CB1 Receptor Agonists

CompoundLigand Sub-classKi (nM)
JWH-018Naphthoylindole9.00
JWH-073Naphthoylindole8.90
JWH-210Naphthoylindole0.46
AM-2201Naphthoylindole1.00
RCS-4Phenylacetylindole4.60
CP55,940Classical Cannabinoid0.58
WIN55,212-2Aminoalkylindole2.90

Table 3: Binding Affinities of Synthetic CB1 Receptor Antagonists and Inverse Agonists

CompoundLigand TypeKi (nM)
Rimonabant (SR141716A)Inverse Agonist2.00
AM251Inverse Agonist7.49
AM4113Neutral Antagonist~1.0
PIMSRNeutral AntagonistNot Reported

Functional Activity: A Tale of Two Antagonists

CB1 receptor inhibitors can be broadly classified into two categories based on their functional activity: neutral antagonists and inverse agonists.

  • Neutral Antagonists , such as this compound, bind to the receptor and block the action of agonists without affecting the receptor's basal (constitutive) activity. They act as a simple blockade, preventing the "on" switch from being flipped by an agonist.

  • Inverse Agonists , like the well-studied synthetic compound Rimonabant, not only block agonist activity but also reduce the receptor's basal signaling. They essentially force the "on" switch to an "off" position, even in the absence of an agonist.

This compound has been identified as a selective and potent neutral CB1 receptor antagonist with a Kb value of 66.6 nM, as determined in cAMP assays. This characteristic distinguishes it from many synthetic inhibitors like Rimonabant and AM251, which exhibit inverse agonism. The distinction is significant, as the adverse effects observed with some synthetic inverse agonists, such as anxiety and depression, have been attributed to the suppression of basal CB1 receptor signaling. Neutral antagonists like this compound, by preserving this basal tone, may offer a more favorable safety profile.

Signaling Pathways: A Visual Comparison

The interaction of different ligands with the CB1 receptor initiates distinct downstream signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways for CB1 receptor agonists, inverse agonists, and the neutral antagonist, this compound.

CB1_Agonist_Signaling Agonist Synthetic Agonist (e.g., JWH-018, CP55,940) CB1_Active CB1 Receptor (Active State) Agonist->CB1_Active Binds & Activates G_protein Gi/o Protein CB1_Active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK/ERK Pathway G_protein->MAPK Ion_Channels Modulation of Ion Channels (↓ Ca2+, ↑ K+) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP

CB1 Agonist Signaling Pathway.

CB1_Inverse_Agonist_Signaling Inverse_Agonist Synthetic Inverse Agonist (e.g., Rimonabant) CB1_Inactive CB1 Receptor (Inactive State) Inverse_Agonist->CB1_Inactive Binds & Stabilizes Basal_Activity ↓ Basal Activity CB1_Inactive->Basal_Activity

CB1 Inverse Agonist Signaling.

A Comparative Analysis of Natural Vasodilators: Efficacy of Quercetin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A note on Amauromine: Initial investigation into the vasodilatory properties of this compound, a natural alkaloid, revealed a significant lack of publicly available scientific data. Early reports from 1984 classify it as a vasodilator, however, detailed quantitative efficacy data (such as EC50 and Emax values), comprehensive experimental protocols, and in-depth mechanism of action studies are not available in the accessible scientific literature. Consequently, a direct and objective comparison with other natural vasodilators, as per the core requirements of this guide, is not feasible at this time.

Therefore, this guide presents a comparative analysis of two well-researched and widely recognized natural vasodilators: Quercetin (B1663063) and Resveratrol (B1683913) . These compounds have been extensively studied for their effects on vascular tone, and a substantial body of experimental data exists to support a comparative evaluation. This guide will serve as a model for the requested content type, providing researchers, scientists, and drug development professionals with a comprehensive overview of the vasodilatory efficacy, mechanisms of action, and experimental methodologies associated with these prominent natural compounds.

Quantitative Efficacy of Natural Vasodilators

The vasodilatory effects of Quercetin and Resveratrol have been quantified in numerous studies, primarily through ex vivo experiments on isolated arterial rings. The half-maximal effective concentration (EC50) and the maximum effect (Emax) are key parameters used to compare the potency and efficacy of these compounds.

CompoundPreparationAgonist (Pre-contraction)EC50Emax (% Relaxation)Endothelium-DependenceReference
Quercetin Rat Aortic RingsNorepinephrine (B1679862)--Both Dependent & Independent[1]
Rat Aortic RingsPhenylephrine (B352888)ED50: 7.96±1.4 (control) vs 1.97±1.2 (with Quercetin) for Acetylcholine-induced relaxation-Dependent[2]
Rat Mesenteric Arteries---Both Dependent & Independent[3]
Resveratrol Rat Abdominal Aortic RingsNorepinephrine--Both Dependent & Independent[4]
Rat Aortic RingsPhenylephrine> 3 x 10-5 M-Both Dependent & Independent[1]
Spontaneously Hypertensive Rat AortaAcetylcholine-60.7±1.4% (control) vs 80.8±5.2% (low dose) & 80.8±5.0% (high dose)Dependent

Note: EC50 and Emax values can vary depending on the specific experimental conditions, such as the agonist used for pre-contraction and the animal model.

Experimental Protocols

The evaluation of a compound's vasodilatory effect is commonly conducted using isolated arterial rings suspended in an organ bath. This ex vivo method allows for the direct measurement of vascular smooth muscle contraction and relaxation.

Isolated Rat Aortic Ring Assay

This protocol is a standard method for assessing the vasoactive properties of compounds.

1. Tissue Preparation:

  • Male Wistar or Sprague-Dawley rats are euthanized.

  • The thoracic or abdominal aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

  • The aorta is cleaned of adhering connective and adipose tissue.

  • The aorta is cut into rings of 2-4 mm in length.

  • For endothelium-denuded experiments, the endothelial layer is removed by gently rubbing the intimal surface of the aortic rings. The successful removal of the endothelium is confirmed by the absence of relaxation in response to an endothelium-dependent vasodilator like acetylcholine.

2. Organ Bath Setup:

  • Aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension (typically 1.5-2.0 g) is applied to the rings, and they are allowed to equilibrate for 60-90 minutes.

3. Vasodilation Assay:

  • After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine to induce a stable contraction plateau.

  • Once a stable contraction is achieved, the test compound (e.g., Quercetin or Resveratrol) is added to the organ bath in a cumulative concentration-dependent manner.

  • The relaxation response is recorded as a percentage decrease from the pre-contracted tone.

  • EC50 and Emax values are calculated from the resulting concentration-response curves.

4. Investigation of Mechanism:

  • To investigate the role of the endothelium, experiments are performed on both endothelium-intact and endothelium-denuded aortic rings.

  • To elucidate the signaling pathways involved, specific inhibitors of enzymes such as nitric oxide synthase (e.g., L-NAME) or potassium channels can be added to the organ bath before the addition of the test compound.

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of Quercetin and Resveratrol are mediated through multiple signaling pathways, often involving both endothelium-dependent and endothelium-independent mechanisms.

Quercetin's Vasodilatory Signaling Pathway

Quercetin induces vasodilation through several mechanisms, including the enhancement of nitric oxide (NO) production and direct effects on vascular smooth muscle cells.

Quercetin_Vasodilation cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Quercetin_EC Quercetin eNOS_EC eNOS Quercetin_EC->eNOS_EC Activates NO_EC NO eNOS_EC->NO_EC Produces NO_VSMC NO NO_EC->NO_VSMC Diffuses sGC sGC NO_VSMC->sGC Activates cGMP cGMP sGC->cGMP Increases PKG PKG cGMP->PKG Activates Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits Relaxation Relaxation Ca_channels->Relaxation Leads to Quercetin_VSMC Quercetin PKC Protein Kinase C Quercetin_VSMC->PKC Inhibits PKC->Relaxation Contributes to

Caption: Quercetin's dual mechanism of vasodilation.

Resveratrol's Vasodilatory Signaling Pathway

Resveratrol is known to activate endothelial nitric oxide synthase (eNOS) and also exhibits direct effects on vascular smooth muscle cells, contributing to its vasodilatory properties.

Resveratrol_Vasodilation cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Resveratrol_EC Resveratrol SIRT1 SIRT1 Resveratrol_EC->SIRT1 Activates eNOS_EC eNOS SIRT1->eNOS_EC Activates NO_EC NO eNOS_EC->NO_EC Produces NO_VSMC NO NO_EC->NO_VSMC Diffuses sGC sGC NO_VSMC->sGC Activates cGMP cGMP sGC->cGMP Increases Relaxation Relaxation cGMP->Relaxation Leads to K_channels K+ Channels Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Relaxation Leads to Resveratrol_VSMC Resveratrol Resveratrol_VSMC->K_channels Opens

Caption: Resveratrol's vasodilation signaling cascade.

Experimental Workflow

The general workflow for comparing the vasodilatory efficacy of natural compounds is a systematic process involving several key stages.

Vasodilator_Comparison_Workflow A Compound Selection (e.g., Quercetin, Resveratrol) B Animal Model Selection (e.g., Wistar Rat) A->B C Aortic Ring Preparation (Endothelium-Intact & Denuded) B->C D Organ Bath Assay C->D E Pre-contraction with Agonist (e.g., Norepinephrine) D->E I Mechanism Investigation (Use of Inhibitors) D->I F Cumulative Addition of Compound E->F G Data Acquisition (Tension Recording) F->G H Data Analysis (EC50, Emax Calculation) G->H J Comparative Efficacy Assessment H->J I->J

Caption: Workflow for vasodilator efficacy comparison.

References

Unveiling the Antagonistic Profile of Amauromine at the Cannabinoid CB1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Amauromine's antagonistic mechanism at the Cannabinoid 1 (CB1) receptor with other known antagonists. This document summarizes key experimental data, details methodologies for crucial validation assays, and visualizes the underlying molecular interactions and workflows.

This compound, a diketopiperazine alkaloid, has been identified as a selective and neutral antagonist of the human CB1 receptor.[1] This positions it as a compound of interest for therapeutic applications targeting the endocannabinoid system, potentially avoiding the adverse psychiatric side effects associated with first-generation inverse agonist CB1 receptor antagonists like Rimonabant.[2][3] This guide offers an objective comparison of this compound with other CB1 receptor antagonists, supported by experimental data.

Comparative Analysis of CB1 Receptor Antagonists

To validate the antagonistic properties of this compound and compare it with other well-characterized antagonists, two primary in vitro assays are typically employed: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation. The data presented below summarizes the binding affinity (Ki) and functional antagonism (Kb or IC50) of this compound and other selected CB1 receptor antagonists.

CompoundTypeBinding Affinity (Ki) at human CB1 (nM)Functional Antagonism (Kb/IC50) (nM)Selectivity for CB1 over CB2Reference
This compound Neutral Antagonist17866.6 (Kb)High (no affinity at 10 µM for CB2)[1]
Rimonabant (SR141716A)Inverse Agonist1.8 - 2.0~1.98>500-fold[4]
AM251Inverse Agonist7.49~8.0~300-fold
AM4113Neutral Antagonist0.80No inverse agonist activity up to 10 µM100-fold
Tetrahydrocannabivarin (THCV)Neutral Antagonist35.4 - 75.4Acts as an antagonist at low dosesVaries

Key Observations:

  • This compound exhibits a moderate binding affinity for the CB1 receptor with a Ki value of 178 nM.

  • Functionally, it acts as a neutral antagonist, evidenced by its ability to block the effects of a CB1 agonist without affecting the basal activity of the receptor. Its Kb value in cAMP assays is 66.6 nM.

  • In comparison, inverse agonists like Rimonabant and AM251 show higher binding affinities.

  • The neutral antagonist AM4113 displays a significantly higher binding affinity than this compound.

  • This compound demonstrates high selectivity for the CB1 receptor over the CB2 receptor.

Experimental Protocols for Validation

The following are detailed methodologies for the key experiments used to characterize the antagonistic mechanism of compounds like this compound at the CB1 receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other antagonists for the human CB1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [³H]-CP55,940, a high-affinity CB1 receptor agonist.

  • Test compounds: this compound and other antagonists at varying concentrations.

  • Non-specific binding control: A high concentration of an unlabeled CB1 receptor agonist (e.g., 10 µM CP55,940).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the CB1 receptor-expressing cell membranes, the radioligand [³H]-CP55,940 at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist, inverse agonist, or antagonist by measuring its effect on the intracellular levels of cyclic AMP (cAMP). CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Objective: To determine the functional antagonistic potency (Kb) of this compound and to classify it as a neutral antagonist or inverse agonist.

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Forskolin (B1673556): an adenylyl cyclase activator used to stimulate cAMP production.

  • CB1 receptor agonist (e.g., CP55,940).

  • Test compounds: this compound and other antagonists.

  • cAMP assay kit (e.g., HTRF, ELISA, or radiommunoassay).

  • Cell culture medium and reagents.

Procedure:

  • Plate the CB1-expressing cells in a 96-well plate and culture overnight.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a specified time.

  • Add a fixed concentration of a CB1 receptor agonist (e.g., the EC80 concentration of CP55,940) to the wells.

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • To test for inverse agonist activity, perform the assay in the absence of a CB1 agonist. An inverse agonist will increase the forskolin-stimulated cAMP levels above the baseline. A neutral antagonist will have no effect on its own.

  • Plot the cAMP concentration against the log of the agonist concentration in the presence and absence of the antagonist.

  • For a competitive antagonist, there will be a rightward shift of the agonist dose-response curve. The Schild equation can be used to calculate the Kb value.

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in validating the antagonistic mechanism of this compound at the CB1 receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist (e.g., Anandamide, CP55,940) Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: CB1 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) b1 Prepare CB1 receptor membrane homogenates b2 Incubate membranes with [3H]-CP55,940 and this compound b1->b2 b3 Separate bound and free radioligand via filtration b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Calculate Ki value b4->b5 end Characterization Complete b5->end f1 Culture CB1-expressing cells f2 Pre-incubate with this compound f1->f2 f3 Stimulate with Forskolin and a CB1 agonist f2->f3 f4 Measure intracellular cAMP levels f3->f4 f5 Calculate Kb value f4->f5 f5->end start Start Validation start->b1 start->f1

Caption: Workflow for Validating CB1 Receptor Antagonism.

Antagonist_Comparison cluster_antagonists CB1 Receptor Antagonists CB1 CB1 Receptor This compound This compound (Neutral) This compound->CB1 Blocks agonist binding (No effect on basal activity) Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1 Blocks agonist binding (Reduces basal activity) AM4113 AM4113 (Neutral) AM4113->CB1 Blocks agonist binding (No effect on basal activity)

Caption: Logical Comparison of CB1 Receptor Antagonist Types.

Downstream Signaling Pathways Affected by CB1 Receptor Antagonism

While the primary and most well-characterized signaling pathway for the CB1 receptor involves the Gi/o protein-mediated inhibition of adenylyl cyclase, its antagonism can influence a broader range of intracellular signaling cascades. Blockade of the CB1 receptor can prevent the agonist-induced modulation of:

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: CB1 receptor activation can modulate the ERK pathway, which is crucial for cell growth, differentiation, and survival. Antagonists can prevent these effects.

  • Akt Pathway: The PI3K-Akt pathway, important for cell survival and metabolism, can also be influenced by CB1 receptor signaling. CB1 antagonists can inhibit agonist-mediated effects on Akt phosphorylation.

  • Ion Channels: CB1 receptor activation can inhibit presynaptic N- and P/Q-type calcium channels and activate inwardly rectifying potassium channels. Antagonists block these modulatory actions on ion channel function.

  • β-Arrestin Recruitment: Like many GPCRs, the CB1 receptor can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. The effect of antagonists on this pathway can vary and contribute to their overall pharmacological profile.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Amauromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial experimentation to the final disposal of waste. Amauromine, a bioactive alkaloid with vasodilating properties and potential as a selective cannabinoid receptor antagonist, requires dedicated disposal procedures to ensure laboratory safety and environmental protection.[1][2][3] Although noted to have low toxicity in mice, its biological activity necessitates handling it as a hazardous chemical waste.[1] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, equipping oneself with the appropriate Personal Protective Equipment (PPE) is critical. All disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is advised.

This compound Waste Disposal Workflow

The recommended procedure for disposing of this compound waste is to treat it as hazardous chemical waste. Do not attempt to neutralize or treat this compound waste without a validated protocol from your institution's Environmental Health and Safety (EHS) department.

Amauromine_Disposal_Workflow cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_disposal Final Disposal start Start: this compound Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste Segregate liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Segregate sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste Segregate solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof, Shatter-Resistant Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup end End: Proper Disposal ehs_pickup->end Dispose via Licensed Facility

Caption: this compound Waste Disposal Workflow.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its key chemical properties.

PropertyValueSource
Molecular FormulaC₃₂H₃₆N₄O₂[1]
Molecular Weight508.66 g/mol N/A
AppearanceNot specified (likely solid)N/A
ToxicityLow toxicity reported in mice

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Properly segregate this compound waste from non-hazardous laboratory trash at the point of generation.

    • Keep solid, liquid, and sharps waste streams separate.

  • Use of Appropriate Waste Containers:

    • Solid Waste: Collect solid this compound waste, such as contaminated gloves, bench paper, and weigh boats, in a designated, leak-proof container clearly labeled for solid hazardous chemical waste.

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • Sharps Waste: Dispose of any sharps contaminated with this compound, such as needles or Pasteur pipettes, in a designated, puncture-resistant sharps container.

  • Labeling of Waste Containers:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Ensure the date of waste accumulation is recorded.

  • Storage of Waste:

    • Keep all waste containers securely closed except when adding waste.

    • Store waste in a designated, well-ventilated, and secure satellite accumulation area that is away from incompatible materials.

  • Disposal of Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plasticware contaminated with this compound should be placed in the designated solid hazardous waste container.

    • Reusable Labware: Decontaminate glassware and other reusable equipment by rinsing with a suitable solvent (e.g., ethanol (B145695) or a detergent solution). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Spill Management Protocol

In the event of an this compound spill, follow these immediate procedures:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and, if necessary, evacuate the area. Ensure the area is well-ventilated and restrict access.

  • Control the Spill: For minor spills, and only if it is safe to do so, contain the spill using an appropriate absorbent material such as chemical spill pillows or absorbent pads.

  • Clean-up: While wearing the appropriate PPE, carefully clean up the spill. Collect all contaminated materials and place them in a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the incident to your laboratory supervisor and the EHS department in accordance with your institution's policies.

Spill_Response_Plan spill This compound Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain Spill with Absorbent ppe->contain cleanup 4. Collect Contaminated Materials into Hazardous Waste Container contain->cleanup decontaminate 5. Decontaminate Spill Area cleanup->decontaminate report 6. Report to Supervisor & EHS decontaminate->report

Caption: this compound Spill Response Plan.

References

Essential Safety and Handling Protocols for Amauromine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for handling Amauromine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound based on the potential exposure level.

Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood)Chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Not generally required if handled within a certified chemical fume hood.
High-Volume Handling or Risk of Splash Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene).Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation.
Emergency Spill Response Full-face shield and chemical splash goggles.Heavy-duty, chemical-resistant gloves.Full-body chemical-resistant suit.Self-Contained Breathing Apparatus (SCBA) or a full-face respirator with appropriate cartridges.

Emergency Procedures

Immediate and appropriate action during an emergency is critical. The following are step-by-step procedures for common emergencies.

1. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]

  • Seek immediate medical attention.[1][2]

2. Skin Contact:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Wash clothing before reuse.

  • Seek medical attention if irritation persists.

3. Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.

  • Seek immediate medical attention.

4. Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.

  • Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation: All this compound-containing waste, including unused compounds and contaminated consumables (e.g., gloves, pipette tips), should be segregated from other laboratory waste.

  • Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound risk_assessment Assess Task and Potential for Exposure start->risk_assessment spill_risk High Risk of Splash or Spill? risk_assessment->spill_risk low_risk_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles spill_risk->low_risk_ppe No medium_risk_ppe Enhanced PPE: - Add Face Shield - Chemical Apron - Double Gloves spill_risk->medium_risk_ppe Yes aerosol_risk Risk of Aerosol Generation? high_risk_ppe High-Level PPE: - Add Respirator aerosol_risk->high_risk_ppe Yes proceed Proceed with Task aerosol_risk->proceed No low_risk_ppe->aerosol_risk medium_risk_ppe->aerosol_risk high_risk_ppe->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amauromine
Reactant of Route 2
Amauromine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.